Product packaging for N-Arachidonylglycine(Cat. No.:CAS No. 179113-91-8)

N-Arachidonylglycine

Cat. No.: B109906
CAS No.: 179113-91-8
M. Wt: 361.5 g/mol
InChI Key: YLEARPUNMCCKMP-DOFZRALJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-arachidonoylglycine is biologically active derivative of anandamide It is a N-acylglycine and a fatty amide. It is functionally related to an arachidonic acid. It is a conjugate acid of a N-arachidonoylglycinate.
N-arachidonoylglycine has been reported in Homo sapiens with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H35NO3 B109906 N-Arachidonylglycine CAS No. 179113-91-8

Properties

IUPAC Name

2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20-22(25)26/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-20H2,1H3,(H,23,24)(H,25,26)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEARPUNMCCKMP-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045124
Record name N-Arachidonoyl glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Arachidonoylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005096
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

179113-91-8
Record name N-Arachidonoyl glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179113-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Arachidonylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179113918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Arachidonoyl glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ARACHIDONYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PB56SQA6E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Arachidonoylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005096
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to N-Arachidonoyl Glycine (NAGly) Biosynthesis Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonoyl glycine (NAGly), a member of the N-acyl amino acid family, is an endogenous signaling lipid implicated in a variety of physiological processes, including pain perception, inflammation, and energy homeostasis. Unlike the well-known endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), NAGly exhibits low affinity for the canonical cannabinoid receptors CB1 and CB2. Instead, its biological effects are mediated through other targets, including the orphan G protein-coupled receptor GPR18. A thorough understanding of the biosynthetic pathways governing the endogenous levels of NAGly is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting this signaling system. This technical guide provides a comprehensive overview of the core biosynthesis pathways of NAGly, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Core Biosynthesis Pathways of N-Arachidonoyl Glycine

The biosynthesis of NAGly is understood to occur via two primary routes: the direct conjugation of arachidonic acid (AA) with glycine and the oxidative metabolism of anandamide (AEA). Several enzymes have been identified to play a role in these pathways, exhibiting tissue- and cell-specific activities.

Direct Conjugation of Arachidonic Acid and Glycine

This pathway involves the direct enzymatic ligation of arachidonic acid to a glycine molecule. Several enzymes have been implicated in this process.

  • Fatty Acid Amide Hydrolase (FAAH) (Reverse Activity): While primarily known for its role in the degradation of AEA and other fatty acid amides, FAAH can also catalyze the reverse reaction, conjugating arachidonic acid with glycine to form NAGly. This pathway is particularly relevant in contexts where FAAH is inhibited, leading to an accumulation of its substrates.

  • Cytochrome c: In the presence of hydrogen peroxide, the mitochondrial protein cytochrome c can catalyze the formation of NAGly from arachidonoyl-CoA and glycine.[1] This suggests a potential link between mitochondrial activity and NAGly synthesis.

  • Glycine N-Acyltransferase-Like Enzymes (GLYATL): Specifically, GLYATL2 has been shown to efficiently synthesize N-acyl glycines, including NAGly, from their corresponding acyl-CoAs and glycine.[2] This enzyme is localized to the endoplasmic reticulum.

  • Peptidase M20 Domain Containing 1 (PM20D1): This secreted enzyme exhibits bidirectional activity, capable of both synthesizing N-acyl amino acids from fatty acids and amino acids, and hydrolyzing them.[3][4]

Oxidative Metabolism of Anandamide (AEA)

This pathway involves the conversion of the endocannabinoid anandamide into NAGly through a two-step oxidative process.

  • Alcohol Dehydrogenase (ADH): The first step is the oxidation of the ethanolamine moiety of AEA to an intermediate aldehyde, N-arachidonoyl glycinal. Several ADH isoforms may be involved in this reaction.[3]

  • Aldehyde Dehydrogenase (ALDH): The intermediate, N-arachidonoyl glycinal, is then further oxidized to the carboxylic acid, NAGly, by an aldehyde dehydrogenase.

The following diagram illustrates the key enzymatic steps in both major biosynthetic pathways of NAGly.

NAGly_Biosynthesis cluster_0 Direct Conjugation Pathway cluster_1 Anandamide Oxidation Pathway Arachidonic Acid Arachidonic Acid Arachidonoyl-CoA Arachidonoyl-CoA Arachidonic Acid->Arachidonoyl-CoA ACSL NAGly_1 N-Arachidonoyl Glycine Arachidonic Acid->NAGly_1 FAAH (reverse) PM20D1 Arachidonoyl-CoA->NAGly_1 GLYATL2 / Cytochrome c Glycine Glycine Glycine->NAGly_1 Anandamide (AEA) Anandamide (AEA) N-Arachidonoyl Glycinal N-Arachidonoyl Glycinal Anandamide (AEA)->N-Arachidonoyl Glycinal ADH NAGly_2 N-Arachidonoyl Glycine N-Arachidonoyl Glycinal->NAGly_2 ALDH

Overview of N-Arachidonoyl Glycine (NAGly) Biosynthesis Pathways.

Quantitative Data

The following tables summarize key quantitative data related to NAGly biosynthesis, including enzyme kinetics and endogenous tissue levels.

Table 1: Enzyme Kinetic Parameters
EnzymeSubstrate(s)KmVmaxkcatSource
hGLYATL2 (9Z)-octadecenoyl-CoA4.4 µM933 nmol/min/mg-[5]
Yeast ADH Ethanol21.5 mM0.426 µmol/min/mg-[6]
Human ADH7 AnandamideHigh affinity, slow substrate0.35 µM/min/µM protein (initial velocity)0.35 min⁻¹[3]
FAAH N-Arachidonoyl Glycine-~50% hydrolysis in 30 min-[7]
PM20D1 (hydrolysis) N-oleoyl phenylalanine-67 ± 3% conversion (WT liver)-[4]
PM20D1 (synthesis) Oleate + Phenylalanine-4.4 ± 0.5% conversion (WT liver)-[5]
Table 2: Endogenous N-Arachidonoyl Glycine Levels
Tissue/Cell LineSpeciesConcentrationSource
BrainRat11 ± 7 pmol/g (anandamide)[8]
BrainRat22 ± 16 pmol/g (N-arachidonoyl PE)[8]
TestesRat~30 pmol/g (dry weight)[9]
SpleenRat~5 pmol/g (dry weight)[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of NAGly biosynthesis.

Protocol 1: In Vitro N-Acyl Amino Acid Synthesis/Hydrolysis Assay for PM20D1

This protocol is adapted from Long et al., 2016 and 2018.[3][4][10]

Objective: To measure the bidirectional enzymatic activity of recombinant PM20D1.

Materials:

  • Recombinant PM20D1 (0.5 µg)

  • N-acyl amino acid substrate (e.g., N-oleoyl phenylalanine) (100 µM)

  • Amino acid (e.g., phenylalanine) (1 mM)

  • Fatty acid (e.g., oleic acid) (1 mM)

  • Phosphate-buffered saline (PBS)

  • Chloroform:Methanol (2:1, v/v)

  • LC-MS system

Procedure:

A. Hydrolysis Reaction:

  • In a microcentrifuge tube, combine 0.5 µg of recombinant PM20D1 with 100 µM N-acyl amino acid substrate in PBS to a final volume of 100 µL.

  • Incubate the reaction mixture for 1 hour at 37°C.

  • Terminate the reaction by adding 400 µL of ice-cold 2:1 chloroform:methanol.

  • Vortex vigorously and centrifuge to separate the organic and aqueous phases.

  • Collect the organic phase containing the lipid products.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for LC-MS analysis.

  • Analyze the formation of the free fatty acid product by LC-MS.

B. Synthesis Reaction:

  • In a microcentrifuge tube, combine 0.5 µg of recombinant PM20D1 with 1 mM amino acid and 1 mM fatty acid in PBS to a final volume of 100 µL.

  • Incubate the reaction mixture for 1 hour at 37°C.

  • Terminate the reaction and extract the lipids as described in steps 3-7 of the hydrolysis protocol.

  • Analyze the formation of the N-acyl amino acid product by LC-MS.

The following diagram outlines the workflow for the PM20D1 enzyme assay.

PM20D1_Assay_Workflow cluster_hydrolysis Hydrolysis Assay cluster_synthesis Synthesis Assay H1 Incubate PM20D1 with N-acyl amino acid H2 Quench with Chloroform:Methanol H1->H2 H3 Extract Lipid Products H2->H3 H4 Analyze by LC-MS H3->H4 S1 Incubate PM20D1 with fatty acid + amino acid S2 Quench with Chloroform:Methanol S1->S2 S3 Extract Lipid Products S2->S3 S4 Analyze by LC-MS S3->S4

Workflow for PM20D1 Bidirectional Enzyme Assay.
Protocol 2: Cell Culture and Stable Isotope Labeling for Tracing NAGly Biosynthesis

This protocol is based on the methods described in Bradshaw et al., 2009, and general stable isotope labeling techniques.[7]

Objective: To trace the biosynthetic origin of NAGly in cultured cells using deuterium-labeled precursors.

Materials:

  • Cell line of interest (e.g., RAW 264.7 or C6 glioma cells)

  • Appropriate cell culture medium and supplements

  • Deuterium-labeled anandamide (D4-AEA or D8-AEA)

  • Deuterium-labeled arachidonic acid (D8-AA)

  • FAAH inhibitor (e.g., URB597) (optional)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • LC-MS/MS system

Procedure:

  • Culture cells to ~80% confluency in standard growth medium.

  • Replace the medium with fresh medium containing the deuterium-labeled precursor (e.g., 10 µM D4-AEA). For inhibitor studies, pre-incubate cells with the inhibitor (e.g., 1 µM URB597) for 30 minutes before adding the labeled precursor.

  • Incubate the cells for the desired time period (e.g., 1-4 hours).

  • After incubation, wash the cells with ice-cold PBS.

  • Harvest the cells and perform lipid extraction using a suitable method (e.g., Bligh-Dyer extraction).

  • Dry the lipid extract under nitrogen.

  • Reconstitute the sample for LC-MS/MS analysis.

  • Analyze the samples for the presence and quantity of deuterium-labeled and unlabeled NAGly and other relevant metabolites using a validated LC-MS/MS method with multiple reaction monitoring (MRM).

The logical flow of a stable isotope labeling experiment is depicted below.

Isotope_Labeling_Workflow start Culture Cells to Confluency incubate Incubate with Deuterium-Labeled Precursor start->incubate inhibit Optional: Pre-incubate with Inhibitor start->inhibit harvest Harvest Cells and Extract Lipids incubate->harvest inhibit->incubate analyze Analyze by LC-MS/MS harvest->analyze end Quantify Labeled and Unlabeled Metabolites analyze->end

Stable Isotope Labeling Experimental Workflow.
Protocol 3: LC-MS/MS Quantification of N-Arachidonoyl Glycine

This is a general protocol for the quantification of NAGly in biological samples, adaptable from various published methods.[11][12][13]

Objective: To accurately quantify the concentration of NAGly in a biological matrix.

Materials:

  • Biological sample (e.g., tissue homogenate, cell lysate, plasma)

  • Deuterium-labeled NAGly internal standard (e.g., D8-NAGly)

  • Solvents for solid-phase extraction (SPE) or liquid-liquid extraction (LLE) (e.g., methanol, acetonitrile, ethyl acetate, hexane)

  • SPE cartridges or LLE apparatus

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation and Extraction:

    • To a known amount of sample, add a known amount of the deuterium-labeled internal standard.

    • Perform lipid extraction using either SPE or LLE to isolate the lipid fraction and remove interfering substances.

    • For SPE: Condition the cartridge, load the sample, wash with a polar solvent, and elute the lipids with a non-polar solvent.

    • For LLE: Add an immiscible organic solvent, vortex, centrifuge, and collect the organic layer.

  • Sample Concentration and Reconstitution:

    • Evaporate the solvent from the extracted lipid fraction under a stream of nitrogen.

    • Reconstitute the dried extract in a small, known volume of a solvent compatible with the LC mobile phase (e.g., methanol:water).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the analytes using a C18 column with a gradient elution (e.g., water/acetonitrile with formic acid).

    • Detect and quantify NAGly and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of a NAGly standard.

    • Calculate the concentration of NAGly in the original sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Conclusion

The biosynthesis of N-Arachidonoyl glycine is a complex process involving multiple enzymatic pathways that are still being fully elucidated. The direct conjugation of arachidonic acid and glycine, alongside the oxidative metabolism of anandamide, represent the two core routes for NAGly production. The enzymes FAAH, cytochrome c, GLYATLs, PM20D1, ADH, and ALDH all contribute to the intricate regulation of endogenous NAGly levels. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important signaling lipid and its role in health and disease. Future research will likely uncover additional layers of complexity in the regulation of NAGly biosynthesis and its interaction with other lipid signaling networks.

References

The Endogenous Discovery of N-Arachidonoyl Glycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonoyl glycine (NAGly), a fascinating lipoamino acid, has emerged as a significant endogenous signaling molecule with a diverse range of physiological activities. Structurally similar to the endocannabinoid anandamide, NAGly was first synthesized in 1996 and later identified as a naturally occurring compound in mammalian tissues, including the brain.[1][2] Unlike anandamide, NAGly exhibits weak affinity for the classical cannabinoid receptors CB1 and CB2, suggesting a distinct pharmacological profile and paving the way for the exploration of novel signaling pathways.[3][4] This technical guide provides an in-depth overview of the core aspects of the endogenous discovery of NAGly, including detailed experimental protocols for its identification and quantification, a summary of its tissue distribution, and a visualization of its key signaling pathways.

Quantitative Data Presentation

The concentration of N-Arachidonoyl glycine varies significantly across different tissues, reflecting its diverse physiological roles. The following table summarizes the reported endogenous levels of NAGly in various mammalian tissues.

TissueSpeciesConcentration (pmol/g)Citation
Brain Rat~50 (dry weight)[5]
Mouse13.1 ± 2.1[6]
Spinal Cord Rat~140 (dry weight)[5]
Small Intestine Rat~140 (dry weight)[7]
Kidney Rat~80-100 (dry weight)[7]
Skin Rat~80-100 (dry weight)[7]
Heart Rat<5 (dry weight)[7]

Experimental Protocols

The identification and quantification of the endogenous lipid N-Arachidonoyl glycine (NAGly) from biological matrices is a critical process that relies on precise and sensitive analytical techniques. The following sections detail the key experimental protocols for the extraction, purification, and analysis of NAGly, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Tissue Extraction and Lipid Purification

This protocol outlines the general steps for extracting NAGly from brain tissue, a common matrix for its analysis.

Materials:

  • Brain tissue

  • Internal Standard (e.g., NAGly-d8)

  • Methanol (MeOH), HPLC grade

  • Chloroform, HPLC grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) columns (e.g., C18)

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • Homogenization: Homogenize the brain tissue in a solution of chloroform:methanol:water (e.g., 2:1:1 v/v/v). The addition of a known amount of an internal standard, such as deuterated NAGly (NAGly-d8), at this stage is crucial for accurate quantification.

  • Phase Separation: Centrifuge the homogenate to separate the organic and aqueous phases. The lipid-containing organic phase (bottom layer) is carefully collected.

  • Drying: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen gas.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the C18 SPE column by washing with methanol followed by water.[6]

    • Sample Loading: Re-suspend the dried lipid extract in a minimal volume of a suitable solvent and load it onto the conditioned SPE column.

    • Washing: Wash the column with water or a low percentage of organic solvent to remove polar impurities.[6]

    • Elution: Elute the analytes of interest, including NAGly, using a higher concentration of organic solvent, typically 100% methanol.[6]

  • Final Evaporation and Reconstitution: Evaporate the eluted fraction to dryness under nitrogen and reconstitute the sample in a solvent compatible with the LC-MS/MS system, often a mixture of methanol and water.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the gold standard for the sensitive and selective quantification of NAGly.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve ionization.[8]

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipophilic analytes, and then returning to the initial conditions for column re-equilibration.[6]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for NAGly due to the presence of the carboxylic acid group.

  • Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for both NAGly and its internal standard are monitored.

    • NAGly: The precursor ion is the deprotonated molecule [M-H]⁻. The product ion often corresponds to the glycine fragment. For example, a transition of m/z 360.3 → 74.0 has been reported.[9]

    • NAGly-d8 (Internal Standard): The precursor and product ions will be shifted according to the number of deuterium atoms.

  • Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each analyte to achieve maximum sensitivity.

Signaling Pathways and Experimental Workflows

Biosynthesis of N-Arachidonoyl Glycine

N-Arachidonoyl glycine is synthesized in the body through two primary proposed pathways. The first involves the direct conjugation of arachidonic acid with glycine. The second pathway involves the oxidative metabolism of the endocannabinoid anandamide (AEA).

G Biosynthesis of N-Arachidonoyl Glycine cluster_0 Direct Conjugation Pathway cluster_1 Anandamide Metabolism Pathway Arachidonic Acid Arachidonic Acid NAGly_1 N-Arachidonoyl Glycine Arachidonic Acid->NAGly_1 + Glycine Glycine Glycine Anandamide (AEA) Anandamide (AEA) Intermediate Aldehyde Intermediate Anandamide (AEA)->Intermediate Oxidation NAGly_2 N-Arachidonoyl Glycine Intermediate->NAGly_2 Oxidation

Biosynthesis of N-Arachidonoyl Glycine
Signaling Pathways of N-Arachidonoyl Glycine

NAGly exerts its biological effects by interacting with several G-protein coupled receptors (GPCRs), most notably GPR18, GPR55, and GPR92. These interactions trigger distinct downstream signaling cascades.

G N-Arachidonoyl Glycine Signaling Pathways cluster_gpr18 GPR18 Signaling cluster_gpr55 GPR55 Signaling cluster_gpr92 GPR92 Signaling NAGly N-Arachidonoyl Glycine GPR18 GPR18 NAGly->GPR18 GPR55 GPR55 NAGly->GPR55 GPR92 GPR92 NAGly->GPR92 Gi/o Gαi/o GPR18->Gi/o AC_inhibit Adenylyl Cyclase (Inhibition) Gi/o->AC_inhibit MAPK_activate_18 MAPK Activation (ERK1/2, p38) Gi/o->MAPK_activate_18 cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Cell_Migration Cell Migration MAPK_activate_18->Cell_Migration Apoptosis Apoptosis MAPK_activate_18->Apoptosis Gq Gαq GPR55->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release PKC Protein Kinase C IP3_DAG->PKC Gq/11 Gαq/11 GPR92->Gq/11 PLC_92 Phospholipase C Gq/11->PLC_92 Ca_increase_92 ↑ Intracellular Ca²⁺ PLC_92->Ca_increase_92

N-Arachidonoyl Glycine Signaling Pathways
Experimental Workflow for NAGly Identification

The discovery of endogenous NAGly involved a systematic workflow combining lipid extraction, chromatographic separation, and mass spectrometric identification.

G Experimental Workflow for Endogenous NAGly Discovery Tissue Biological Tissue (e.g., Brain) Extraction Lipid Extraction (Folch Method) Tissue->Extraction SPE Solid-Phase Extraction (C18) Extraction->SPE LC Liquid Chromatography (Reversed-Phase) SPE->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS Identification Identification by Mass Spectrum and Retention Time MS->Identification Quantification Quantification using Stable Isotope-labeled Internal Standard Identification->Quantification

References

N-Arachidonoyl Glycine (NAGly): A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

November 24, 2025

Abstract

N-Arachidonoyl glycine (NAGly) is an endogenous lipoamino acid structurally related to the endocannabinoid anandamide (AEA). Unlike AEA, NAGly exhibits minimal affinity for the classical cannabinoid receptors CB1 and CB2, yet it demonstrates a wide range of physiological activities, including analgesic, anti-inflammatory, and vasorelaxant effects[1][2]. This has prompted significant research into its unique mechanism of action. This technical guide provides a comprehensive overview of the current understanding of NAGly's biosynthesis, degradation, molecular targets, and associated signaling pathways. It consolidates quantitative data, details key experimental methodologies, and presents visual diagrams of its core mechanisms to serve as a resource for researchers in pharmacology and drug development.

Biosynthesis and Degradation of NAGly

The metabolic pathways governing NAGly levels are not fully elucidated but are understood to occur via two primary routes: the direct conjugation of arachidonic acid with glycine and the oxidative metabolism of anandamide[3][4].

1.1. Biosynthesis

  • Conjugation Pathway: This pathway involves the direct, enzymatically regulated conjugation of arachidonic acid (AA) and glycine[4]. The secreted enzyme PM20D1 and the intracellular amidase Fatty Acid Amide Hydrolase (FAAH) have been identified as potential regulators of this process[3]. Specifically, FAAH can catalyze the condensation of arachidonic acid with glycine[5]. Furthermore, cytochrome c has been shown to catalyze NAGly synthesis from glycine and arachidonoyl-CoA[6].

  • Oxidative Pathway from Anandamide (AEA): NAGly can be formed as an oxidative metabolite of AEA[4]. This process is thought to involve the sequential action of alcohol dehydrogenase (ADH) and aldehyde dehydrogenase[6]. Studies have demonstrated that AEA can serve as a more efficient substrate than arachidonic acid for NAGly production in certain cell types, confirming that NAGly is a metabolic product of AEA[4].

1.2. Degradation

The primary enzyme responsible for the degradation of NAGly is Fatty Acid Amide Hydrolase (FAAH), the same enzyme that hydrolyzes anandamide[2][7]. FAAH breaks down NAGly into its constituent molecules: arachidonic acid and glycine[7]. However, the rate of FAAH-mediated hydrolysis for NAGly is notably lower than that for anandamide[5]. This interaction is complex, as NAGly also acts as an inhibitor of FAAH, which can indirectly increase the levels of other FAAH substrates like anandamide[3][8].

NAGly_Metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation AEA Anandamide (AEA) NAGly_S N-Arachidonoyl Glycine (NAGly) AEA->NAGly_S Oxidative Metabolism (ADH, ALDH) AA Arachidonic Acid AA->NAGly_S Conjugation (FAAH, PM20D1) Glycine Glycine Glycine->NAGly_S Conjugation (FAAH, PM20D1) NAGly_D N-Arachidonoyl Glycine (NAGly) Metabolites Arachidonic Acid + Glycine NAGly_D->Metabolites Hydrolysis FAAH FAAH FAAH->NAGly_D Catalyzes

Diagram 1: Biosynthesis and Degradation Pathways of NAGly.

Core Molecular Targets and Signaling Mechanisms

NAGly's biological effects are mediated through interactions with several G-protein coupled receptors (GPCRs) and enzymes, distinguishing its pharmacology from classical cannabinoids.

2.1. G-Protein Coupled Receptor 18 (GPR18)

GPR18 is widely considered a key receptor for NAGly[9][10]. It is a Gαi/o-coupled receptor, and its activation by NAGly leads to pertussis toxin-sensitive signaling cascades[7].

  • Signaling Pathway: Upon binding of NAGly, GPR18 activation inhibits adenylyl cyclase and modulates downstream effectors. This has been shown to trigger the phosphorylation of MAP kinases (MAPK) and regulate mTORC1 signaling[9][11].

  • Physiological Roles: GPR18 activation by NAGly is a potent driver of directed migration in immune cells like microglia[3][9]. This interaction also mediates anti-inflammatory effects in human CD4+ T cells[11]. However, some studies have reported a failure to detect GPR18 activation by NAGly through canonical G-protein coupling pathways in certain neuronal systems, suggesting the possibility of biased agonism or cell-type-specific signaling[12][13].

GPR18_Signaling NAGly NAGly GPR18 GPR18 NAGly->GPR18 Binds G_alpha_io Gαi/o GPR18->G_alpha_io Activates AC Adenylyl Cyclase G_alpha_io->AC Inhibits MAPK MAPK Activation G_alpha_io->MAPK mTORC1 mTORC1 Signaling G_alpha_io->mTORC1 Migration Cell Migration MAPK->Migration Inflammation ↓ Inflammation mTORC1->Inflammation GPR55_Signaling NAGly NAGly GPR55 GPR55 NAGly->GPR55 Binds G_alpha_q Gαq GPR55->G_alpha_q Activates PLC PLC G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular [Ca²⁺] IP3->Ca_release Triggers ERK ERK1/2 Activation DAG->ERK Other_Mechanisms cluster_faah FAAH Inhibition cluster_bkca Vasorelaxation NAGly1 NAGly FAAH FAAH NAGly1->FAAH Inhibits Anandamide Anandamide FAAH->Anandamide Degrades Result1 ↑ Anandamide Levels NAGly2 NAGly GPCR_X Unknown Gαi/o GPCR NAGly2->GPCR_X Endothelium-Dependent BKCa BKCa Channel NAGly2->BKCa Endothelium-Independent (Direct Activation) NO Nitric Oxide GPCR_X->NO NO->BKCa Activates Result2 Hyperpolarization (Relaxation) BKCa->Result2 Calcium_Assay_Workflow start Start step1 Seed HAGPR55/CHO cells in 96-well plate start->step1 step2 Load cells with calcium-sensitive dye (e.g., Fura-2 AM) step1->step2 step3 Record baseline fluorescence step2->step3 step4 Add NAGly at desired concentrations step3->step4 step5 Monitor fluorescence change over time step4->step5 end Data Analysis: Calculate EC50 step5->end

References

The Physiological Role of N-Arachidonoyl Glycine in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arachidonoyl glycine (NAGly), a lipid signaling molecule structurally related to the endocannabinoid anandamide, has emerged as a significant neuromodulator within the central nervous system (CNS).[1][2] Unlike anandamide, NAGly exhibits minimal affinity for the classical cannabinoid receptors CB1 and CB2, instead exerting its effects through other targets, most notably the orphan G protein-coupled receptors GPR18 and GPR55.[1][3][4] This technical guide provides a comprehensive overview of the physiological role of NAGly in the CNS, detailing its biosynthesis and degradation, signaling pathways, and its involvement in key neurological processes such as pain perception, neuroinflammation, and neuroprotection. This document is intended to serve as a resource for researchers and professionals in the field of neuroscience and drug development, offering a compilation of current knowledge, quantitative data, and detailed experimental methodologies.

Introduction

N-Arachidonoyl glycine is an endogenous N-acyl amino acid that has garnered significant attention for its diverse biological activities within the CNS.[5] Initially synthesized as an analog of anandamide, it was later identified as a naturally occurring lipid in various mammalian tissues, with particularly high concentrations in the spinal cord and brain.[5] Its unique pharmacological profile, distinct from classical endocannabinoids, has opened new avenues for investigating novel therapeutic targets for a range of neurological and psychiatric disorders. This guide will delve into the core aspects of NAGly's function in the CNS, providing a detailed examination of its molecular mechanisms and physiological consequences.

Biosynthesis and Degradation of N-Arachidonoyl Glycine

The endogenous levels of NAGly are tightly regulated by its synthesis and degradation pathways, which are crucial for maintaining signaling homeostasis.

Biosynthesis

Two primary pathways have been proposed for the biosynthesis of NAGly in the CNS:

  • Direct Conjugation: This pathway involves the direct enzymatic conjugation of arachidonic acid with glycine.[2]

  • Oxidative Metabolism of Anandamide: NAGly can be formed through the oxidation of the endocannabinoid anandamide (AEA).[6] This process is dependent on the enzyme fatty acid amide hydrolase (FAAH).[1]

Degradation

The primary enzyme responsible for the degradation of NAGly is fatty acid amide hydrolase (FAAH).[3][5] FAAH hydrolyzes NAGly into arachidonic acid and glycine, thereby terminating its signaling activity.[5] NAGly itself can act as an inhibitor of FAAH, which can lead to an increase in the levels of other endocannabinoids like anandamide, a phenomenon often referred to as the "entourage effect".[2]

Signaling Pathways of N-Arachidonoyl Glycine in the CNS

NAGly exerts its physiological effects by interacting with several molecular targets, primarily the G protein-coupled receptors GPR18 and GPR55.

GPR18-Mediated Signaling

GPR18 is considered a principal receptor for NAGly.[1][7] Activation of GPR18 by NAGly initiates a cascade of intracellular events, primarily through the coupling to Gαi/o proteins.[1][6] This leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1] Furthermore, GPR18 activation can lead to the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2.[7][8]

GPR18_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NAGly N-Arachidonoyl glycine GPR18 GPR18 NAGly->GPR18 Binds to G_alpha_i_o Gαi/o GPR18->G_alpha_i_o Activates AC Adenylyl Cyclase G_alpha_i_o->AC Inhibits Ca2+ Ca²⁺ Mobilization G_alpha_i_o->Ca2+ Induces MAPK_ERK MAPK (ERK1/2) Activation G_alpha_i_o->MAPK_ERK Leads to cAMP cAMP AC->cAMP Converts ATP to Physiological_Effects Physiological Effects (e.g., Cell Migration, Neuroprotection) cAMP->Physiological_Effects Ca2+->Physiological_Effects MAPK_ERK->Physiological_Effects

Caption: GPR18 Signaling Pathway of N-Arachidonoyl glycine.
GPR55-Mediated Signaling

Recent studies have identified GPR55 as another receptor for NAGly. Activation of GPR55 by NAGly has been shown to induce concentration-dependent increases in intracellular calcium mobilization and mitogen-activated protein kinase (MAPK) activities.

GPR55_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NAGly N-Arachidonoyl glycine GPR55 GPR55 NAGly->GPR55 Binds to G_protein G Protein GPR55->G_protein Activates PLC Phospholipase C G_protein->PLC Activates MAPK_ERK MAPK (ERK1/2) Activation G_protein->MAPK_ERK Leads to IP3 IP₃ PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to IP₃R on Ca2+ Ca²⁺ Release ER->Ca2+ Releases Physiological_Effects Physiological Effects Ca2+->Physiological_Effects MAPK_ERK->Physiological_Effects

Caption: GPR55 Signaling Pathway of N-Arachidonoyl glycine.

Physiological Roles of N-Arachidonoyl Glycine in the CNS

NAGly is implicated in a variety of physiological processes within the CNS, including pain modulation, neuroinflammation, and neuroprotection.

Pain Perception and Analgesia

NAGly has demonstrated significant analgesic properties in various preclinical models of pain. It is thought to exert its antinociceptive effects through multiple mechanisms, including the inhibition of the glycine transporter GlyT2, which enhances glycinergic inhibitory neurotransmission in the spinal cord.[9]

Neuroinflammation and Neuroprotection

NAGly plays a complex role in neuroinflammation, exhibiting both pro- and anti-inflammatory effects depending on the context. It has been shown to modulate microglial activity, which is critical in the brain's immune response.[6] Through its interaction with GPR18, NAGly can influence microglial migration and cytokine production.[3][6] Furthermore, studies have indicated that NAGly can confer neuroprotection against excitotoxic insults, a process that is at least partially mediated by GPR18.[6][10]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of NAGly with its targets and its endogenous levels in the CNS.

Table 1: Receptor Interaction and Enzyme Inhibition

ParameterTargetSpeciesValueReference
IC₅₀ FAAHRat Brain~5 µM[11]
IC₅₀ FAAHMouse Brain~2 µM[11]
IC₅₀ FAAHHuman>10 µM[11]
IC₅₀ GPR18 (cAMP inhibition)CHO cells20 ± 8 nM[1]
Kᵢ GPR18 (THC binding)Human0.96 nM (for THC)[12]

Table 2: Endogenous Concentrations of NAGly in the CNS

Brain RegionSpeciesConcentration (pmol/g tissue)Reference
Whole Brain Mouse13.1 ± 2.1[13]
Spinal Cord Rat~140 (dry weight)[14]
Brain Rat~50 (dry weight)[14]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the physiological role of NAGly in the CNS.

Quantification of N-Arachidonoyl Glycine in Brain Tissue

A common method for the quantification of NAGly in brain tissue involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol Outline:

  • Tissue Homogenization: Brain tissue is homogenized in a suitable buffer, often containing internal standards for accurate quantification.

  • Lipid Extraction: Lipids, including NAGly, are extracted from the homogenate using a biphasic solvent system (e.g., chloroform/methanol/water).

  • Solid-Phase Extraction (SPE): The lipid extract is further purified using SPE to remove interfering substances.

  • LC-MS/MS Analysis: The purified sample is injected into an LC-MS/MS system for separation and quantification of NAGly based on its specific mass-to-charge ratio and fragmentation pattern.[13]

Quantification_Workflow Start Start: Brain Tissue Sample Homogenization Tissue Homogenization (with internal standards) Start->Homogenization Extraction Lipid Extraction (e.g., Chloroform/Methanol) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Quantification Quantification of NAGly Analysis->Quantification End End Quantification->End

Caption: Experimental Workflow for NAGly Quantification.
GPR18 and GPR55 Activation Assays

Functional activation of GPR18 and GPR55 by NAGly is commonly assessed using in vitro cell-based assays.

6.2.1. Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Protocol Outline:

  • Cell Culture: HEK293 cells are transiently or stably transfected to express the receptor of interest (GPR18 or GPR55).

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Ligand Application: NAGly at various concentrations is added to the cells.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium, is measured using a fluorescence plate reader or microscope.[15][16]

6.2.2. cAMP Assay

This assay measures the inhibition of adenylyl cyclase activity upon activation of Gαi/o-coupled receptors like GPR18.

Protocol Outline:

  • Cell Culture: Cells expressing GPR18 are cultured.

  • Forskolin Stimulation: Adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels.

  • NAGly Treatment: Cells are treated with varying concentrations of NAGly.

  • cAMP Measurement: The intracellular cAMP levels are measured using a competitive immunoassay (e.g., ELISA or HTRF). A decrease in cAMP levels indicates GPR18 activation.[1]

6.2.3. MAPK/ERK Phosphorylation Assay

This assay detects the activation of the MAPK/ERK signaling pathway.

Protocol Outline:

  • Cell Culture and Serum Starvation: Receptor-expressing cells are serum-starved to reduce basal ERK phosphorylation.

  • Ligand Stimulation: Cells are stimulated with NAGly for a specific duration.

  • Cell Lysis and Protein Quantification: Cells are lysed, and protein concentration is determined.

  • Western Blotting: Cell lysates are subjected to SDS-PAGE and Western blotting using antibodies specific for phosphorylated ERK (p-ERK) and total ERK. The ratio of p-ERK to total ERK indicates the level of pathway activation.[8]

Conclusion and Future Directions

N-Arachidonoyl glycine has emerged as a multifaceted signaling lipid in the CNS with significant implications for neuronal function and disease. Its unique pharmacological profile, centered on GPR18 and GPR55, distinguishes it from classical endocannabinoids and presents novel opportunities for therapeutic intervention. The ongoing research into the physiological roles of NAGly is poised to uncover further details of its mechanisms of action and its potential as a target for the development of new treatments for pain, neuroinflammatory conditions, and neurodegenerative disorders. Future studies should focus on elucidating the precise downstream signaling cascades activated by NAGly in different neuronal populations, further characterizing its role in complex behaviors, and developing selective pharmacological tools to modulate its activity in vivo.

References

The Enzymatic Conversion of Anandamide to N-Arachidonoyl Glycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-arachidonoyl glycine (NAGly), an endogenous signaling lipid, has garnered significant interest for its diverse biological activities, distinct from its precursor, the endocannabinoid anandamide (N-arachidonoylethanolamine, AEA). The enzymatic synthesis of NAGly from anandamide is a critical area of study for understanding its physiological roles and for the development of novel therapeutics. This technical guide provides an in-depth overview of the two primary enzymatic pathways responsible for this conversion: a direct oxidative pathway and an indirect pathway involving hydrolysis by Fatty Acid Amide Hydrolase (FAAH) followed by conjugation. We present detailed experimental protocols, quantitative data, and visual representations of the biochemical and signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction

N-arachidonoyl glycine (NAGly) is a naturally occurring lipid mediator that is structurally related to the endocannabinoid anandamide.[1] Unlike anandamide, NAGly exhibits low affinity for the canonical cannabinoid receptors CB1 and CB2.[1] Instead, it has been identified as a ligand for the orphan G protein-coupled receptor GPR18, mediating various physiological processes, including immune response and cellular migration.[2][3] The biosynthesis of NAGly from anandamide is a key regulatory step controlling the levels and activities of both signaling molecules.[1][4] Understanding the enzymatic machinery governing this conversion is paramount for elucidating the physiological functions of NAGly and for designing pharmacological interventions that can selectively modulate its production.

This document details the two known enzymatic routes for the synthesis of NAGly from anandamide, providing experimental methodologies for their investigation, a summary of relevant quantitative data, and diagrams of the key pathways.

Enzymatic Synthesis Pathways

The conversion of anandamide to NAGly in mammalian cells occurs through two distinct enzymatic pathways.[1][4]

Pathway 1: Oxidative Metabolism of Anandamide

The first pathway involves the direct oxidation of the ethanolamine moiety of anandamide to a glycine residue. This process is thought to be mediated by an alcohol dehydrogenase (ADH) and a subsequent aldehyde dehydrogenase.[1] This pathway has been observed in both RAW 264.7 macrophage and C6 glioma cell lines.[1][4] The use of deuterium-labeled anandamide (D4AEA), with deuterium on the ethanolamine group, has been instrumental in demonstrating this pathway, as it leads to the formation of D2NAGly.[1][4]

Pathway 2: FAAH-Mediated Hydrolysis and Subsequent Conjugation

The second pathway is a two-step process initiated by the hydrolysis of anandamide by Fatty Acid Amide Hydrolase (FAAH). FAAH cleaves anandamide into arachidonic acid (AA) and ethanolamine.[1][4] The liberated arachidonic acid is then conjugated with glycine to form NAGly.[1][4] This pathway is particularly prominent in C6 glioma cells.[1] The involvement of FAAH is confirmed by the observation that FAAH inhibitors, such as URB 597, block the production of NAGly from anandamide through this route.[1][4] Interestingly, co-incubation of anandamide and glycine with recombinant FAAH does not directly yield NAGly, indicating that FAAH's primary role in this pathway is the generation of the arachidonic acid substrate.[1]

Data Presentation

Quantitative Analysis of Anandamide and NAGly Metabolism

The following tables summarize key quantitative data related to the enzymatic synthesis of NAGly from anandamide and the activity of the involved enzymes.

ParameterValueEnzyme/SystemReference
FAAH Hydrolysis Rate
Anandamide (AEA)100% hydrolysis in 30 minRecombinant FAAH[1]
N-Arachidonoyl glycine (NAGly)~50% hydrolysis in 30 minRecombinant FAAH[1]
FAAH Inhibition
URB 597 (Ki)2.0 ± 0.3 µMRecombinant FAAH[5]
URB 597 (kinact)0.0033 ± 0.0003 s-1Recombinant FAAH[5]
Effect of FAAH Inhibition on Endogenous Lipid Levels (in vivo, rat brain)
Anandamide (AEA)Significantly increasedSystemic injection of URB 597[1]
N-Arachidonoyl glycine (NAGly)Significantly decreasedSystemic injection of URB 597[1]
NAGly Effects on Anandamide Levels
Anandamide levels in blood (rats)>9-fold increase10 mg/kg p.o. of NAGly[6]
Anandamide levels in RAW 264.7 cells~50% rise10 µM NAGly[7]

Table 1: Quantitative data on enzyme kinetics and inhibitor effects related to NAGly synthesis.

Cell LinePathwayKey Enzyme(s)EvidenceReference
RAW 264.7 Oxidative MetabolismAlcohol DehydrogenaseFormation of D2NAGly from D4AEA[1][4]
C6 Glioma Oxidative MetabolismAlcohol DehydrogenaseFormation of D2NAGly from D4AEA[1][4]
FAAH-Hydrolysis & ConjugationFatty Acid Amide HydrolaseFormation of D0NAGly from D4AEA, blocked by URB 597[1][4]

Table 2: Predominant enzymatic pathways for NAGly synthesis in different cell lines.

Experimental Protocols

In Vitro Assay for Anandamide Conversion to NAGly in Cell Culture

This protocol is adapted from Bradshaw et al. (2009).[1]

Objective: To determine the metabolic fate of anandamide and identify the enzymatic pathways involved in its conversion to NAGly in cultured cells.

Materials:

  • RAW 264.7 or C6 glioma cells

  • Cell culture medium (e.g., DMEM) with appropriate supplements

  • Deuterium-labeled anandamide (D4AEA or D8AEA)

  • FAAH inhibitor (e.g., URB 597)

  • Methanol (ice-cold)

  • Internal standards for LC/MS/MS (e.g., D8NAGly)

  • LC/MS/MS system

Procedure:

  • Cell Culture: Plate RAW 264.7 or C6 glioma cells in appropriate culture vessels and grow to near confluency.

  • Inhibitor Pre-treatment (for FAAH-dependent pathway investigation): Pre-incubate cells with the FAAH inhibitor (e.g., 1 µM URB 597) or vehicle for 1 hour.

  • Substrate Incubation: Add deuterium-labeled anandamide (e.g., D4AEA) to the cell culture medium at a final concentration of 1 µM. Incubate for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Metabolism Quenching and Lipid Extraction:

    • At each time point, aspirate the medium and wash the cells with ice-cold PBS.

    • Add 1 ml of ice-cold methanol to each well to quench the enzymatic reactions and extract the lipids.

    • Scrape the cells and collect the methanol extract.

    • Add an internal standard (e.g., 100 pmol D8NAGly) to each sample for quantification.

    • Centrifuge the samples to pellet cell debris.

  • Sample Analysis:

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the lipid extract in an appropriate solvent for LC/MS/MS analysis.

    • Analyze the samples for the presence and quantity of labeled and unlabeled anandamide and NAGly.

Recombinant FAAH Cell-Free Assay

This protocol is adapted from Bradshaw et al. (2009).[1]

Objective: To determine the rate of hydrolysis of anandamide and NAGly by recombinant FAAH.

Materials:

  • Recombinant FAAH protein

  • Anandamide (AEA) and N-Arachidonoyl glycine (NAGly)

  • Reaction buffer (e.g., Tris/EDTA, pH 9)

  • Methanol

  • LC/MS/MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, recombinant FAAH protein, and the substrate (AEA or NAGly) to a final concentration of 400 µM.

  • Incubation: Incubate the reaction mixture at room temperature.

  • Time Points: At various time points (e.g., 0, 5, 10, 15, 30 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a larger volume of methanol.

  • Control: Run parallel reactions without the FAAH enzyme to control for non-enzymatic degradation of the substrates.

  • Analysis: Analyze the quenched samples by LC/MS/MS to quantify the remaining substrate at each time point.

Mandatory Visualization

Enzymatic Synthesis Pathways of N-Arachidonoyl Glycine from Anandamide

Enzymatic_Synthesis_of_NAGly cluster_pathway1 Pathway 1: Oxidative Metabolism cluster_pathway2 Pathway 2: FAAH-Hydrolysis & Conjugation Anandamide1 Anandamide (AEA) Intermediate Arachidonoyl acetaldehyde Anandamide1->Intermediate Alcohol Dehydrogenase NAGly1 N-Arachidonoyl glycine (NAGly) Intermediate->NAGly1 Aldehyde Dehydrogenase Anandamide2 Anandamide (AEA) ArachidonicAcid Arachidonic Acid (AA) Anandamide2->ArachidonicAcid FAAH Ethanolamine Ethanolamine Anandamide2->Ethanolamine NAGly2 N-Arachidonoyl glycine (NAGly) ArachidonicAcid->NAGly2 Conjugation Enzyme(s) Glycine Glycine Glycine->NAGly2

Caption: Two major enzymatic pathways for the synthesis of N-Arachidonoyl glycine from anandamide.

Signaling Pathway of N-Arachidonoyl Glycine via GPR18

NAGly_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NAGly N-Arachidonoyl glycine (NAGly) GPR18 GPR18 NAGly->GPR18 Binds G_protein Gαi/o GPR18->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (?) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (?) MAPK_cascade MAPK Cascade (ERK1/2) G_protein->MAPK_cascade Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP_decrease ↓ cAMP AC->cAMP_decrease Ca2_increase ↑ [Ca2+]i IP3->Ca2_increase Cellular_Response Cellular Response (e.g., Migration) Ca2_increase->Cellular_Response MAPK_cascade->Cellular_Response

Caption: Postulated signaling pathway of N-Arachidonoyl glycine (NAGly) through the GPR18 receptor.

Conclusion

The enzymatic synthesis of N-Arachidonoyl glycine from anandamide is a multifaceted process involving at least two distinct pathways. The balance between the oxidative and the FAAH-dependent pathways likely varies between different cell types and physiological conditions, providing a sophisticated mechanism for regulating the relative levels of these two important lipid signaling molecules. The detailed protocols and data presented in this guide offer a foundation for further research into the biosynthesis and function of NAGly. A deeper understanding of these pathways will be crucial for the development of novel therapeutic strategies targeting the endocannabinoid system and related lipid signaling networks. The ongoing investigation into the precise mechanisms of GPR18 activation by NAGly remains a key area for future exploration.

References

N-Arachidonoyl Glycine (NAGly) and its Affinity for the GPR18 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonoyl glycine (NAGly), an endogenous lipid metabolite of the endocannabinoid anandamide, has emerged as a subject of significant interest within the scientific community due to its purported interaction with the G protein-coupled receptor 18 (GPR18).[1] Initially deorphanized with NAGly as its putative endogenous ligand, GPR18 is a Class A GPCR implicated in a variety of physiological processes, including immune response, intraocular pressure regulation, and cellular migration.[1] This technical guide provides a comprehensive overview of the binding affinity of NAGly for the GPR18 receptor, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. The information is intended to serve as a valuable resource for researchers and professionals engaged in the study of GPCRs and the development of novel therapeutics targeting this system.

The relationship between NAGly and GPR18 is a topic of ongoing research and debate. While initial studies identified NAGly as a potent agonist of GPR18, subsequent investigations have yielded conflicting results, with some studies failing to replicate the initial findings. This discrepancy appears to be dependent on the specific experimental system and cell type utilized, highlighting the complexity of this ligand-receptor interaction.

Quantitative Binding and Functional Data

The interaction of N-Arachidonoyl glycine with the GPR18 receptor has been characterized through various functional assays, providing insights into its potency and efficacy. Direct radioligand binding assays to determine the inhibition constant (Ki) of NAGly at GPR18 are not extensively reported in the literature. However, a wealth of data from functional assays, such as the inhibition of cyclic AMP (cAMP) formation, stimulation of extracellular signal-regulated kinase (ERK) phosphorylation, and mobilization of intracellular calcium, have been published. These assays provide valuable EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values, which are summarized below.

It is important to note the variability in these values across different studies, which may be attributed to the use of different cell lines (with varying receptor expression levels and endogenous signaling components), assay formats, and specific experimental conditions.

Assay TypeCell LineParameterValue (nM)Reference
cAMP InhibitionCHO cells expressing human GPR18IC5020(Kohno et al., 2006)
ERK PhosphorylationHEK293 cells expressing human GPR18EC5044.5(McHugh et al., 2012)
Calcium MobilizationHEK293 cells expressing human GPR18EC50Not explicitly stated, but concentration-dependent increases observed(McHugh et al., 2014)
Cell MigrationBV-2 microglia (endogenous mouse GPR18)-Potent chemoattractant at sub-nanomolar concentrations(McHugh et al., 2010)

This table represents a selection of reported values and is not exhaustive.

GPR18 Signaling Pathways

Upon activation by an agonist, GPR18 is known to couple to inhibitory G proteins (Gαi/o) and potentially Gαq, initiating a cascade of downstream signaling events. The primary signaling pathways associated with GPR18 activation are depicted in the diagram below.

GPR18 Signaling Pathways

Experimental Workflow for GPR18 Binding Affinity Assessment

The determination of a ligand's binding affinity and functional activity at GPR18 involves a series of well-defined experimental steps. A generalized workflow is illustrated below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_functional cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293, CHO) expressing GPR18 membrane_prep Membrane Preparation (for binding assays) or Cell Plating (for functional assays) cell_culture->membrane_prep radioligand_binding Radioligand Binding Assay (Competition with labeled ligand) membrane_prep->radioligand_binding functional_assays Functional Assays membrane_prep->functional_assays data_collection Data Collection (e.g., Scintillation counting, Fluorescence/Luminescence reading) radioligand_binding->data_collection cAMP_assay cAMP Accumulation Assay erk_assay ERK Phosphorylation Assay ca_assay Calcium Mobilization Assay beta_arrestin_assay β-Arrestin Recruitment Assay cAMP_assay->data_collection erk_assay->data_collection ca_assay->data_collection beta_arrestin_assay->data_collection curve_fitting Non-linear Regression (Dose-response curves) data_collection->curve_fitting parameter_determination Determination of Ki, IC50, EC50 curve_fitting->parameter_determination

GPR18 Binding Affinity Workflow

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the assessment of N-Arachidonoyl glycine's activity at the GPR18 receptor.

Radioligand Binding Assay (Competitive)

This assay measures the ability of an unlabeled compound (NAGly) to compete with a radiolabeled ligand for binding to the GPR18 receptor.

Materials:

  • HEK293 or CHO cell membranes expressing human GPR18.

  • Radiolabeled GPR18 ligand (e.g., [³H]-THC, if available and validated).

  • Unlabeled N-Arachidonoyl glycine.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer.

    • A fixed concentration of radiolabeled ligand.

    • Increasing concentrations of unlabeled NAGly (or vehicle for total binding, and a high concentration of a known GPR18 ligand for non-specific binding).

    • Membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of NAGly and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ERK Phosphorylation Assay (Western Blot)

This assay measures the NAGly-induced phosphorylation of ERK1/2, a key downstream signaling event of GPR18 activation.

Materials:

  • HEK293 or other suitable cells expressing GPR18.

  • Serum-free cell culture medium.

  • N-Arachidonoyl glycine.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Western blotting equipment and reagents.

Procedure:

  • Cell Culture and Starvation: Seed cells in culture plates and grow to 80-90% confluency. Serum-starve the cells for several hours (e.g., 4-6 hours) prior to the experiment to reduce basal ERK phosphorylation.

  • Ligand Stimulation: Treat the cells with various concentrations of NAGly for a short period (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk).

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities for phospho-ERK and total-ERK. Express the results as the ratio of phospho-ERK to total-ERK and plot against the log concentration of NAGly to determine the EC50.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR18 activation, typically mediated by Gαq coupling.

Materials:

  • HEK293 or CHO cells expressing GPR18 (and potentially a promiscuous G protein like Gα16 to couple to the calcium pathway).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • N-Arachidonoyl glycine.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating and Dye Loading:

    • Seed cells in a black-walled, clear-bottom 96-well plate.

    • Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

    • Wash the cells with assay buffer to remove extracellular dye.

  • Assay Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence for a short period.

    • Inject various concentrations of NAGly into the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.

    • Plot the fluorescence change against the log concentration of NAGly and fit the data using a non-linear regression model to determine the EC50.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR18 receptor, a key event in receptor desensitization and signaling.

Materials:

  • Cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® CHO-K1 GPR18 β-arrestin cell line from DiscoveRx). These cells co-express GPR18 fused to a protein fragment and β-arrestin fused to the complementary fragment of a reporter enzyme (e.g., β-galactosidase).

  • Cell culture and assay reagents provided with the commercial assay kit.

  • N-Arachidonoyl glycine.

  • Luminescence plate reader.

Procedure:

  • Cell Plating: Plate the cells in a 384-well white, solid-bottom assay plate and incubate overnight.

  • Ligand Addition: Add serial dilutions of NAGly to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagents containing the chemiluminescent substrate for the reporter enzyme.

  • Signal Measurement: Incubate at room temperature for approximately 60 minutes and measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the luminescent signal against the log concentration of NAGly and fit the data using a non-linear regression model to determine the EC50.

Conclusion

The interaction between N-Arachidonoyl glycine and the GPR18 receptor presents a complex and intriguing area of research. While a definitive consensus on NAGly as the sole endogenous ligand for GPR18 is yet to be reached, the existing body of evidence from functional assays strongly suggests a potent, albeit potentially context-dependent, interaction. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate this relationship, explore the downstream signaling consequences, and ultimately contribute to the development of novel therapeutic strategies targeting the GPR18 receptor. The variability in reported findings underscores the critical importance of standardized and well-characterized assay systems in elucidating the pharmacology of this and other G protein-coupled receptors.

References

The Dual Role of Fatty Acid Amide Hydrolase (FAAH) in the Metabolism of N-Arachidonoyl Glycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Arachidonoyl glycine (NAGly), an endogenous lipid mediator, is intricately linked with the enzyme Fatty Acid Amide Hydrolase (FAAH) in a complex metabolic relationship. FAAH, a key regulator of the endocannabinoid system, plays a dual role in both the synthesis and degradation of NAGly. This technical guide provides an in-depth exploration of this relationship, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the associated signaling pathways. Understanding the nuances of the FAAH-NAGly axis is critical for the development of novel therapeutics targeting pain, inflammation, and various central nervous system disorders.

The Dichotomous Function of FAAH in NAGly Metabolism

FAAH is an integral membrane enzyme primarily known for terminating the signaling of the endocannabinoid anandamide (N-arachidonoylethanolamine, AEA) by hydrolyzing it into arachidonic acid and ethanolamine[1][2]. However, its interaction with NAGly is more complex, involving both catabolic and anabolic processes.

1.1. FAAH as a Catabolic Enzyme for NAGly

NAGly can serve as a substrate for FAAH, which hydrolyzes it into arachidonic acid and glycine[3]. However, studies suggest that NAGly is a less efficient substrate for FAAH compared to anandamide. One study demonstrated that after 30 minutes of incubation with recombinant FAAH, only about 50% of NAGly was hydrolyzed, whereas anandamide was completely hydrolyzed within the same timeframe[4][5]. This suggests that while FAAH can degrade NAGly, other metabolic pathways may also be significant in regulating its levels.

1.2. FAAH's Indirect Role in the Anabolic Pathway of NAGly

Paradoxically, FAAH is also crucial for one of the primary biosynthetic pathways of NAGly. This pathway involves the conjugation of arachidonic acid with glycine[5][6]. By hydrolyzing anandamide, FAAH provides a localized source of the precursor arachidonic acid, which can then be used for the synthesis of NAGly[4]. This is supported by findings where the inhibition of FAAH with the selective inhibitor URB597 led to a significant decrease in brain levels of NAGly, while anandamide levels increased[2][7]. This indicates that in the brain, the FAAH-mediated hydrolysis of anandamide is a key step in providing the arachidonic acid necessary for NAGly production.

Biosynthesis and Signaling of N-Arachidonoyl Glycine

There are two primary proposed pathways for the biosynthesis of NAGly[5][6].

Pathway 1: Conjugation of Arachidonic Acid and Glycine

This pathway, as mentioned above, is indirectly dependent on FAAH for the supply of arachidonic acid from anandamide hydrolysis. The subsequent conjugation of arachidonic acid with glycine is thought to be catalyzed by an uncharacterized N-acyl-transferase or potentially by cytochrome c in the presence of hydrogen peroxide[8].

Pathway 2: Oxidation of Anandamide

The second pathway involves the direct oxidation of the ethanolamine moiety of anandamide, a reaction catalyzed by alcohol and aldehyde dehydrogenases, to form NAGly[9]. This pathway is independent of FAAH's hydrolytic activity.

Once synthesized, NAGly exerts its biological effects by acting as a signaling molecule, primarily through the activation of G protein-coupled receptors (GPCRs).

2.1. GPR18 Signaling

NAGly is a potent agonist of GPR18, a receptor implicated in microglial migration and immune responses[10][11]. Activation of GPR18 by NAGly has been shown to stimulate downstream signaling cascades involving mitogen-activated protein kinases (MAPKs)[10]. However, there is some conflicting evidence, with one study suggesting that NAGly does not activate GPR18 through canonical Gαi/o-coupled pathways in rat sympathetic neurons[1][4].

2.2. GPR55 Signaling

NAGly also activates another orphan GPCR, GPR55[12][13]. Upon activation by NAGly, GPR55 can couple to Gαq and Gα12/13 proteins, leading to downstream signaling events such as intracellular calcium mobilization and activation of the ERK1/2 pathway[12][14].

Quantitative Data on FAAH and NAGly Interaction

The following tables summarize the available quantitative data on the interaction between FAAH and NAGly.

Table 1: Hydrolysis Rates of Anandamide and N-Arachidonoyl Glycine by FAAH

SubstrateEnzyme SourceHydrolysis RateReference
Anandamide (C20:4-NAE)Transfected FAAH0.5 nmol/min/mg[15][16]
N-Arachidonoyl glycine (C20:4-Gly)Transfected FAAH0.02 nmol/min/mg[15][16]

Table 2: Effect of FAAH Inhibition on Endogenous Levels of Anandamide and N-Arachidonoyl Glycine in Mouse Brain

CompoundTreatmentChange in Brain LevelsReference
Anandamide (AEA)URB597 (FAAH inhibitor)Increased[7]
N-Arachidonoyl glycine (NAGly)URB597 (FAAH inhibitor)Decreased[7]

Table 3: Inhibitory Activity of N-Arachidonoyl Amino Acids on FAAH

CompoundEnzyme SourceIC50Reference
N-Arachidonoyl glycine (NAGly)Mouse Brain FAAHPotent inhibitor (specific value not provided)[17]
N-Arachidonoyl glycine (NAGly)Rat Brain FAAHPotent inhibitor (specific value not provided)[17]
N-Arachidonoyl-isoleucineHuman FAAHActive inhibitor (specific value not provided)[17]

Experimental Protocols

4.1. Quantification of N-Arachidonoyl Glycine in Brain Tissue by LC-MS/MS

This protocol is adapted from previously published methods for the analysis of N-acyl amino acids in brain tissue[7][18].

4.1.1. Materials

  • Brain tissue

  • Internal Standard (IS): N-Arachidonoyl-d8-glycine (NAGly-d8)

  • Extraction Solvent: Acetonitrile or a chloroform/methanol mixture

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system (e.g., Triple Quadrupole)

4.1.2. Procedure

  • Tissue Homogenization: Homogenize weighed brain tissue samples in a suitable buffer on ice.

  • Lipid Extraction:

    • Add the internal standard (NAGly-d8) to the homogenate.

    • Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., acetonitrile or chloroform/methanol).

    • Vortex and centrifuge to separate the organic and aqueous phases.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol and then water.

    • Load the lipid extract onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the N-acyl amino acids with an appropriate solvent (e.g., methanol or acetonitrile).

  • Sample Preparation for LC-MS/MS:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 analytical column.

    • Use a gradient elution with a mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol).

    • Detect and quantify NAGly and its internal standard using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

4.2. Fluorometric Assay for FAAH Activity

This protocol is based on commercially available kits and published methods that use a fluorogenic substrate[6][19][20][21].

4.2.1. Materials

  • FAAH enzyme source (e.g., recombinant FAAH, tissue homogenates, or cell lysates)

  • FAAH Assay Buffer (e.g., Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • Fluorogenic FAAH Substrate (e.g., N-arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • FAAH Inhibitor (for control experiments, e.g., URB597)

  • 96-well black microplate

  • Fluorescence plate reader

4.2.2. Procedure

  • Prepare Reagents:

    • Dilute the FAAH enzyme to the desired concentration in cold assay buffer.

    • Prepare a working solution of the fluorogenic substrate.

    • Prepare serial dilutions of any test inhibitors.

  • Assay Setup:

    • To the wells of the 96-well plate, add the assay buffer.

    • Add the test inhibitor or vehicle control.

    • Add the FAAH enzyme solution.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for enzyme-inhibitor interaction.

  • Initiate Reaction:

    • Add the fluorogenic substrate to each well to start the reaction.

  • Measure Fluorescence:

    • Immediately measure the fluorescence intensity kinetically over a period of 10-60 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.

  • Data Analysis:

    • Calculate the rate of the reaction (change in fluorescence per unit time).

    • The rate of fluorescence increase is directly proportional to the FAAH activity.

Visualizing the Metabolic and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involving FAAH and NAGly.

FAAH_NAGly_Metabolism cluster_synthesis NAGly Synthesis cluster_degradation NAGly Degradation Anandamide Anandamide FAAH_s FAAH Anandamide->FAAH_s Hydrolysis ArachidonicAcid ArachidonicAcid NAT N-acyl-transferase (putative) ArachidonicAcid->NAT Glycine Glycine Glycine->NAT NAGly_s N-Arachidonoyl glycine FAAH_s->ArachidonicAcid NAT->NAGly_s Conjugation NAGly_d N-Arachidonoyl glycine FAAH_d FAAH NAGly_d->FAAH_d Hydrolysis ArachidonicAcid_d Arachidonic Acid Glycine_d Glycine FAAH_d->ArachidonicAcid_d FAAH_d->Glycine_d

Figure 1: The dual role of FAAH in NAGly metabolism.

NAGly_Signaling cluster_gpr18 GPR18 Signaling cluster_gpr55 GPR55 Signaling NAGly N-Arachidonoyl glycine GPR18 GPR18 NAGly->GPR18 GPR55 GPR55 NAGly->GPR55 G_protein_18 Gαi/o GPR18->G_protein_18 Activation MAPK_18 MAPK Cascade G_protein_18->MAPK_18 CellularResponse_18 Microglial Migration, Immune Response MAPK_18->CellularResponse_18 G_protein_55 Gαq / Gα12/13 GPR55->G_protein_55 Activation PLC PLC G_protein_55->PLC ERK12 ERK1/2 Activation G_protein_55->ERK12 IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release CellularResponse_55 Various Cellular Responses Ca_release->CellularResponse_55 ERK12->CellularResponse_55

Figure 2: Signaling pathways of N-Arachidonoyl glycine.

Experimental_Workflow_NAGly_Quantification start Brain Tissue Sample homogenization Homogenization (with Internal Standard) start->homogenization extraction Liquid-Liquid Extraction homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms quantification Quantification of NAGly lcms->quantification

Figure 3: Workflow for NAGly quantification.

Conclusion and Future Directions

The relationship between FAAH and N-Arachidonoyl glycine is a fascinating example of metabolic complexity, where a single enzyme can participate in both the creation and degradation of a signaling molecule. This dual role has significant implications for the development of FAAH inhibitors as therapeutics. While inhibiting FAAH effectively raises anandamide levels, leading to analgesic and anxiolytic effects, the concurrent decrease in NAGly levels in certain tissues could have unforeseen consequences that require further investigation.

Future research should focus on several key areas:

  • Elucidating the precise kinetic parameters (Km and Vmax) of FAAH for NAGly to better understand its efficiency as a substrate.

  • Identifying and characterizing the N-acyl-transferase(s) responsible for NAGly synthesis to provide a more complete picture of its anabolic pathways.

  • Further clarifying the downstream signaling pathways of GPR18 and GPR55 activated by NAGly to understand its full spectrum of physiological effects.

  • Investigating the physiological consequences of altered NAGly levels in the context of FAAH inhibition in various disease models.

A deeper understanding of the intricate interplay between FAAH and NAGly will undoubtedly pave the way for more targeted and effective therapeutic strategies for a range of human diseases.

References

Methodological & Application

Application Note: Quantification of N-Arachidonoyl Glycine in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonoyl glycine (NA-Gly) is an endogenous lipid mediator that belongs to the N-acyl amino acid family. It is structurally related to the endocannabinoid anandamide (AEA) and is involved in various physiological processes, including pain perception and inflammation.[1][2] Accurate quantification of NA-Gly in biological samples is crucial for understanding its physiological roles and for the development of novel therapeutics targeting the endocannabinoid system. This application note provides a detailed protocol for the sensitive and selective quantification of NA-Gly in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathways Involving N-Arachidonoyl Glycine

NA-Gly biosynthesis can occur through two primary pathways: the conjugation of arachidonic acid (AA) with glycine, and the oxidative metabolism of anandamide (AEA).[1] NA-Gly acts as a signaling molecule, notably as an agonist at the orphan G protein-coupled receptors GPR18 and GPR55.[3][4] Activation of these receptors can lead to downstream cellular responses, including modulation of intracellular calcium levels and activation of the mitogen-activated protein kinase (MAPK) pathway.[3]

NA-Gly_Signaling_Pathway cluster_biosynthesis Biosynthesis cluster_signaling Signaling AEA Anandamide (AEA) NAGly_b N-Arachidonoyl Glycine (NA-Gly) AEA->NAGly_b Oxidative Metabolism AA Arachidonic Acid (AA) AA->NAGly_b Conjugation Glycine Glycine Glycine->NAGly_b Conjugation NAGly_s N-Arachidonoyl Glycine (NA-Gly) GPR55 GPR55 NAGly_s->GPR55 GPR18 GPR18 NAGly_s->GPR18 Ca2 ↑ Intracellular Ca²⁺ GPR55->Ca2 MAPK ↑ MAPK Activity (ERK1/2) GPR55->MAPK

Caption: Biosynthesis and signaling pathways of N-Arachidonoyl Glycine.

Experimental Protocols

This section details the procedures for sample preparation and LC-MS/MS analysis for the quantification of NA-Gly.

Sample Preparation

The choice of sample preparation method depends on the biological matrix. Below are protocols for brain tissue and plasma/serum.

a) Brain Tissue Homogenate

This protocol is adapted from a method for analyzing arachidonoyl amino acids in mouse brain.[5]

  • Homogenization: Homogenize frozen brain tissue in a cold 1:1 mixture of methanol and acetonitrile containing a suitable internal standard (e.g., NA-Gly-d8).

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 19,000 x g) for 20 minutes at 4°C to precipitate proteins.[6]

  • Solid-Phase Extraction (SPE) (Optional but Recommended for Cleaner Samples):

    • Condition a C18 SPE cartridge with methanol followed by water.[5][6]

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with water to remove salts and polar interferences.

    • Elute the analytes with methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 70:30 methanol:water) prior to LC-MS/MS analysis.[5]

b) Plasma/Serum

This protocol involves a liquid-liquid extraction to isolate NA-Gly.

  • Protein Precipitation and Extraction: Add ice-cold acetonitrile or a 2:1 chloroform:methanol solution containing an internal standard to the plasma or serum sample. Vortex thoroughly.

  • Phase Separation: Add water and vortex again. Centrifuge to separate the aqueous and organic layers.

  • Collection: Carefully collect the organic (lower) phase.

  • Drying and Reconstitution: Evaporate the organic phase to dryness under nitrogen and reconstitute the residue in the initial mobile phase composition.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for NA-Gly quantification.

a) Liquid Chromatography Conditions

ParameterCondition 1Condition 2
Column Zorbax SB-CN, 2.1 x 100 mm, 3.5 µm[5]C18 column (e.g., ACE Excel 2 C18 PFP, 150 x 2.1 mm, 5 µm)[7]
Mobile Phase A 10 mM Ammonium Acetate in Water[5]0.1% Formic Acid in Water[7]
Mobile Phase B Methanol[5]Acetonitrile with 0.1% Formic Acid[7]
Flow Rate 300 µL/min[5]1 mL/min (may require splitting)
Gradient A typical gradient starts with a lower percentage of mobile phase B, ramps up to a high percentage to elute the analyte, holds for a wash step, and then re-equilibrates at the initial conditions. For example, start at 45% B, ramp to 99% B, hold, and return to 45% B.[5]A gradient can be optimized for the specific column and analytes.
Column Temperature 40°C30°C[7]
Injection Volume 5 µL4 µL

b) Mass Spectrometry Conditions

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive or Negative Mode
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) Varies depending on adduct ([M+H]+ or [M-H]-). For NA-Gly (MW: 361.5), this would be ~362.3 for [M+H]+ or ~360.3 for [M-H]-.[8]
Product Ion (m/z) Characteristic fragment ions of NA-Gly. For negative mode, a common fragment is the glycine portion at m/z 74.0.[8]
Internal Standard A deuterated internal standard such as NA-Gly-d8 is recommended for accurate quantification.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of NA-Gly.

ParameterValueReference
Linearity Range 0.2 - 120 pg/µL[5]
Lower Limit of Quantification (LLOQ) 1.9 pg on column[5]
Correlation Coefficient (R²) > 0.99[5]
Recovery > 90%[9][10]

Experimental Workflow

The overall experimental workflow for quantifying NA-Gly is depicted below.

NA-Gly_Quantification_Workflow SampleCollection Biological Sample Collection (e.g., Brain, Plasma) Homogenization Homogenization & Addition of Internal Standard SampleCollection->Homogenization Extraction Extraction (Protein Precipitation, LLE, or SPE) Homogenization->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Caption: General workflow for NA-Gly quantification by LC-MS/MS.

Conclusion

This application note provides a comprehensive guide for the quantification of N-Arachidonoyl glycine using LC-MS/MS. The detailed protocols for sample preparation and instrument parameters, along with the summarized quantitative data, offer a solid foundation for researchers to establish and validate a robust and sensitive method for NA-Gly analysis in various biological matrices. The provided diagrams of the signaling pathway and experimental workflow serve to visually summarize the key concepts and procedures. Adherence to these guidelines will enable accurate and reproducible measurements, facilitating further research into the biological significance of NA-Gly.

References

Application Notes and Protocols for N-Arachidonoyl Glycine in Rat Models of Inflammatory Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Arachidonoyl glycine (NAGly), an endogenous lipid mediator, in preclinical rat models of inflammatory pain. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the analgesic and anti-inflammatory properties of NAGly. Detailed protocols for inducing inflammatory pain, administering the compound, and assessing behavioral outcomes are provided, along with a summary of key quantitative findings from published studies.

Introduction

N-Arachidonoyl glycine (NAGly) is an endogenous N-acyl amino acid structurally related to the endocannabinoid anandamide. It has garnered significant interest as a potential therapeutic agent for pain and inflammation.[1] Studies in rat models of inflammatory pain have demonstrated that NAGly effectively reduces pain-like behaviors, such as mechanical allodynia and thermal hyperalgesia.[1][2] Notably, its mechanism of action appears to be distinct from the classical cannabinoid receptors CB1 and CB2, suggesting a novel pathway for pain modulation.[2] Evidence points towards the G-protein coupled receptor 18 (GPR18) as a potential target for NAGly's effects.[3][4] These characteristics make NAGly a compelling molecule for the development of new analgesics with potentially fewer side effects than traditional cannabinoid-based therapies.

Data Presentation

The following tables summarize the quantitative data on the effects of N-Arachidonoyl glycine in the Freund's Complete Adjuvant (FCA)-induced model of inflammatory pain in rats.

Table 1: Effect of Intrathecal N-Arachidonoyl Glycine on Mechanical Allodynia

Treatment GroupDose (nmol)Paw Withdrawal Threshold (g)Time PointReference
Vehicle-Baseline: ~14; Post-FCA: ~41 hour post-treatment[1]
NAGly70No significant effect1 hour post-treatment[1]
NAGly220No significant effect1 hour post-treatment[1]
NAGly700Increased to ~121 hour post-treatment[1]
HU-210 (CB agonist)10Increased to ~15 (pre-FCA baseline)1 hour post-treatment[1]

Table 2: Effect of Intrathecal N-Arachidonoyl Glycine on Thermal Hyperalgesia

Treatment GroupDose (nmol)Paw Withdrawal Latency (s)Time PointReference
Vehicle-Baseline: ~10; Post-FCA: ~51 hour post-treatment[1]
NAGly70No significant effect1 hour post-treatment[1]
NAGly220No significant effect1 hour post-treatment[1]
NAGly700Increased to ~81 hour post-treatment[1]
HU-210 (CB agonist)10Increased to ~10 (pre-FCA baseline)1 hour post-treatment[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of N-Arachidonoyl glycine in rat models of inflammatory pain.

Protocol 1: Induction of Inflammatory Pain with Freund's Complete Adjuvant (FCA)

Objective: To induce a persistent inflammatory state in the rat hind paw, leading to mechanical allodynia and thermal hyperalgesia.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis

  • 1 ml syringes with 27-gauge needles

  • Isoflurane anesthesia system

Procedure:

  • Anesthetize the rats using isoflurane (2-3% in oxygen).

  • Once the rat is fully anesthetized (confirmed by lack of pedal withdrawal reflex), inject 100 µl of FCA into the plantar surface of the left hind paw.

  • Monitor the animal until it has fully recovered from anesthesia.

  • House the animals individually to prevent fighting and further injury to the inflamed paw.

  • Allow 24-48 hours for the inflammation and associated pain behaviors to fully develop before commencing behavioral testing.

Protocol 2: Intrathecal (i.t.) Administration of N-Arachidonoyl Glycine

Objective: To deliver NAGly directly to the spinal cord to assess its central analgesic effects.

Materials:

  • N-Arachidonoyl glycine

  • Vehicle (e.g., saline, DMSO, or a mixture as appropriate for solubility)

  • Hamilton syringes (10-50 µl) with 30-gauge needles

  • Isoflurane anesthesia system

Procedure:

  • Anesthetize the rat with isoflurane.

  • Palpate the iliac crests to locate the L5-L6 intervertebral space.[5]

  • Insert a 30-gauge needle attached to a Hamilton syringe into the intervertebral space, aiming slightly caudally.[5]

  • A characteristic tail flick or leg twitch will indicate proper placement of the needle in the intrathecal space.

  • Slowly inject the desired volume (typically 10-20 µl) of the NAGly solution or vehicle.[5]

  • Withdraw the needle and monitor the animal for recovery from anesthesia.

Protocol 3: Assessment of Mechanical Allodynia using the Von Frey Test

Objective: To measure the paw withdrawal threshold in response to a non-noxious mechanical stimulus.

Materials:

  • Von Frey filaments of varying calibrated forces (e.g., Stoelting) or an electronic Von Frey apparatus.[6][7]

  • Elevated wire mesh platform

  • Plexiglas enclosures

Procedure:

  • Acclimate the rats to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 15-20 minutes before testing.[8]

  • Begin with a filament of intermediate force and apply it to the plantar surface of the inflamed hind paw until it just bends.[7]

  • Hold the filament in place for 3-5 seconds.

  • A positive response is recorded if the rat briskly withdraws its paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold.[7] If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.

  • The 50% withdrawal threshold is calculated based on the pattern of responses.

Protocol 4: Assessment of Thermal Hyperalgesia using the Hargreaves Test

Objective: To measure the paw withdrawal latency in response to a noxious thermal stimulus.

Materials:

  • Plantar test apparatus (Hargreaves' apparatus)

  • Glass floor

  • Plexiglas enclosures

Procedure:

  • Acclimate the rats to the testing apparatus by placing them in the Plexiglas enclosures on the glass floor for at least 15-20 minutes.[9]

  • Position the radiant heat source under the plantar surface of the inflamed hind paw.[10]

  • Activate the heat source. A timer will automatically start.

  • The timer stops automatically when the rat withdraws its paw. The time recorded is the paw withdrawal latency.[10]

  • A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.[9]

  • Repeat the measurement 2-3 times with at least a 5-minute interval between trials and calculate the average latency.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

GPR18_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NAGly N-Arachidonoyl glycine (NAGly) GPR18 GPR18 NAGly->GPR18 Binds to Gi_o Gi/o Protein GPR18->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesic & Anti-inflammatory Effects cAMP->Analgesia Leads to

Caption: Proposed GPR18 signaling pathway for N-Arachidonoyl glycine.

Experimental_Workflow cluster_induction Inflammation Induction cluster_development Development Phase cluster_testing Behavioral Testing cluster_analysis Data Analysis Induction Induce Inflammatory Pain (FCA injection in rat hind paw) Development Allow 24-48h for inflammation to develop Induction->Development Baseline Baseline Behavioral Testing (Von Frey & Hargreaves) Development->Baseline Administration Intrathecal Administration of NAGly or Vehicle Baseline->Administration Post_treatment Post-treatment Behavioral Testing (at various time points) Administration->Post_treatment Analysis Analyze Paw Withdrawal Thresholds and Latencies Post_treatment->Analysis

Caption: Experimental workflow for assessing NAGly in inflammatory pain.

References

Protocol for N-Arachidonoyl Glycine Administration in Mice: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arachidonoyl glycine (NAGly), an endogenous lipid mediator, has garnered significant interest for its diverse physiological roles, including the regulation of pain, inflammation, and energy balance. As a signaling lipid, NAGly interacts with G protein-coupled receptors GPR18 and GPR55, initiating downstream cascades that modulate cellular function. This document provides detailed application notes and standardized protocols for the administration of NAGly to mice via subcutaneous, oral, and intraperitoneal routes. Furthermore, it outlines the known signaling pathways of NAGly and presents a comprehensive experimental workflow for investigating its in vivo effects. This guide is intended to facilitate reproducible and robust preclinical research into the therapeutic potential of N-Arachidonoyl glycine.

Introduction

N-Arachidonoyl glycine is a naturally occurring N-acyl amino acid, structurally related to the endocannabinoid anandamide. It is synthesized in mammalian tissues and is involved in a range of physiological processes. Notably, NAGly has been shown to exert analgesic, anti-inflammatory, and orexigenic effects in various animal models.[1][2][3] Its primary molecular targets are the orphan G protein-coupled receptors GPR18 and GPR55, through which it mediates its biological activities.[4][5] Understanding the precise protocols for administering this lipophilic compound and its downstream signaling is crucial for accurate interpretation of experimental outcomes in preclinical studies.

Data Presentation: Quantitative Administration Protocols

The following tables summarize the recommended dosages, vehicles, and administration frequencies for different routes of NAGly administration in mice based on published literature.

Table 1: Subcutaneous Administration of N-Arachidonoyl Glycine [1][3]

ParameterDetails
Dosage 1 nM and 10 nM
Vehicle Saline solution and ≥98% purity ethanol in a 1:1 ratio to dissolve NAGly, then diluted to a final concentration of 90% saline and 10% ethanol.
Administration Frequency Once daily, 5 consecutive days per week, for 3 weeks.
Injection Volume 90 µL/mouse or 3.25 µL/g of body weight.
Animal Model 8-week-old BALB/c mice.

Table 2: Oral Administration of N-Arachidonoyl Glycine [6]

ParameterDetails
Dosage 0.3 mg/kg and 1.2 mg/kg.
Vehicle Not explicitly stated in the source document, but likely an oil-based vehicle such as corn oil for oral gavage of a lipid.
Administration Frequency Single dose.
Application Mouse peritonitis model.

Table 3: Intraperitoneal Administration of N-Arachidonoyl Glycine (Hypothetical Protocol)

ParameterDetails
Dosage To be determined based on the experimental question, starting with a range similar to oral or subcutaneous doses (e.g., 0.1 - 10 mg/kg).
Vehicle A solution of 5-10% ethanol, 5-10% Kolliphor EL (formerly Cremophor EL), and the remainder sterile saline. Alternatively, a lipid emulsion like Intralipid can be used.[7]
Administration Frequency Dependent on the study design (e.g., single dose for acute effects, repeated doses for chronic studies).
Injection Volume Typically up to 10 mL/kg.[8]

Experimental Protocols

Subcutaneous Administration for Hyperphagia Studies[1][3]

This protocol is adapted from a study investigating the effects of NAGly on food intake and weight gain in mice.

Materials:

  • N-Arachidonoyl glycine (NAGly)

  • Sterile saline solution (0.9% NaCl)

  • Ethanol (≥98% purity)

  • Sterile microcentrifuge tubes

  • Insulin syringes with 28-30 gauge needles

  • 8-week-old BALB/c mice

Procedure:

  • Preparation of NAGly Solution:

    • Dissolve NAGly in a 1:1 solution of ethanol and sterile saline to create a stock solution.

    • For administration, dilute the stock solution with sterile saline to achieve the desired final concentration (1 nM or 10 nM) in a vehicle of 10% ethanol and 90% saline.

    • Vortex the solution thoroughly to ensure homogeneity.

  • Animal Handling and Administration:

    • House the mice in a controlled environment (22-24°C, 12-hour light/dark cycle) with ad libitum access to food and water.

    • Gently restrain the mouse and lift the skin on the back to form a tent.

    • Insert the needle into the base of the skin tent, parallel to the spine.

    • Inject the prepared NAGly solution (90 µL/mouse or 3.25 µL/g body weight) subcutaneously.

    • Administer once daily for 5 consecutive days per week for the duration of the study (e.g., 3 weeks).

  • Data Collection:

    • Monitor body weight and food intake daily.

    • At the end of the study, tissues can be collected for further analysis, such as cytokine profiling by ELISA.

Intraperitoneal Injection (General Protocol for Lipid-Based Compounds)

This is a general protocol for the intraperitoneal administration of a lipophilic compound like NAGly.

Materials:

  • N-Arachidonoyl glycine (NAGly)

  • Ethanol

  • Kolliphor EL (or similar surfactant)

  • Sterile saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Syringes with 25-27 gauge needles

  • Mice

Procedure:

  • Preparation of NAGly Solution:

    • Dissolve NAGly in a small amount of ethanol.

    • Add Kolliphor EL to the ethanolic solution (e.g., to a final concentration of 5-10%).

    • Slowly add sterile saline while vortexing to form a stable emulsion. The final ethanol concentration should be below 10%.

    • Ensure the final solution is at room temperature before injection.

  • Animal Handling and Administration: [8][9]

    • Properly restrain the mouse, tilting it slightly head-down to move the abdominal organs forward.

    • Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the cecum or bladder.

    • Aspirate briefly to ensure no fluid or blood is drawn back, indicating incorrect placement.

    • Inject the solution slowly.

  • Post-injection Monitoring:

    • Observe the animal for any signs of distress or adverse reactions.

Signaling Pathways and Experimental Workflow

N-Arachidonoyl Glycine Signaling Pathways

NAGly primarily signals through two G protein-coupled receptors: GPR18 and GPR55. The activation of these receptors leads to distinct downstream cellular responses.

  • GPR18 Signaling: NAGly is a putative ligand for GPR18. Activation of GPR18 is often coupled to Gαi/o proteins, which can lead to the inhibition of adenylyl cyclase and modulation of downstream kinases such as MAPK and Akt.[2][10] This pathway is implicated in the anti-inflammatory effects of NAGly.[1][11]

  • GPR55 Signaling: NAGly also acts as an agonist at GPR55. GPR55 signaling is coupled to Gαq and Gα12/13 proteins, leading to the activation of phospholipase C (PLC) and RhoA.[5] This results in an increase in intracellular calcium concentrations and is thought to play a role in pain modulation.[12]

Mandatory Visualizations

NAGly_Signaling_Pathways cluster_GPR18 GPR18 Signaling cluster_GPR55 GPR55 Signaling GPR18 GPR18 Gai Gαi/o GPR18->Gai AC_inhibit Adenylyl Cyclase ↓ Gai->AC_inhibit MAPK_Akt MAPK / Akt Signaling Gai->MAPK_Akt Anti_Inflammatory Anti-inflammatory Effects MAPK_Akt->Anti_Inflammatory GPR55 GPR55 Gaq_G12 Gαq / Gα12 GPR55->Gaq_G12 PLC_RhoA PLC / RhoA Gaq_G12->PLC_RhoA Ca_increase Intracellular Ca²⁺ ↑ PLC_RhoA->Ca_increase Pain_Modulation Pain Modulation Ca_increase->Pain_Modulation NAGly N-Arachidonoyl glycine NAGly->GPR18 NAGly->GPR55

Caption: Signaling pathways of N-Arachidonoyl glycine (NAGly) via GPR18 and GPR55.

Experimental_Workflow start Start: Hypothesis Formulation animal_model Select Animal Model (e.g., BALB/c mice) start->animal_model protocol_selection Choose Administration Protocol (Subcutaneous, Oral, IP) animal_model->protocol_selection dose_prep Prepare NAGly Solution (Vehicle, Concentration) protocol_selection->dose_prep administration Administer NAGly to Mice dose_prep->administration data_collection Data Collection (e.g., Body Weight, Food Intake, Behavioral Assays) administration->data_collection tissue_harvest Tissue Harvesting (e.g., Brain, Liver, Adipose) data_collection->tissue_harvest analysis Biochemical/Molecular Analysis (e.g., ELISA, Western Blot, qPCR) tissue_harvest->analysis results Data Analysis and Interpretation analysis->results

Caption: General experimental workflow for in vivo studies of N-Arachidonoyl glycine in mice.

References

Application Notes and Protocols for Studying Vasorelaxation In Vitro Using N-Arachidonoyl Glycine (NAGly)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonoyl glycine (NAGly), an endogenous lipid metabolite of the endocannabinoid anandamide, has emerged as a significant modulator of vascular tone.[1][2][3] Unlike its precursor, NAGly does not activate cannabinoid receptors CB1 and CB2 but exerts its effects through other pathways, making it a molecule of interest for cardiovascular research and drug development.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for studying NAGly-induced vasorelaxation in isolated arterial preparations in vitro.

NAGly has been shown to induce potent, endothelium-dependent vasorelaxation in various vascular beds, including rat small mesenteric arteries and human pulmonary arteries.[1][2][3][4][5] Its mechanism of action is primarily linked to the activation of the G protein-coupled receptor GPR18, leading to the stimulation of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling cascade.[4][6][7] Downstream effects also involve the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[1][2][3]

Key Signaling Pathways in NAGly-Induced Vasorelaxation

The vasorelaxant effect of NAGly is a multi-step process involving both the endothelium and vascular smooth muscle cells. The proposed signaling cascade is initiated by the binding of NAGly to its receptor on endothelial cells, which triggers a series of intracellular events culminating in smooth muscle relaxation and vasodilation.

NAGly_Signaling_Pathway NO NO sGC sGC NO->sGC Diffuses and Activates cGMP cGMP sGC->cGMP Catalyzes GTP to PKG PKG cGMP->PKG Activates BKCa BKCa PKG->BKCa Opens Relaxation Relaxation BKCa->Relaxation K+ efflux & Hyperpolarization

Quantitative Data Summary

The following table summarizes the quantitative data on NAGly-induced vasorelaxation from in vitro studies. The pEC50 value represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Vascular BedSpeciesConditionpEC50Maximal Relaxation (%)Reference
Small Mesenteric ArteryRatEndothelium-intact5.7 ± 0.298 ± 1[2][3]
Small Mesenteric ArteryRat+ L-NAME (NOS inhibitor)AttenuatedAttenuated[2][3]
Small Mesenteric ArteryRat+ Iberiotoxin (BKCa blocker)AttenuatedAttenuated[2][3]
Small Mesenteric ArteryRatEndothelium-denudedPotency reduced-[1][2]
Human Pulmonary ArteryHumanEndothelium-intact-Full relaxation[5]

Experimental Protocols

Protocol 1: Preparation of Isolated Arterial Rings for Wire Myography

This protocol describes the dissection and mounting of small arteries for the investigation of vascular reactivity in vitro.

Materials:

  • Male Wistar rats (or other appropriate animal model)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Dissection microscope

  • Fine dissection scissors and forceps

  • Wire myograph system (e.g., DMT)

  • Tungsten wires (25 µm or 40 µm diameter)

  • Carbogen gas (95% O2, 5% CO2)

  • Water bath or circulating heater

Procedure:

  • Euthanize the animal in accordance with institutional guidelines.

  • Isolate the desired artery (e.g., superior mesenteric artery) and place it in ice-cold Krebs-Henseleit solution.

  • Under a dissection microscope, carefully clean the artery of surrounding adipose and connective tissue.

  • Cut the artery into 2 mm long rings.

  • Mount each arterial ring on two tungsten wires in the jaws of the wire myograph.

  • Place the myograph chambers in a heated water bath and fill them with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

  • Allow the arterial rings to equilibrate for at least 30 minutes before normalization.

  • Normalize the vessel diameter to a tension equivalent to that at 0.9 times the diameter of the vessel under a transmural pressure of 100 mmHg.

  • Allow the vessels to stabilize for another 30-60 minutes.

Protocol 2: In Vitro Vasorelaxation Assay with N-Arachidonoyl Glycine

This protocol details the steps to assess the vasorelaxant properties of NAGly on pre-contracted arterial rings.

Materials:

  • Mounted and equilibrated arterial rings (from Protocol 1)

  • N-Arachidonoyl glycine (NAGly) stock solution (e.g., in ethanol or DMSO)

  • Vasoconstrictor agent (e.g., Methoxamine, Phenylephrine, or U46619)

  • Vehicle control (e.g., ethanol or DMSO)

  • Data acquisition system

Procedure:

  • After stabilization, assess the viability of the arterial rings by contracting them with a high potassium solution (e.g., Krebs solution with 60 mM KCl).

  • Wash the rings with Krebs-Henseleit solution and allow them to return to baseline tension.

  • To test endothelium integrity, pre-contract the rings with a submaximal concentration of a vasoconstrictor (e.g., methoxamine to 80% of maximal response) and then add a single high concentration of an endothelium-dependent vasodilator (e.g., acetylcholine or carbachol). A relaxation of >80% indicates intact endothelium.

  • Wash the rings and allow them to return to baseline.

  • Pre-contract the arterial rings with the chosen vasoconstrictor to a stable plateau (approximately 50-80% of the maximal response).

  • Once a stable contraction is achieved, add cumulative concentrations of NAGly to the organ bath at appropriate time intervals (e.g., every 3-5 minutes or once the previous response has stabilized).

  • Record the changes in isometric tension until a maximal response is observed or the highest concentration of NAGly is reached.

  • At the end of the experiment, add a potent vasodilator (e.g., sodium nitroprusside) to induce maximal relaxation.

  • Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curves and calculate the pEC50 and Emax values.

Experimental_Workflow A Artery Isolation and Mounting in Myograph B Equilibration and Normalization A->B C Viability and Endothelium Integrity Check B->C D Pre-contraction with Vasoconstrictor C->D E Cumulative Addition of NAGly D->E F Record Isometric Tension E->F G Data Analysis (pEC50, Emax) F->G

Investigating the Mechanism of Action

To elucidate the signaling pathways involved in NAGly-induced vasorelaxation, the protocol can be modified to include various inhibitors.

  • Role of Nitric Oxide Synthase (NOS): Incubate the arterial rings with a NOS inhibitor, such as L-NAME (Nω-nitro-L-arginine methyl ester), for 20-30 minutes before pre-contraction and subsequent addition of NAGly.[2][3][4] A rightward shift or attenuation of the NAGly concentration-response curve indicates the involvement of NO.

  • Role of Guanylyl Cyclase: Use an inhibitor of soluble guanylyl cyclase, like ODQ (1H-[1][4][6]oxadiazolo[4,3-a]quinoxalin-1-one), to determine if the NO-cGMP pathway is involved.[4]

  • Role of Potassium Channels: To investigate the involvement of BKCa channels, pre-incubate the vessels with a selective blocker like iberiotoxin.[1][2][3]

  • Role of GPR18: The involvement of GPR18 can be investigated using a selective antagonist, if available, or in tissues from GPR18 knockout animals. The antagonist O-1918 has been used in some studies, although its selectivity has been debated.[4][8]

  • Endothelium-Dependency: To confirm the role of the endothelium, experiments can be performed on endothelium-denuded arterial rings.[1][2] Denudation can be achieved by gently rubbing the intimal surface of the vessel with a fine wire or human hair.

Conclusion

N-Arachidonoyl glycine is a potent endogenous vasodilator with a distinct mechanism of action from classical cannabinoids. The protocols and information provided herein offer a framework for researchers to investigate the vascular effects of NAGly and similar compounds. Understanding its signaling pathway and characterizing its effects in various vascular beds can provide valuable insights into cardiovascular physiology and may lead to the development of novel therapeutic agents for conditions such as hypertension and vasospasm.

References

N-Arachidonoyl Glycine (NAGly): A Novel Regulator of Cell Migration

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

N-Arachidonoyl glycine (NAGly), an endogenous lipid metabolite of the endocannabinoid anandamide, has emerged as a potent signaling molecule involved in various physiological processes.[1] Of significant interest to researchers is its role in directed cell migration, a fundamental process in development, immune response, and wound healing, as well as in pathological conditions such as cancer metastasis.[2] Experimental evidence strongly indicates that NAGly induces chemotaxis, primarily through the activation of the G protein-coupled receptor 18 (GPR18), a putative cannabinoid receptor.[3][4] This document provides detailed protocols for assessing the effects of NAGly on cell migration, summarizes key quantitative data, and illustrates the underlying signaling pathway and experimental workflow.

Signaling Pathway of NAGly-Induced Cell Migration

N-Arachidonoyl glycine initiates cell migration by binding to and activating the GPR18 receptor.[3] This receptor is coupled to an inhibitory G-protein (Gi/o). Upon ligand binding, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. This event triggers a downstream signaling cascade that results in the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[2][5] The activation of MAPK signaling is a crucial step that ultimately orchestrates the cytoskeletal rearrangements necessary for directed cell movement.[5] The GPR18-mediated signaling in response to NAGly can be attenuated by pertussis toxin, which uncouples the Gi/o protein from the receptor, as well as by specific GPR18 antagonists.[6]

NAGly_Signaling_Pathway cluster_cell Cell Membrane NAGly N-Arachidonoyl glycine (NAGly) GPR18 GPR18 Receptor NAGly->GPR18 Binds to Gio Gi/o Protein GPR18->Gio Activates MAPK_Cascade MAPK Signaling Cascade Gio->MAPK_Cascade Initiates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement MAPK_Cascade->Cytoskeletal_Rearrangement Leads to Cell_Migration Cell Migration Cytoskeletal_Rearrangement->Cell_Migration Results in

Caption: Signaling pathway of NAGly-induced cell migration.

Quantitative Data Summary

The following table summarizes quantitative data from representative studies on NAGly-induced cell migration. These studies primarily utilized the Boyden chamber assay to assess the chemotactic response of various cell types to NAGly.

Cell LineAssay TypeNAGly ConcentrationObserved EffectReference
BV-2 MicrogliaBoyden ChamberSub-nanomolar to 10 µMPotent, concentration-dependent migration[3]
HEK293-GPR18Boyden ChamberSub-nanomolar to 1 µMSignificant induction of cell migration[3]
HEC-1B Endometrial CellsBoyden ChamberNanomolar concentrationsInduction of cell migration[6]
BV-2 MicrogliaBoyden Chamber1 µMMigration attenuated by GPR18 siRNA[4]

Experimental Protocol: N-Arachidonoyl Glycine Cell Migration Assay

This protocol details the use of a Boyden chamber (or Transwell) assay to quantify the chemotactic effect of NAGly on a cell line of interest (e.g., BV-2 microglia or HEK293 cells stably expressing GPR18).

Materials
  • Boyden chamber apparatus with polycarbonate membranes (8 µm pore size is suitable for most epithelial and fibroblast-like cells)[7]

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • N-Arachidonoyl glycine (NAGly)

  • Vehicle control (e.g., DMSO)

  • Chemoattractant-free medium (serum-free medium)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell scraper

  • Hemocytometer or automated cell counter

  • Staining solution (e.g., Crystal Violet or Diff-Quik)

  • Cotton swabs

  • Microscope with imaging capabilities

Methods

1. Cell Preparation: a. Culture cells to 70-80% confluency in standard growth medium. b. The day before the assay, replace the growth medium with serum-free medium and incubate for 18-24 hours. This step enhances the cellular response to chemoattractants.[8] c. On the day of the assay, detach the cells using Trypsin-EDTA and neutralize with serum-containing medium. d. Centrifuge the cell suspension and resuspend the cell pellet in chemoattractant-free (serum-free) medium. e. Count the cells and adjust the concentration to 1 x 10^5 to 5 x 10^5 cells/mL in serum-free medium.

2. Assay Setup: a. Prepare a stock solution of NAGly in a suitable solvent (e.g., DMSO) and make serial dilutions in serum-free medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). b. Add the desired volume of the NAGly dilutions to the lower wells of the Boyden chamber. Include a vehicle control (serum-free medium with the same concentration of DMSO) and a positive control (e.g., medium with 10% FBS). c. Carefully place the Boyden chamber inserts into the wells, ensuring no air bubbles are trapped beneath the membrane. d. Seed the cell suspension into the upper chamber of each insert.

3. Incubation: a. Incubate the assembled Boyden chamber at 37°C in a humidified incubator with 5% CO2. The incubation time will vary depending on the cell type and should be optimized (typically 4-24 hours).

4. Staining and Quantification: a. After incubation, carefully remove the inserts from the wells. b. Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane. c. Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. d. Stain the fixed cells with a suitable staining solution (e.g., 0.5% Crystal Violet in 25% methanol) for 10-20 minutes. e. Gently wash the inserts in water to remove excess stain and allow them to air dry. f. Mount the membrane on a microscope slide. g. Count the number of migrated cells in several random high-power fields for each membrane. h. Alternatively, the stain can be eluted (e.g., with 10% acetic acid) and the absorbance measured on a plate reader for a more high-throughput quantification.[3]

5. Data Analysis: a. Calculate the average number of migrated cells per field for each condition. b. Express the data as the mean ± standard error of the mean (SEM). c. Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the results.

Experimental Workflow Diagram

Boyden_Chamber_Workflow Start Start: Culture Cells to Confluency Serum_Starve Serum Starve Cells (18-24h) Start->Serum_Starve Prepare_Cells Prepare Cell Suspension in Serum-Free Medium Serum_Starve->Prepare_Cells Seed_Cells Seed Cells into Upper Chamber Prepare_Cells->Seed_Cells Prepare_Chamber Add NAGly/Controls to Lower Chamber Prepare_Chamber->Seed_Cells Incubate Incubate (4-24h at 37°C) Seed_Cells->Incubate Remove_Non_Migrated Remove Non-Migrated Cells Incubate->Remove_Non_Migrated Fix_Stain Fix and Stain Migrated Cells Remove_Non_Migrated->Fix_Stain Quantify Quantify Migrated Cells (Microscopy/Plate Reader) Fix_Stain->Quantify Analyze Data Analysis Quantify->Analyze

Caption: Workflow for the N-Arachidonoyl glycine Boyden chamber assay.

Alternative Assay: Wound Healing (Scratch) Assay

For adherent cells that migrate as a collective sheet, the wound healing or scratch assay offers a simpler, though less quantitative, alternative to the Boyden chamber assay.[9]

Brief Protocol
  • Grow a confluent monolayer of cells in a culture plate.

  • Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[10]

  • Wash with PBS to remove detached cells and add fresh medium containing different concentrations of NAGly or controls.

  • Image the scratch at time zero and at regular intervals thereafter (e.g., every 4-8 hours).[10]

  • Measure the rate of wound closure by quantifying the change in the cell-free area over time.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for investigating the role of N-Arachidonoyl glycine in cell migration. The Boyden chamber assay is a robust and quantitative method for studying NAGly-induced chemotaxis through the GPR18 receptor. By understanding the signaling pathways and having access to detailed experimental procedures, researchers and drug development professionals can effectively explore the therapeutic potential of modulating this novel signaling system.

References

Synthesis of N-Arachidonoyl Glycine for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis, purification, and characterization of N-Arachidonoyl glycine (NAGly), a bioactive lipid with significant research interest due to its role in various physiological processes. Additionally, it outlines the current understanding of its signaling pathways, primarily through the G protein-coupled receptors GPR18 and GPR55.

Introduction

N-Arachidonoyl glycine is an endogenous N-acyl amino acid, structurally related to the endocannabinoid anandamide.[1] It is involved in a range of biological activities, including pain perception, inflammation, and cellular migration.[2][3] For research purposes, a reliable and well-characterized source of NAGly is essential. This document details a chemo-enzymatic synthesis method, which offers advantages in terms of reaction conditions and stereospecificity.

Chemo-enzymatic Synthesis of N-Arachidonoyl Glycine

The chemo-enzymatic synthesis of NAGly involves a two-step process: the acylation of a protected glycine molecule with arachidonic acid, followed by the removal of the protecting group.[4] This method leverages the specificity of enzymes to achieve efficient synthesis under mild conditions.

Experimental Protocol: Chemo-enzymatic Synthesis

Materials:

  • Arachidonic acid

  • Glycine tert-butyl ester

  • Lipase from Candida antarctica B (immobilized)

  • Acetonitrile (anhydrous)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate)

Step 1: Enzymatic Acylation of Glycine tert-butyl ester

  • In a clean, dry reaction vessel, dissolve arachidonic acid and a molar equivalent of glycine tert-butyl ester in anhydrous acetonitrile.

  • Add immobilized Candida antarctica B lipase to the reaction mixture. The enzyme loading should be optimized but can typically start at 10% (w/w) of the limiting reagent.

  • Stir the reaction mixture at a controlled temperature (e.g., 40-50°C) for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, filter the immobilized enzyme from the reaction mixture. The enzyme can be washed with acetonitrile and potentially reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude N-Arachidonoyl glycine tert-butyl ester.

Step 2: Deprotection of N-Arachidonoyl glycine tert-butyl ester

  • Dissolve the crude N-Arachidonoyl glycine tert-butyl ester in dichloromethane.

  • Slowly add an excess of trifluoroacetic acid (TFA) to the solution at 0°C. The ratio of TFA to DCM can be around 1:1 (v/v).

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the deprotection by TLC or HPLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help to remove residual TFA.

  • The resulting crude product is N-Arachidonoyl glycine.

Purification Protocol

The crude N-Arachidonoyl glycine can be purified by silica gel column chromatography.

  • Prepare a silica gel column using a suitable solvent system. A gradient of ethyl acetate in n-hexane is often effective.

  • Dissolve the crude product in a minimal amount of the initial mobile phase.

  • Load the sample onto the column and elute with the solvent gradient.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield purified N-Arachidonoyl glycine.

Data Presentation: Synthesis Yields
Synthesis MethodAcyl DonorEnzymeSolventYieldReference
Reverse N-acylationMethyl arachidonateCandida antarctica B LipaseAcetonitrile75% product formation after 24h[4]
Direct AcylationArachidonic acidNot specifiedNot specified<10%[4]

Characterization of N-Arachidonoyl Glycine

Accurate characterization is crucial to confirm the identity and purity of the synthesized NAGly.

Mass Spectrometry

Mass spectrometry is a key technique for confirming the molecular weight of NAGly.

  • Expected Molecular Weight: 361.52 g/mol

  • Mass Spectrometry Data: In negative ion mode, the parent mass of non-deuterated NAGly is observed at m/z [360.3]-, with a characteristic fragment ion of glycine at m/z [74.0]-.[1][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

(Note: The following are predicted chemical shifts and should be confirmed with experimental data.)

  • ¹H NMR (predicted): Signals corresponding to the protons of the arachidonic acid chain (olefinic protons between 5.3-5.4 ppm, allylic protons, and aliphatic chain protons) and the glycine moiety (α-protons around 4.0 ppm and the amide proton) would be expected.

  • ¹³C NMR (predicted): Resonances for the carbonyl carbons of the amide and carboxylic acid, the olefinic carbons of the arachidonic acid chain, and the α-carbon of the glycine would be key identifiers.

Signaling Pathways of N-Arachidonoyl Glycine

NAGly exerts its biological effects primarily through the G protein-coupled receptors GPR18 and GPR55.

GPR18 Signaling Pathway

The signaling of NAGly through GPR18 is complex and appears to be cell-type dependent, with some studies indicating biased agonism.[6] Some reports suggest that NAGly binding to GPR18 can activate Gαi/o and Gαq proteins, leading to downstream effects such as calcium mobilization and MAPK activation.[3] However, other studies have failed to observe GPR18 activation through these canonical pathways, suggesting the involvement of non-canonical signaling or that NAGly may not be a direct agonist in all systems.[7][8]

GPR18_Signaling NAGly N-Arachidonoyl glycine GPR18 GPR18 NAGly->GPR18 Binds G_protein Gαi/o / Gαq (Contradictory Evidence) GPR18->G_protein Activates (?) PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylate Cyclase (AC) G_protein->AC Inhibits (Gαi/o) MAPK_activation MAPK Activation (e.g., ERK1/2) G_protein->MAPK_activation Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Cellular_Response Cellular Response (e.g., Migration, Anti-inflammation) Ca_mobilization->Cellular_Response MAPK_activation->Cellular_Response GPR55_Signaling NAGly N-Arachidonoyl glycine GPR55 GPR55 NAGly->GPR55 Binds G_protein Gαq / Gα12/13 GPR55->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_mobilization Intracellular Ca²⁺ Release IP3->Ca_mobilization PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Ca_mobilization->Cellular_Response MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway MAPK_pathway->Cellular_Response Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_cell_culture Cell-based Assays cluster_assays Functional Assays cluster_analysis Data Analysis Synthesis Chemo-enzymatic Synthesis of NAGly Purification Column Chromatography Purification Synthesis->Purification Characterization MS & NMR Characterization Purification->Characterization Treatment Treat Cells with Purified NAGly Characterization->Treatment Cell_Culture Culture Cells Expressing GPR18 or GPR55 Cell_Culture->Treatment Calcium_Assay Calcium Mobilization Assay (e.g., Fura-2, Fluo-4) Treatment->Calcium_Assay MAPK_Assay MAPK Activation Assay (e.g., Western Blot for p-ERK) Treatment->MAPK_Assay Data_Analysis Data Analysis and Interpretation Calcium_Assay->Data_Analysis MAPK_Assay->Data_Analysis

References

Application Notes: N-Arachidonoyl Glycine as a Tool to Study GPR55 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonoyl glycine (NAGly), an endogenous lipoamino acid, has been identified as an agonist for the G protein-coupled receptor 55 (GPR55).[1][2][3] This makes NAGly a valuable pharmacological tool for elucidating the complex signaling pathways and physiological roles of GPR55. These application notes provide a comprehensive overview of NAGly's utility in studying GPR55, including its effects on key signaling cascades, quantitative data on its activity, and detailed protocols for relevant in vitro assays.

GPR55 is implicated in a variety of physiological and pathological processes, and its activation has been linked to downstream signaling events including intracellular calcium mobilization, activation of mitogen-activated protein kinases (MAPK), and RhoA activation.[1][4] The use of NAGly allows for the specific interrogation of these GPR55-mediated pathways.

GPR55 Signaling Pathways Activated by N-Arachidonoyl Glycine

Upon binding to GPR55, NAGly initiates a cascade of intracellular events. The receptor primarily couples to Gαq and Gα12/13 proteins.[5] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[1] The Gα12/13 pathway activation leads to the stimulation of the small GTPase RhoA.

Furthermore, GPR55 activation by NAGly has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK signaling pathway.[1] The signaling events are summarized in the diagram below.

GPR55_Signaling NAGly N-Arachidonoyl glycine (NAGly) GPR55 GPR55 NAGly->GPR55 binds Gq Gαq GPR55->Gq activates G1213 Gα12/13 GPR55->G1213 activates MAPK_pathway MAPK Pathway (ERK1/2 Phosphorylation) GPR55->MAPK_pathway activates PLC Phospholipase C (PLC) Gq->PLC activates RhoA RhoA G1213->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes Downstream Downstream Cellular Responses RhoA->Downstream IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Downstream MAPK_pathway->Downstream

GPR55 Signaling Pathway Activated by NAGly

Data Presentation

The following table summarizes the effective concentrations of N-Arachidonoyl glycine in inducing GPR55-mediated signaling events based on published literature. While specific EC50 values for NAGly at GPR55 are not consistently reported, the concentrations provided give an indication of its potency.

LigandAssayCell LineEffective ConcentrationObserved EffectReference
N-Arachidonoyl glycine (NAGly) Intracellular Calcium MobilizationHAGPR55/CHO3 µMPeak increase in intracellular calcium[1]
N-Arachidonoyl glycine (NAGly) ERK1/2 PhosphorylationHAGPR55/CHO3 µM and 10 µM2-3 fold increase in ERK1/2 phosphorylation[1]

Experimental Protocols

Detailed methodologies for key experiments to study GPR55 signaling using NAGly are provided below.

Experimental Workflow

A typical workflow for investigating the effects of NAGly on GPR55 signaling involves cell culture, treatment with NAGly, and subsequent analysis of downstream signaling events.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis of Downstream Signaling Cell_Culture Culture GPR55-expressing cells (e.g., HEK293, CHO) Starvation Serum starve cells (optional, for kinase assays) Cell_Culture->Starvation NAGly_Treatment Treat cells with varying concentrations of NAGly Starvation->NAGly_Treatment Ca_Assay Intracellular Calcium Mobilization Assay NAGly_Treatment->Ca_Assay ERK_Assay ERK1/2 Phosphorylation Assay (Western Blot) NAGly_Treatment->ERK_Assay RhoA_Assay RhoA Activation Assay (Pull-down) NAGly_Treatment->RhoA_Assay Controls Include vehicle controls and GPR55 antagonist controls (e.g., ML193)

Typical Experimental Workflow
Protocol 1: Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium levels using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • GPR55-expressing cells (e.g., HAGPR55/CHO cells)

  • N-Arachidonoyl glycine (NAGly)

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium

  • GPR55 antagonist (e.g., ML193) for control experiments

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Seeding: Seed GPR55-expressing cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution in HBSS containing calcium. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

  • Washing:

    • After incubation, gently wash the cells twice with HBSS to remove extracellular Fura-2 AM.

    • Add fresh HBSS to each well.

  • Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence ratio (F340/F380) for a few minutes.

  • NAGly Stimulation:

    • Prepare serial dilutions of NAGly in HBSS.

    • Using the plate reader's injector, add the NAGly solutions to the wells.

    • Immediately begin recording the fluorescence ratio (F340/F380) over time. A transient increase in the ratio indicates a rise in intracellular calcium.

  • Data Analysis:

    • Calculate the F340/F380 ratio for each time point.

    • Normalize the data to the baseline fluorescence.

    • The peak response after NAGly addition represents the maximum calcium mobilization.

Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK1/2 as a measure of MAPK pathway activation.

Materials:

  • GPR55-expressing cells

  • N-Arachidonoyl glycine (NAGly)

  • Serum-free culture medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed GPR55-expressing cells in 6-well plates.

    • Once confluent, serum-starve the cells for 4-12 hours.

    • Treat the cells with different concentrations of NAGly for a specified time (e.g., 5-30 minutes). Include a vehicle control.

  • Cell Lysis:

    • After treatment, place the plates on ice and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

    • Quantify the band intensities using densitometry software. The ratio of p-ERK to t-ERK indicates the level of ERK1/2 activation.

Protocol 3: RhoA Activation Assay (Pull-down)

This protocol describes a pull-down assay to measure the activation of RhoA.

Materials:

  • GPR55-expressing cells

  • N-Arachidonoyl glycine (NAGly)

  • RhoA activation assay kit (containing Rhotekin-RBD beads)

  • Lysis/Wash buffer (as provided in the kit)

  • GTPγS (for positive control) and GDP (for negative control)

  • Anti-RhoA antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment and Lysis:

    • Culture and treat the cells with NAGly as described in the ERK1/2 phosphorylation assay protocol.

    • Lyse the cells using the provided lysis buffer and clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Pull-down of Active RhoA:

    • Normalize the protein amount for each sample.

    • Add Rhotekin-RBD beads to each lysate and incubate for 1 hour at 4°C with gentle rotation to pull down GTP-bound (active) RhoA.

    • For controls, a portion of the lysate can be loaded with GTPγS (non-hydrolyzable GTP analog) for a positive control or GDP for a negative control prior to the pull-down.

  • Washing: Pellet the beads by centrifugation and wash them multiple times with the wash buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Resuspend the beads in Laemmli buffer and boil to elute the bound proteins.

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Perform a Western blot using an anti-RhoA antibody to detect the amount of activated RhoA.

    • Also, run a Western blot on the total cell lysates to determine the total amount of RhoA in each sample for normalization.

  • Analysis: Quantify the band intensities to determine the relative amount of active RhoA in each sample.

Conclusion

N-Arachidonoyl glycine serves as a critical tool for researchers studying GPR55. Its ability to specifically activate the receptor and its downstream signaling pathways, including calcium mobilization, ERK1/2 phosphorylation, and RhoA activation, allows for a detailed investigation of GPR55 function. The protocols and data presented in these application notes provide a solid foundation for utilizing NAGly in GPR55 research and drug discovery efforts.

References

Application Notes and Protocols for the Experimental Use of N-Arachidonoyl Glycine (NAGly) in Neuroscience

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arachidonoyl glycine (NAGly), an endogenous lipid mediator, has garnered significant attention in neuroscience research for its diverse biological activities, particularly in the modulation of pain and inflammation.[1][2] Structurally related to the endocannabinoid anandamide, NAGly exhibits a unique pharmacological profile, primarily interacting with orphan G protein-coupled receptors (GPCRs) rather than the classical cannabinoid receptors.[1][2][3] This document provides detailed application notes and experimental protocols for the investigation of NAGly in a neuroscience context, aimed at facilitating further research into its therapeutic potential.

Introduction

N-Arachidonoyl glycine is an endogenous lipoamino acid synthesized in mammalian tissues, including the brain and spinal cord.[4] Its biosynthesis occurs through two primary pathways: the conjugation of arachidonic acid with glycine, and the oxidative metabolism of anandamide.[2][4] NAGly's biological effects are predominantly mediated through the activation of GPR18 and GPR55, both of which are implicated in various physiological processes.[5][6][7] Research has demonstrated the analgesic and anti-inflammatory properties of NAGly in various preclinical models, suggesting its potential as a novel therapeutic agent for neurological and inflammatory disorders.[1][8]

Physicochemical Properties and Synthesis

NAGly is a lipid-soluble molecule that requires appropriate handling and storage to maintain its integrity.

Table 1: Physicochemical Properties of N-Arachidonoyl Glycine

PropertyValueReference
Molecular FormulaC₂₂H₃₅NO₃[9]
Molecular Weight361.5 g/mol [9]
SolubilitySoluble in ethanol (50 mg/ml), DMF (20 mg/ml), DMSO (15 mg/ml)[9]
StorageStore at -80°C for long-term stability (≥ 2 years)[9]
Chemo-enzymatic Synthesis of N-Arachidonoyl Glycine

A chemo-enzymatic process can be employed for the synthesis of NAGly. This method involves the acylation of glycine tert-butyl ester with arachidonic acid, followed by de-protection. Lipase from Candida antarctica B has been shown to be effective for the reverse N-acylation synthesis, yielding a 75% product formation after 24 hours when using methyl ester of arachidonic acid as the acyl donor in acetonitrile.[10]

Signaling Pathways of N-Arachidonoyl Glycine

NAGly primarily exerts its effects through the G protein-coupled receptors GPR18 and GPR55.

GPR18 Signaling

NAGly is a potent agonist of GPR18, a Gi/o-coupled receptor.[11] Activation of GPR18 by NAGly can lead to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of downstream effectors such as MAP kinases.[7][12] This pathway is implicated in the anti-inflammatory effects of NAGly and the induction of microglial migration.[8][12]

NAGly_GPR18_Signaling NAGly N-Arachidonoyl glycine GPR18 GPR18 NAGly->GPR18 Gi_o Gαi/o GPR18->Gi_o AC Adenylyl Cyclase Gi_o->AC MAPK MAPK/ERK Pathway Gi_o->MAPK cAMP cAMP AC->cAMP Response Cellular Responses (e.g., Anti-inflammation, Cell Migration) cAMP->Response MAPK->Response NAGly_GPR55_Signaling NAGly N-Arachidonoyl glycine GPR55 GPR55 NAGly->GPR55 Gq Gαq GPR55->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (e.g., Neurotransmitter Release) Ca2->Response PKC->Response InVivo_Pain_Protocol start Start: Inflammatory Pain Model (e.g., FCA injection) admin Intrathecal Administration of NAGly (70-700 nmol in vehicle) start->admin assess Behavioral Assessment admin->assess mech Mechanical Allodynia (von Frey filaments) assess->mech therm Thermal Hyperalgesia (Hargreaves test) assess->therm data Data Analysis: Compare withdrawal thresholds/ latencies to vehicle control mech->data therm->data

References

Application of N-Arachidonoyl Glycine in Lipidomics Studies: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonoyl glycine (NAGly) is an endogenous N-acyl amino acid that has garnered significant attention in the field of lipidomics due to its diverse biological activities and therapeutic potential.[1] Structurally similar to the endocannabinoid anandamide (AEA), NAGly does not activate classical cannabinoid receptors but exerts a range of physiological effects, including analgesia, anti-inflammatory actions, and vasorelaxation.[2][3] Its role as a signaling molecule, particularly through its interaction with orphan G protein-coupled receptors (GPCRs), makes it a compelling target for drug discovery and a valuable tool in lipidomics research.[4][5] This document provides detailed application notes and experimental protocols for the use of NAGly in lipidomics studies.

Biosynthesis and Metabolism

The biosynthesis of NAGly is not fully elucidated but is understood to occur via two primary pathways:

  • Direct Conjugation: The enzymatic conjugation of arachidonic acid (AA) and glycine.[1][6]

  • Oxidative Metabolism of Anandamide (AEA): The oxidation of the ethanolamine moiety of AEA.[1][6]

The enzyme fatty acid amide hydrolase (FAAH) is a key regulator of NAGly metabolism.[1][7] NAGly is a potent inhibitor of FAAH, which can lead to increased levels of other endocannabinoids like AEA, oleoylethanolamide (OEA), and palmitoylethanolamide (PEA).[1][7]

Signaling Pathways of N-Arachidonoyl Glycine

NAGly's signaling actions are primarily mediated through the orphan G protein-coupled receptors GPR18 and GPR55.[1][4][5] It has also been shown to modulate other cellular targets, including glycine transporters and voltage-gated calcium channels.[1][8]

GPR18 Signaling

NAGly is a putative endogenous ligand for GPR18.[4][9] Activation of GPR18 by NAGly has been linked to several downstream effects, including:

  • Inhibition of cAMP production in a pertussis toxin-sensitive manner, indicating coupling to Gi/o proteins.[9]

  • Induction of apoptosis in proinflammatory macrophages, suggesting a role in the resolution of inflammation.[10][11]

  • Directed migration of microglial cells in the central nervous system.[4]

GPR18_Signaling NAGly N-Arachidonoyl glycine (NAGly) GPR18 GPR18 NAGly->GPR18 Gi_o Gαi/o GPR18->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition Apoptosis Apoptosis of Proinflammatory Macrophages Gi_o->Apoptosis Migration Microglial Cell Migration Gi_o->Migration cAMP ↓ cAMP GPR55_Signaling NAGly N-Arachidonoyl glycine (NAGly) GPR55 GPR55 NAGly->GPR55 PLC Phospholipase C (PLC) GPR55->PLC Activation IP3 IP3 PLC->IP3 ERK ↑ ERK1/2 Phosphorylation Ca2_release ↑ Intracellular Ca²⁺ Downstream Downstream Cellular Effects Ca2_release->Downstream ERK->Downstream Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_functional Functional Assays cluster_data Data Interpretation Tissue Biological Sample (e.g., Brain, Serum) Homogenization Homogenization with Internal Standard Tissue->Homogenization Extraction Lipid Extraction (e.g., Folch Method) Homogenization->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of NAGly Levels LCMS->Quantification Pathway Pathway Analysis Quantification->Pathway Biomarker Biomarker Identification Quantification->Biomarker InVitro In Vitro Assays (e.g., Calcium Mobilization) DrugTarget Drug Target Validation InVitro->DrugTarget InVivo In Vivo Models (e.g., Pain, Inflammation) InVivo->DrugTarget

References

Troubleshooting & Optimization

Technical Support Center: N-Arachidonoyl Glycine (NAG) Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of N-Arachidonoyl glycine (NAG) in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the inherent solubility of N-Arachidonoyl glycine (NAG) in aqueous buffers?

A1: N-Arachidonoyl glycine is a lipophilic molecule and, as such, has very low intrinsic solubility in aqueous buffers. Direct dissolution of solid NAG in buffers like Phosphate-Buffered Saline (PBS) is often challenging and may result in poor and inconsistent concentrations.

Q2: What is the most common method to prepare NAG solutions for in vitro experiments?

A2: The most widely used method is to first prepare a concentrated stock solution of NAG in an organic solvent, such as ethanol or dimethyl sulfoxide (DMSO). This stock solution is then diluted to the final desired concentration in the aqueous experimental buffer. This two-step process helps to ensure that the NAG is adequately dispersed in the aqueous medium.

Q3: What is the maximum concentration of NAG that can be achieved in aqueous buffers?

A3: The achievable concentration of NAG in aqueous buffers is limited, even when using an organic solvent stock solution. Studies have indicated that concentrations up to 30 µM are typically manageable.[1] Exceeding this concentration may lead to precipitation of the compound. The final concentration of the organic solvent should also be kept to a minimum to avoid off-target effects.

Q4: Is it necessary to use a vehicle control in my experiments?

A4: Yes, it is critical to include a vehicle control in all experiments where an organic solvent is used to dissolve NAG. The vehicle control should contain the same final concentration of the organic solvent (e.g., ethanol or DMSO) as the NAG-treated samples. This allows for the differentiation of effects caused by NAG versus the solvent itself.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation observed upon dilution of the organic stock solution into aqueous buffer. The concentration of NAG in the final solution is too high, exceeding its aqueous solubility limit. The organic solvent concentration is not sufficient to maintain solubility at the desired final concentration. Rapid addition of the stock solution to the buffer can cause localized high concentrations and precipitation.- Reduce the final concentration of NAG in the aqueous buffer. - Increase the proportion of the organic solvent in the final solution, being mindful of its potential effects on the experimental system. - Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion. - Consider warming the aqueous buffer to 37°C before adding the stock solution.
Inconsistent or lower-than-expected biological activity. NAG may not be fully dissolved, leading to a lower effective concentration. The compound may be adsorbing to plasticware. The stock solution may have degraded over time.- Visually inspect the final solution for any particulate matter. If present, consider centrifugation or filtration, and measure the concentration of the supernatant. - Use low-adhesion microplates or glassware to minimize loss of the compound. - Prepare fresh stock solutions regularly and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Observed effects in the vehicle control group. The concentration of the organic solvent (ethanol or DMSO) is too high and is causing cellular toxicity or other off-target effects.- Reduce the final concentration of the organic solvent in the experimental medium. For cell-based assays, the final DMSO concentration should typically be below 0.5% (v/v). - If a lower solvent concentration is not feasible, consider alternative solubilization methods, such as the use of detergents or cyclodextrins.

Quantitative Data Summary

The solubility of N-Arachidonoyl glycine in various solvents is summarized in the table below. This data is essential for preparing stock solutions and final experimental dilutions.

Solvent Approximate Solubility
Ethanol50 mg/mL
Dimethyl Sulfoxide (DMSO)15 mg/mL
Dimethylformamide (DMF)20 mg/mL
Methyl Acetate10 mg/mL
PBS (pH 7.2)2 mg/mL

Data sourced from Cayman Chemical product information.[2]

Experimental Protocols

Protocol 1: Preparation of NAG Working Solution using an Ethanol Stock

This protocol describes the standard method for preparing a working solution of NAG in an aqueous buffer for cell-based assays.

Materials:

  • N-Arachidonoyl glycine (solid)

  • 100% Ethanol (anhydrous)

  • Aqueous buffer (e.g., PBS, cell culture medium)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh the desired amount of solid NAG.

    • Add the appropriate volume of 100% ethanol to achieve a high concentration stock solution (e.g., 50 mg/mL).

    • Vortex thoroughly until the NAG is completely dissolved. The solution should be clear.

  • Storage of Stock Solution:

    • Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C to minimize degradation and repeated freeze-thaw cycles.

  • Prepare the Working Solution:

    • Warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).

    • While vigorously vortexing the aqueous buffer, add the required volume of the NAG stock solution dropwise to achieve the final desired concentration.

    • For example, to prepare a 10 µM working solution from a 10 mM stock, add 1 µL of the stock to 999 µL of buffer.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of 100% ethanol to the aqueous buffer as was used for the NAG working solution.

Protocol 2: General Approach for Solubilization using Bovine Serum Albumin (BSA)

This protocol provides a general framework for using BSA to enhance the solubility of NAG in aqueous solutions. Optimization may be required for specific applications.

Materials:

  • N-Arachidonoyl glycine (as an ethanol stock solution)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Aqueous buffer (e.g., PBS)

Procedure:

  • Prepare a BSA Solution:

    • Dissolve BSA in the desired aqueous buffer to a suitable concentration (e.g., 0.1% to 1% w/v).

  • Complexation of NAG with BSA:

    • Add the ethanolic stock solution of NAG to the BSA solution while stirring.

    • Incubate the mixture for a period of time (e.g., 30-60 minutes) at room temperature with gentle agitation to allow for complex formation.

  • Preparation of Final Working Solution:

    • The NAG-BSA complex solution can then be diluted as needed with the aqueous buffer for the experiment.

  • Vehicle Control:

    • Prepare a vehicle control containing the same final concentrations of both ethanol and BSA in the aqueous buffer.

Visualizations

Experimental Workflow for NAG Solubilization

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_control Vehicle Control NAG_solid N-Arachidonoyl Glycine (Solid) Vortex Vortex until dissolved NAG_solid->Vortex Organic_Solvent Organic Solvent (Ethanol or DMSO) Organic_Solvent->Vortex Control_Dilution Add equivalent volume of organic solvent Organic_Solvent->Control_Dilution Stock_Solution Concentrated Stock Solution Vortex->Stock_Solution Dilution Add stock dropwise to buffer with vigorous mixing Stock_Solution->Dilution Aqueous_Buffer Aqueous Buffer (e.g., PBS, Media) Aqueous_Buffer->Dilution Working_Solution Final Working Solution Dilution->Working_Solution Control_Buffer Aqueous Buffer Control_Buffer->Control_Dilution Vehicle_Control Vehicle Control Solution Control_Dilution->Vehicle_Control

Caption: Workflow for preparing N-Arachidonoyl glycine working solutions.

Signaling Pathways of N-Arachidonoyl Glycine

N-Arachidonoyl glycine is known to signal through G-protein coupled receptors GPR18 and GPR55.

GPR18 Signaling Pathway

GPR18_Pathway NAG N-Arachidonoyl Glycine GPR18 GPR18 NAG->GPR18 G_protein Gαi/o GPR18->G_protein AC Adenylyl Cyclase G_protein->AC MAPK MAPK Pathway G_protein->MAPK cAMP cAMP AC->cAMP inhibition Cellular_Response_1 Cellular Response (e.g., Migration, Anti-inflammatory effects) cAMP->Cellular_Response_1 MAPK->Cellular_Response_1

Caption: GPR18 signaling pathway activated by N-Arachidonoyl glycine.

GPR55 Signaling Pathway

GPR55_Pathway NAG N-Arachidonoyl Glycine GPR55 GPR55 NAG->GPR55 Gq_G1213 Gαq / Gα12/13 GPR55->Gq_G1213 PLC Phospholipase C (PLC) Gq_G1213->PLC RhoA RhoA Signaling Gq_G1213->RhoA PIP2 PIP2 PLC->PIP2 Cellular_Response_2 Cellular Response (e.g., Modulation of vascular tone) RhoA->Cellular_Response_2 IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Ca_release->Cellular_Response_2

Caption: GPR55 signaling pathway activated by N-Arachidonoyl glycine.

References

Technical Support Center: Optimizing N-Arachidonoyl Glycine (NAGly) Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of N-Arachidonoyl glycine (NAGly) using mass spectrometry.

Troubleshooting Guides

This section addresses common problems encountered during the analysis of NAGly by LC-MS/MS.

Issue 1: Low or No NAGly Signal

Possible Causes and Solutions:

  • Suboptimal Ionization: N-Arachidonoyl glycine can be detected in both positive and negative electrospray ionization (ESI) modes.[1] However, negative ion mode is often preferred for conjugated endocannabinoids like NAGly.[2] If you are experiencing low signal in positive mode, switching to negative mode is recommended. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed.[2]

  • Improper Sample Preparation: The extraction and purification of NAGly from biological matrices is a critical step. Inefficient extraction can lead to significant signal loss.

    • Extraction Method: Solid-phase extraction (SPE) with C18 columns is a commonly used and effective method for extracting NAGly from plasma and other biological fluids.[3] A typical protocol involves conditioning the column with methanol and water, loading the sample, washing with a low percentage of organic solvent, and eluting with a higher concentration of methanol or acetonitrile.[3][4]

    • Solvent Choice: A standard methanol-chloroform-water extraction is also a viable method for processing serum samples.[1]

    • Internal Standard: The use of a deuterated internal standard, such as d8-NAGly, is crucial for accurate quantification and to correct for variability during sample preparation and instrument analysis.[3][4][5]

  • Instrument Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated.[6] Regularly check the instrument's performance using a known standard.

  • Sample Stability: NAGly can be unstable during storage and sample processing.[7] Samples should be kept on ice during processing and stored at -80°C for long-term stability.[3][8] Avoid multiple freeze-thaw cycles.[7]

Issue 2: Poor Peak Shape (Broadening, Tailing, or Splitting)

Possible Causes and Solutions:

  • Chromatographic Issues: The choice of HPLC column and mobile phase is critical for achieving good peak shape.

    • Column: A C18 reversed-phase column is commonly used for the separation of NAGly.[1][4]

    • Mobile Phase: A gradient elution with mobile phases consisting of acetonitrile and water with additives like formic acid or ammonium acetate is typically employed.[1][5] Formic acid helps in the protonation of the analyte in positive mode, while ammonium acetate can be used in negative mode.[1]

  • Sample Overload: Injecting a sample that is too concentrated can lead to peak broadening and splitting.[9] Dilute your sample and reinject.

  • Contamination: Contamination of the column or the ion source can result in poor peak shape.[9] Ensure proper sample cleanup and regularly clean the ion source.

Issue 3: High Background Noise or Matrix Effects

Possible Causes and Solutions:

  • Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement, leading to inaccurate quantification.[5]

    • Sample Cleanup: Thorough sample preparation, such as solid-phase extraction, is essential to remove interfering substances.[3][4]

    • Internal Standard: A co-eluting, stable isotope-labeled internal standard is the best way to compensate for matrix effects.[5]

  • Solvent and Reagent Quality: Use high-purity, LC-MS grade solvents and reagents to minimize background noise.[10]

  • System Contamination: Carryover from previous injections or contamination of the LC-MS system can contribute to high background.[9] Implement a rigorous cleaning protocol for your system.

Frequently Asked Questions (FAQs)

Q1: What are the typical parent and fragment ions for NAGly in MS/MS?

A1: In negative ion mode , the parent ion is the deprotonated molecule [M-H]⁻ with an m/z of 360.3. A common fragment ion corresponds to the glycine fragment at m/z 74.0.[2] For a deuterated internal standard like d2-NAGly, the parent ion would be [M-H]⁻ at m/z 362.3, and the fragment ion would be the deuterated glycine at m/z 76.0.[2]

In positive ion mode , the protonated molecule [M+H]⁺ is observed.

Q2: Which ionization technique is better for NAGly, ESI or APCI?

A2: Electrospray ionization (ESI) is the most commonly used and generally preferred ionization technique for N-acyl amino acids like NAGly.[1][11] ESI is a soft ionization technique suitable for a wide range of polar to moderately nonpolar compounds.[12] Atmospheric pressure chemical ionization (APCI) can be an alternative for less polar compounds that do not ionize well by ESI, but for NAGly, ESI typically provides better sensitivity.[13][14]

Q3: How should I store my NAGly samples and standards?

A3: For long-term stability, NAGly standards and biological samples should be stored at -80°C.[8] During sample preparation, it is recommended to keep the samples on ice to minimize degradation.[3] Lipids, in general, should be stored in an environment free of water, oxygen, and light to prevent chemical transformation.[7]

Q4: What are common adducts I might see for NAGly in the mass spectrum?

A4: In positive ion mode ESI, besides the protonated molecule [M+H]⁺, you may observe adducts with sodium [M+Na]⁺ and potassium [M+K]⁺. In negative ion mode, adducts with formate [M+HCOO]⁻ or acetate [M+CH3COO]⁻ can be seen, especially if these are present in the mobile phase.

Quantitative Data Summary

Table 1: LC-MS/MS Parameters for NAGly Detection

ParameterValueReference
Ionization Mode Negative ESI[2]
Parent Ion (m/z) 360.3 [M-H]⁻[2]
Fragment Ion (m/z) 74.0 (Glycine)[2]
Internal Standard d8-NAGly[3][4]
IS Parent Ion (m/z) 368.3 [M-H]⁻[4]
IS Fragment Ion (m/z) 82.0 (d8-Glycine)[4]
Column C18[1][4]
Mobile Phase A 0.1% Formic acid in water[1]
Mobile Phase B 0.1% Formic acid in acetonitrile[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of NAGly from Plasma

  • Column Conditioning: Condition a C18 SPE column with 1 mL of methanol followed by 1 mL of water.[4]

  • Sample Loading: Load the plasma sample onto the conditioned SPE column.[4]

  • Washing: Wash the column with 0.5 mL of LC-MS grade water to remove salts and other polar interferences.[4]

  • Elution: Elute the analytes with 2 x 0.8 mL of 100% methanol.[4]

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen.[4]

  • Reconstitution: Reconstitute the dried extract in an appropriate solvent mixture (e.g., 70:30 methanol:water) containing the internal standard before LC-MS/MS analysis.[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (d8-NAGly) sample->add_is spe Solid-Phase Extraction (C18) add_is->spe drydown Dry Down Under Nitrogen spe->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (Negative ESI) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for NAGly analysis.

signaling_pathway cluster_biosynthesis NAGly Biosynthesis cluster_signaling Cellular Signaling anandamide Anandamide (AEA) nagly N-Arachidonoyl glycine (NAGly) anandamide->nagly Oxidation arachidonic_acid Arachidonic Acid arachidonic_acid->nagly Conjugation glycine Glycine glycine->nagly Conjugation gpr18 GPR18 nagly->gpr18 Binds to gpr55 GPR55 nagly->gpr55 Binds to downstream Downstream Signaling (e.g., Calcium mobilization, MAPK activation) gpr18->downstream gpr55->downstream inflammation Anti-inflammatory Effects downstream->inflammation

Caption: NAGly biosynthesis and signaling pathways.

References

Technical Support Center: N-Arachidonoyl Glycine (NA-Gly) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of endogenous N-Arachidonoyl glycine (NA-Gly). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of NA-Gly analysis.

Frequently Asked Questions (FAQs)

Q1: What is N-Arachidonoyl glycine (NA-Gly) and why is it difficult to quantify?

A1: N-Arachidonoyl glycine (NA-Gly) is an endogenous lipid molecule, structurally similar to the endocannabinoid anandamide (AEA).[1] It is involved in various physiological processes, including pain regulation and inflammation.[1][2] Quantification is challenging due to several factors:

  • Low Endogenous Concentrations: NA-Gly is present at very low levels in biological tissues, often in the picomolar range, requiring highly sensitive analytical methods.[3][4]

  • Complex Biological Matrix: Tissues and plasma contain a vast excess of other lipids and macromolecules that can interfere with analysis, causing matrix effects like ion suppression in mass spectrometry.[5][6][7]

  • Chemical Instability: Like other lipids, NA-Gly can be susceptible to degradation during sample collection, storage, and extraction if not handled properly.

  • Co-elution of Isobars: The presence of other structurally similar N-acyl amino acids can interfere with chromatographic separation and detection.[3]

Q2: What is the primary analytical method for quantifying NA-Gly?

A2: The gold standard for the sensitive and selective quantification of NA-Gly and other endocannabinoid-like molecules in biological matrices is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[8][9] This technique offers the necessary selectivity through chromatographic separation and specificity through mass filtering (Multiple Reaction Monitoring - MRM), allowing for accurate measurement even at low concentrations.[8]

Q3: What are the known signaling pathways for NA-Gly?

A3: The signaling pathways of NA-Gly are complex and still under investigation. It is considered a "lipoamino acid" and has been identified as a potential ligand for several G-protein coupled receptors (GPCRs).[10]

  • GPR18: NA-Gly has been proposed as the endogenous ligand for GPR18.[2][11] However, this is a point of controversy, with some studies failing to observe activation through canonical G-protein signaling pathways, suggesting signaling may involve non-canonical pathways or biased agonism.[12][13][14]

  • GPR55: More recent findings indicate that NA-Gly can also act as an agonist at GPR55, another candidate cannabinoid receptor, leading to increases in intracellular calcium and ERK1/2 phosphorylation.[10][15]

  • Biosynthesis & Degradation: NA-Gly can be synthesized via two primary pathways: the direct conjugation of arachidonic acid and glycine, or as an oxidative metabolite of anandamide (AEA).[2][16][17] It can be degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH) and may also be a substrate for COX-2.[1][2]

Troubleshooting Guide for NA-Gly Quantification via LC-MS/MS

This guide addresses common issues encountered during the analysis of NA-Gly.

Problem Potential Causes Recommended Solutions
Low or No Signal Intensity 1. Inefficient Extraction: The analyte is not being effectively recovered from the sample matrix. 2. Sample Degradation: NA-Gly has degraded due to improper handling, storage, or enzymatic activity. 3. Poor Ionization: Suboptimal mass spectrometer source conditions (e.g., temperature, gas flows).[18] 4. Matrix Effects: Co-eluting compounds from the matrix are suppressing the analyte's signal.[6][7]1. Optimize Extraction: Test different liquid-liquid or solid-phase extraction (SPE) protocols. Ensure pH of solvents is appropriate. 2. Improve Handling: Flash-freeze tissues immediately after collection. Store samples at -80°C.[19] Add protease/lipase inhibitors during homogenization. Process samples on ice. 3. Optimize MS Source: Infuse a standard solution of NA-Gly to tune source parameters (e.g., capillary voltage, gas flows, temperature) for maximum signal. 4. Mitigate Matrix Effects: Improve sample cleanup (e.g., use a more selective SPE cartridge). Adjust chromatography to separate NA-Gly from interfering compounds. Use a stable isotope-labeled internal standard (e.g., NAGly-d8) to compensate for suppression.[3]
Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting) 1. Column Contamination/Degradation: Buildup of matrix components on the column.[18] 2. Inappropriate Mobile Phase: pH or solvent composition is not optimal for the analyte. 3. Sample Overload: Injecting too much sample onto the column.[20] 4. Injector Issues: Problems with the autosampler can cause distorted peaks.1. Column Maintenance: Use a guard column. Implement a column wash step after each analytical batch. If performance degrades, flush the column or replace it. 2. Mobile Phase Check: Ensure mobile phase is fresh and properly degassed. Check the pH and consider small adjustments. 3. Reduce Injection Volume: Dilute the sample or reduce the injection volume. 4. Check Injector: Inspect the injector needle and seat for blockages or wear. Ensure the sample diluent is compatible with the mobile phase.
High Variability Between Replicates 1. Inconsistent Sample Preparation: Pipetting errors or inconsistent extraction timing. 2. Sample Inhomogeneity: The analyte is not evenly distributed in the initial tissue homogenate. 3. Autosampler Inconsistency: The autosampler is not injecting a consistent volume.[20] 4. Analyte Instability: The analyte is degrading in the autosampler vial while waiting for injection.1. Standardize Protocol: Use calibrated pipettes. Ensure each sample is treated identically during extraction. 2. Ensure Homogenization: Vortex samples thoroughly before taking an aliquot for extraction. 3. Verify Injection Precision: Run multiple injections from the same vial to test autosampler performance. 4. Control Autosampler Temperature: Keep the autosampler tray cooled (e.g., 4°C) to minimize degradation.[21]
Retention Time Shifts 1. Column Equilibration: The column is not sufficiently equilibrated between injections.[20] 2. Mobile Phase Composition Change: Solvents were prepared incorrectly or have evaporated over time.[18] 3. Fluctuating Column Temperature: Inconsistent heating from the column oven. 4. Pump/Flow Rate Issues: Air bubbles or faulty check valves in the LC pump are causing inconsistent flow.[20]1. Increase Equilibration Time: Ensure the post-run equilibration time is sufficient (at least 5-10 column volumes). 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phases daily. Keep solvent bottles capped to prevent evaporation. 3. Check Oven: Verify the column oven is maintaining a stable temperature. 4. Purge Pump: Purge the LC pumps to remove any air bubbles. If the problem persists, inspect or replace pump seals and check valves.

Quantitative Data Summary

The following tables provide a summary of reported endogenous NA-Gly levels and the performance of a validated LC-MS/MS method for its quantification.

Table 1: Endogenous Levels of NA-Gly and Related Compounds in Rodent Brain

Analyte Tissue Concentration (mean ± SD) Reference
N-Arachidonoyl glycine (NA-Gly) Mouse Brain 13.1 ± 2.1 pmol/g [3]
Anandamide (AEA) Mouse Brain 8.5 ± 0.9 pmol/g [3]
2-Arachidonoyl glycerol (2-AG) Mouse Brain 1.9 ± 0.3 nmol/g [3]

| N-Arachidonoyl PE (NA-Gly Precursor) | Rat Brain | 22 ± 16 pmol/g |[4][22] |

Table 2: Example LC-MS/MS Method Performance for NA-Gly Quantification

Parameter Value Reference
Linearity Range (NA-Gly) 0.2–120 pg/µl [3]
Lower Limit of Quantification (LLOQ) 1.9 pg (on column) [3]
Limit of Detection (LOD) 0.5 pg (on column) [3]

| Internal Standard | NAGly-d8 |[3] |

Detailed Experimental Protocol: NA-Gly Quantification in Brain Tissue

This protocol is a synthesized example based on established methods for quantifying NA-Gly and related lipids from brain tissue using LC-MS/MS.[3]

1. Materials and Reagents

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, Ammonium Acetate.

  • Standards: N-Arachidonoyl glycine (NA-Gly), N-Arachidonoyl glycine-d8 (NAGly-d8) internal standard.

  • Tissue: Flash-frozen mouse brain tissue.

  • Equipment: Homogenizer, refrigerated centrifuge, evaporator (e.g., nitrogen stream), LC-MS/MS system.

2. Sample Preparation (Lipid Extraction)

  • Weigh approximately 30 mg of frozen brain tissue.

  • Place the tissue in a 2 mL tube with ceramic beads.

  • Add 1 mL of extraction solvent (e.g., Methanol) containing the internal standard (NAGly-d8) at a known concentration.

  • Homogenize the tissue thoroughly while keeping the sample on ice.

  • Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the lipid extract.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50:50 Methanol:Water) for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC System: Agilent 1290 Infinity LC or equivalent.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole MS or equivalent.

  • Column: A reverse-phase C18 column suitable for lipid analysis (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[3]

  • Mobile Phase B: Methanol.[3]

  • Gradient Elution:

    • Start at 45% B, hold for 0.5 min.

    • Increase to 70% B over 0.5 min.

    • Increase linearly to 99% B over 9 min.

    • Hold at 99% B for 4 min.

    • Return to 45% B and re-equilibrate for 6 min.

  • Flow Rate: 300 µL/min.[3]

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • NA-Gly Transition: Monitor the specific precursor-to-product ion transition for NA-Gly.

    • NAGly-d8 Transition: Monitor the specific precursor-to-product ion transition for the internal standard.

4. Data Analysis and Quantification

  • Integrate the peak areas for both the NA-Gly and NAGly-d8 MRM transitions.

  • Calculate the ratio of the NA-Gly peak area to the NAGly-d8 peak area.

  • Generate a calibration curve by plotting the peak area ratios of known standards against their concentrations.

  • Determine the concentration of NA-Gly in the biological samples by interpolating their peak area ratios from the calibration curve.

  • Normalize the final concentration to the initial tissue weight (e.g., pmol/g).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Tissue Collection (Flash Freeze) homogenize 2. Homogenization (with Internal Standard) sample->homogenize centrifuge 3. Centrifugation (4°C) homogenize->centrifuge extract 4. Supernatant Collection centrifuge->extract dry 5. Evaporation (Nitrogen Stream) extract->dry reconstitute 6. Reconstitution dry->reconstitute inject 7. Sample Injection reconstitute->inject separate 8. LC Separation (C18 Column) ionize 9. Ionization (ESI+) detect 10. MS/MS Detection (MRM) integrate 11. Peak Integration detect->integrate quantify 12. Quantification (Calibration Curve) integrate->quantify report 13. Final Concentration (pmol/g) quantify->report

Caption: Workflow for NA-Gly quantification in biological tissue.

signaling_pathway cluster_synthesis Biosynthesis Pathways cluster_signaling Receptor Signaling cluster_degradation Degradation Pathways AEA Anandamide (AEA) NAGly N-Arachidonoyl glycine (NA-Gly) AEA->NAGly Oxidation AA Arachidonic Acid AA->NAGly Conjugation Gly Glycine GPR18 GPR18 NAGly->GPR18 Agonist? GPR55 GPR55 NAGly->GPR55 Agonist FAAH FAAH NAGly->FAAH COX2 COX-2 NAGly->COX2 Downstream Downstream Effects (e.g., Ca2+ mobilization, ERK1/2 phosphorylation) GPR18->Downstream GPR55->Downstream Metabolites Inactive Metabolites FAAH->Metabolites COX2->Metabolites

Caption: Biosynthesis and signaling pathways of N-Arachidonoyl glycine.

References

Technical Support Center: N-Arachidonoyl Glycine (NAGly) Signaling Pathway Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the N-Arachidonoyl glycine (NAGly) signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What are the known receptors for N-Arachidonoyl glycine (NAGly)?

N-Arachidonoyl glycine is an endogenous lipid that has been reported to interact with several G protein-coupled receptors (GPCRs), including GPR18, GPR55, and GPR92.[1] However, the activity of NAGly, particularly at GPR18, can be cell-type dependent and the subject of conflicting reports in scientific literature.[2][3]

Q2: I am not observing a consistent response to NAGly in my experiments. What could be the reason?

Inconsistent responses to NAGly can stem from several factors:

  • Ligand Preparation and Stability: NAGly is a lipid molecule with limited solubility in aqueous solutions. Improper preparation and storage can lead to degradation or precipitation. Ensure you are using a suitable vehicle, such as ethanol or DMSO, and preparing fresh dilutions for each experiment.[4][5] NAGly solutions should be stored at -80°C for long-term stability.[4]

  • Receptor Expression Levels: The level of receptor expression in your chosen cell line can significantly impact the magnitude of the response. Verify the expression of the target receptor (GPR18, GPR55, or GPR92) in your experimental system.

  • Cell Line-Specific Signaling: The downstream signaling pathways activated by NAGly can vary between different cell types.[2] It is crucial to characterize the specific signaling cascade in your chosen cell line.

  • Assay-Specific Conditions: The observed activity of NAGly can be influenced by the specific assay used (e.g., calcium mobilization, cAMP accumulation, β-arrestin recruitment).[6][7]

Q3: What is the best vehicle to use for dissolving and diluting NAGly for in vitro experiments?

Ethanol and DMSO are commonly used as vehicles for NAGly.[4] It is recommended to prepare a concentrated stock solution in 100% ethanol or DMSO and then dilute it to the final working concentration in your assay buffer. The final concentration of the organic solvent in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.[8] Always include a vehicle control in your experiments.

Troubleshooting Guides

Ligand Preparation and Handling
Problem Possible Cause Solution
No response or weak signal from NAGly NAGly has precipitated out of solution.Prepare fresh dilutions of NAGly from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Due to solubility limitations, it may not be possible to achieve high enough concentrations to determine maximal responses.[5]
NAGly has degraded.Store NAGly stock solutions at -80°C.[4] For working solutions in aqueous buffers, use them immediately after preparation.
High background or non-specific effects High concentration of vehicle (e.g., ethanol, DMSO).Ensure the final vehicle concentration in the assay is low (e.g., <0.1%) and consistent across all wells, including controls.
NAGly is sticking to plasticware.Pre-coating pipette tips and plates with a blocking agent like BSA may help. Consider using low-protein-binding labware.
Calcium Mobilization Assays
Problem Possible Cause Solution
No or low signal-to-noise ratio Low receptor expression in the cell line.Confirm receptor expression using techniques like qPCR or western blotting. Consider using a cell line with higher receptor expression or a system with inducible expression.
Inefficient dye loading.Optimize dye concentration and loading time for your specific cell type. Ensure cells are healthy and not overly confluent.
Incorrect assay buffer composition.Use a buffer that maintains physiological pH and ion concentrations. Some assays may require the presence of specific ions for optimal receptor function.
High background fluorescence Autofluorescence from compounds or cells.Run a control plate with cells and compounds but without the calcium indicator dye to assess background fluorescence.
Dye leakage from cells.Use a probenecid-containing buffer to inhibit organic anion transporters that can extrude the dye.
Variable results between wells/experiments Uneven cell plating.Ensure a single-cell suspension and even distribution of cells when plating.
Temperature fluctuations.Allow all reagents and plates to equilibrate to the assay temperature before starting the experiment.

Expected Assay Performance for Calcium Mobilization

Parameter Typical Value Reference
Z'-factor > 0.5[9][10]
Signal-to-Basal (S/B) Ratio > 2[9][10]
cAMP Assays
Problem Possible Cause Solution
No change in cAMP levels upon NAGly stimulation The receptor may not couple to Gs or Gi proteins in your cell line.NAGly's effect on adenylyl cyclase is debated and may be cell-type specific.[3] Consider investigating other signaling pathways like calcium mobilization or MAPK activation.
Insufficient stimulation time.Perform a time-course experiment to determine the optimal stimulation time for your system.
High basal cAMP levels Constitutive receptor activity.This can occur in overexpression systems. Consider using a cell line with lower receptor expression.
Phosphodiesterase (PDE) activity degrading cAMP.Include a PDE inhibitor, such as IBMX, in your assay buffer.

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol is designed to measure intracellular calcium changes in response to NAGly stimulation in a 96-well format.

Materials:

  • Cells expressing the target receptor (e.g., GPR18, GPR55, or GPR92)

  • Black-walled, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid

  • N-Arachidonoyl glycine (NAGly)

  • Vehicle (e.g., Ethanol or DMSO)

  • Positive control agonist (e.g., ATP for endogenous purinergic receptors)

  • Fluorescence plate reader with injection capabilities

Methodology:

  • Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS with 20 mM HEPES. The addition of probenecid (e.g., 2.5 mM) is recommended to prevent dye leakage.

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing: Gently wash the cells twice with HBSS containing 20 mM HEPES to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of NAGly and the positive control agonist in HBSS with 20 mM HEPES. Also, prepare a vehicle control.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject the NAGly dilutions, vehicle control, or positive control agonist into the wells.

    • Continue to record the fluorescence signal for at least 2-3 minutes to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response to the vehicle control.

    • Plot the normalized response against the logarithm of the NAGly concentration to generate a dose-response curve and determine the EC50 value.

Protocol 2: cAMP Accumulation Assay

This protocol is for measuring changes in intracellular cAMP levels following NAGly treatment.

Materials:

  • Cells expressing the target receptor

  • White, opaque 96-well plates

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Forskolin (for Gi-coupled receptor assays)

  • N-Arachidonoyl glycine (NAGly)

  • Vehicle (e.g., Ethanol or DMSO)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

Methodology:

  • Cell Plating: Seed cells into white, opaque 96-well plates and grow to 80-90% confluency.

  • Cell Stimulation:

    • Wash the cells once with stimulation buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX (e.g., 500 µM), in stimulation buffer for 15-30 minutes at 37°C.

    • For Gi-coupled receptors, add forskolin to a final concentration that elicits a submaximal stimulation of adenylyl cyclase.

    • Add serial dilutions of NAGly or vehicle control to the wells.

    • Incubate for the optimized stimulation time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol for your chosen cAMP assay kit.

    • Follow the kit instructions to measure the cAMP concentration.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the cAMP concentration in each sample from the standard curve.

    • Normalize the data to the vehicle control.

    • Plot the normalized cAMP levels against the logarithm of the NAGly concentration to determine the EC50 or IC50 value.

Visualizations

NAGly_Signaling_Pathway cluster_GPR18 GPR18 Signaling cluster_GPR55 GPR55 Signaling cluster_GPR92 GPR92 (LPAR5) Signaling NAGly N-Arachidonoyl glycine (NAGly) GPR18 GPR18 NAGly->GPR18 GPR55 GPR55 NAGly->GPR55 GPR92 GPR92/LPAR5 NAGly->GPR92 Gi_o Gαi/o GPR18->Gi_o AC_inhibit Adenylyl Cyclase (Inhibition) Gi_o->AC_inhibit MAPK_activation MAPK/ERK Activation Gi_o->MAPK_activation cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Gq_12 Gαq/12 GPR55->Gq_12 PLC Phospholipase C (PLC) Gq_12->PLC RhoA RhoA Gq_12->RhoA IP3 IP3 PLC->IP3 Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Gq_12_13_s Gαq, Gα12/13, Gαs GPR92->Gq_12_13_s PLC_Gq PLC Gq_12_13_s->PLC_Gq Gq RhoA_G1213 RhoA Gq_12_13_s->RhoA_G1213 G12/13 AC_Gs Adenylyl Cyclase (Activation) Gq_12_13_s->AC_Gs Gs Ca_Gq ↑ Intracellular Ca²⁺ PLC_Gq->Ca_Gq cAMP_increase ↑ cAMP AC_Gs->cAMP_increase

Caption: Putative signaling pathways of N-Arachidonoyl glycine (NAGly).

Troubleshooting_Workflow Start Start: Inconsistent or No Signal Check_Ligand Check NAGly Preparation & Handling Start->Check_Ligand Check_Cells Verify Cell Health & Receptor Expression Check_Ligand->Check_Cells [ Ligand OK ] Unresolved Issue Persists: Consult Literature or Technical Support Check_Ligand->Unresolved [ Ligand Issue ] Check_Assay Optimize Assay Parameters Check_Cells->Check_Assay [ Cells OK ] Check_Cells->Unresolved [ Cell Issue ] Review_Literature Review Literature for Cell-Specific Effects Check_Assay->Review_Literature [ Assay OK ] Check_Assay->Unresolved [ Assay Issue ] Resolved Issue Resolved Review_Literature->Resolved [ Path Forward Identified ] Review_Literature->Unresolved [ Ambiguous Results ]

References

Technical Support Center: N-Arachidonoyl Glycine (NAGly) Administration Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Arachidonoyl glycine (NAGly).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the administration and handling of NAGly in experimental settings.

Issue Potential Cause Recommended Solution
Poor Solubility of NAGly NAGly is a lipid and has limited solubility in aqueous solutions.Prepare stock solutions in organic solvents such as ethanol, DMSO, or DMF. For final aqueous-based media, ensure the final solvent concentration is minimal and does not affect the experimental model. A common vehicle is a mixture of ethanol, Emulphor, and saline.[1] It is crucial to vortex or sonicate the solution to ensure it is well-dissolved before administration. The highest concentration used for some N-arachidonoyl amino acids was 30 µM due to solubility limitations.[2]
Inconsistent or No Biological Effect Degradation of NAGly, improper dosage, or incorrect administration route.Store NAGly stock solutions at -80°C for long-term stability (≥ 2 years).[3] For in vivo studies, ensure the appropriate dose and administration route (e.g., subcutaneous, intrathecal) are used based on the experimental model and research question.[4][5] For in vitro studies, verify the final concentration and incubation time. Note that the effects of NAGly may not be fully reversible by washing.[2]
Vehicle Control Shows Unexpected Effects The vehicle used to dissolve NAGly may have its own biological activity.Always include a vehicle-only control group in your experiments. The vehicle for NAGly, which was also the vehicle for other N-arachidonoyl amino acids, had no significant relaxation in methoxamine-precontracted vessels.[2] If the vehicle shows effects, consider alternative solvents or reducing the final concentration of the vehicle.
Variability in Experimental Results Biological variability between animals or cell batches.Use matched vessels or animals from the same litter/batch to minimize variability.[2] It was observed that NAGly responses showed considerable variations during one study; however, consistent results were obtained in vessels obtained from the same animals.[2] Increase the sample size to ensure statistical power.
Difficulty in Replicating Published Analgesic Effects Differences in pain models, administration routes, or timing of administration.Peripherally administered NAGly has been shown to inhibit phase 2 pain behavior in the formalin test.[6] Intrathecal administration has been effective in reducing mechanical allodynia and thermal hyperalgesia in inflammatory pain models.[5] Carefully replicate the specific experimental conditions of the study you are referencing.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of N-Arachidonoyl glycine (NAGly)?

NAGly has multiple mechanisms of action. It is an endogenous inhibitor of fatty acid amide hydrolase (FAAH), which leads to increased levels of endocannabinoids like anandamide (AEA).[6][7] It also directly interacts with several G-protein coupled receptors (GPCRs), including GPR18 and GPR55, to initiate downstream signaling cascades.[6][8] Unlike AEA, NAGly shows poor affinity for the classical cannabinoid receptors CB1 and CB2.[5][9]

2. How is NAGly synthesized and degraded in the body?

The biosynthesis and degradation of NAGly are not fully understood, but two primary pathways for its formation have been proposed:

  • Enzymatic conjugation of arachidonic acid and glycine.[6][10]

  • Oxidative metabolism of the endocannabinoid anandamide (AEA).[6][10]

The intracellular amidase FAAH is an enzymatic regulator of NAGly metabolism.[6]

3. What are the known signaling pathways activated by NAGly?

NAGly activates several signaling pathways, primarily through its interaction with GPR18 and GPR55. Activation of these receptors can lead to:

  • Increased intracellular calcium levels.[8]

  • Augmentation of ERK 1/2 phosphorylation.[8]

  • Inhibition of store-operated Ca2+ entry (SOCE) by preventing STIM1/Orai1 interaction.[11]

  • Activation of Gi/o proteins.[2]

4. What are some of the key biological effects of NAGly?

NAGly has been shown to have a range of biological effects, including:

  • Neurophysiological: Suppression of pain and reduction of inflammatory pain.[5][6]

  • Immune System Modulation: Inhibition of TNFα and IFNγ production, suggesting anti-inflammatory properties.[6]

  • Cell Migration: Induction of cell migration in microglia and other cell types through GPR18.[6][9]

  • Vascular Effects: Acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels.[2][12]

  • Cellular Respiration: Stimulates mitochondrial oxygen consumption.[6]

5. What is a recommended starting dose for in vivo experiments with NAGly?

The optimal dose of NAGly will depend on the animal model, administration route, and the specific biological effect being investigated. Based on published studies, here are some examples:

  • For hyperphagia studies in mice (subcutaneous): Doses of 1 nM and 10 nM have been used.[4][13]

  • For inflammatory pain studies in rats (intrathecal): Doses ranging from 70 to 700 nmol have been shown to be effective.[5]

It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

Quantitative Data Summary

Parameter Value Context Source
Molecular Formula C22H35NO3[3]
Formula Weight 361.5 g/mol [3]
Solubility in Ethanol 50 mg/mlStock solution preparation[3]
Solubility in DMSO 15 mg/mlStock solution preparation[3]
Solubility in DMF 20 mg/mlStock solution preparation[3]
Solubility in PBS (pH 7.2) 2 mg/mlAqueous solution preparation[3][14]
Storage Temperature -80°CLong-term storage of stock solutions[3]
Stability ≥ 2 yearsAt -80°C[3]
In Vivo Dosage (mice, s.c.) 1 nM, 10 nMHyperphagia study[4][13]
In Vivo Dosage (rats, i.t.) 70 - 700 nmolInflammatory pain model[5]
In Vitro Concentration up to 30 µMVasorelaxation studies[2]

Experimental Protocols

Protocol 1: In Vitro Vasorelaxation Assay

This protocol is adapted from studies investigating the vasorelaxant effects of NAGly on isolated arteries.[2]

1. Tissue Preparation: a. Isolate small mesenteric arteries from rats. b. Mount artery segments in a wire myograph for isometric tension recording. c. Maintain vessels in Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2 at 37°C.

2. Experimental Procedure: a. Pre-contract the arterial rings with an appropriate vasoconstrictor (e.g., 10 µM methoxamine). b. Once a stable contraction is achieved, construct a cumulative concentration-response curve to NAGly (e.g., 1 nM to 30 µM). c. Due to potential irreversible effects, construct only one concentration-response curve per preparation.[2] d. Include a vehicle control group to account for any effects of the solvent.

3. Data Analysis: a. Express relaxant responses as a percentage of the pre-contraction induced by methoxamine. b. Calculate pEC50 values to determine the potency of NAGly.

Protocol 2: In Vivo Inflammatory Pain Model

This protocol is based on studies evaluating the analgesic effects of NAGly in a rat model of inflammatory pain.[5]

1. Induction of Inflammation: a. Induce inflammation by intraplantar injection of Freund's Complete Adjuvant (FCA) into the hind paw of the rat.

2. Drug Administration: a. Administer NAGly via the desired route (e.g., intrathecal injection). Doses can range from 70 to 700 nmol. b. Prepare NAGly in a suitable vehicle (e.g., a mixture of ethanol, Emulphor, and saline). c. Include a vehicle control group.

3. Behavioral Testing: a. Measure mechanical allodynia using von Frey filaments at various time points post-administration. b. Assess thermal hyperalgesia using a plantar test device. c. The increase in mechanical paw withdrawal threshold was significant at 0.5 – 2 h.[5]

4. Data Analysis: a. Compare the paw withdrawal thresholds or latencies between the NAGly-treated group and the vehicle control group. b. Analyze the data using appropriate statistical tests (e.g., ANOVA).

Signaling Pathways and Experimental Workflows

NAGly_Signaling_Pathway NAGly N-Arachidonoyl glycine (NAGly) GPR18 GPR18 NAGly->GPR18 activates GPR55 GPR55 NAGly->GPR55 activates FAAH FAAH (inhibition) NAGly->FAAH inhibits Pain_Suppression Pain Suppression NAGly->Pain_Suppression Anti_Inflammation Anti-inflammatory Effects NAGly->Anti_Inflammation Gi_o Gαi/o GPR18->Gi_o couples to Ca_Mobilization Intracellular Ca²⁺ Mobilization ↑ GPR55->Ca_Mobilization ERK1_2 ERK1/2 Phosphorylation ↑ GPR55->ERK1_2 AEA Anandamide (AEA) levels ↑ FAAH->AEA leads to AEA->Pain_Suppression Cell_Migration Cell Migration Gi_o->Cell_Migration Vasorelaxation Vasorelaxation Ca_Mobilization->Vasorelaxation

Caption: N-Arachidonoyl glycine (NAGly) signaling pathways.

Experimental_Workflow_In_Vivo_Pain_Model start Start inflammation Induce Inflammation (e.g., FCA injection) start->inflammation grouping Randomize Animals (NAGly vs. Vehicle) inflammation->grouping administration Administer NAGly or Vehicle (e.g., Intrathecal) grouping->administration behavior Behavioral Testing (Mechanical Allodynia, Thermal Hyperalgesia) administration->behavior data_collection Collect Data at Multiple Time Points behavior->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: Experimental workflow for in vivo pain model.

References

Technical Support Center: N-Arachidonoyl Glycine (NAGly) Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of N-Arachidonoyl glycine (NAGly) solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental endeavors.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the preparation, storage, and use of NAGly solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for N-Arachidonoyl glycine?

A1: For long-term stability of two years or more, N-Arachidonoyl glycine should be stored at -80°C as a dry powder or in an organic solvent such as ethanol.[1]

Q2: In which solvents is N-Arachidonoyl glycine soluble?

A2: N-Arachidonoyl glycine is soluble in several organic solvents. The approximate solubilities are provided in the table below. It is sparingly soluble in aqueous buffers like PBS.[1] To prepare an aqueous solution, it is recommended to first dissolve NAGly in an organic solvent like ethanol and then dilute it with the aqueous buffer.

Q3: Is N-Arachidonoyl glycine stable in aqueous solutions?

A3: The stability of N-Arachidonoyl glycine in aqueous solutions is limited. It is recommended to prepare fresh aqueous solutions for each experiment and not to store them for more than one day. For longer-term experiments, the stability of NAGly in cell culture media has been observed to be relatively constant over three days.[2]

Q4: Can I sonicate N-Arachidonoyl glycine solutions to aid dissolution?

A4: While gentle warming and vortexing are commonly used to dissolve N-acyl amino acids, prolonged or high-energy sonication should be approached with caution as it may potentially lead to degradation of the lipid structure. If sonication is used, it should be brief and performed in a cooled water bath.

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
Precipitation of NAGly in aqueous buffer Low solubility of NAGly in aqueous solutions.First, dissolve NAGly in a water-miscible organic solvent like ethanol or DMSO to create a concentrated stock solution. Then, dilute the stock solution with the aqueous buffer to the final desired concentration while vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Inconsistent experimental results Degradation of NAGly in the prepared solution.Prepare fresh working solutions for each experiment, especially when using aqueous buffers. Store stock solutions in organic solvents at -80°C. Avoid repeated freeze-thaw cycles.
Low or no biological activity observed - Incorrect storage of NAGly. - Degradation of the compound. - Low concentration of the active compound.Confirm that the NAGly has been stored correctly at -80°C. Prepare fresh solutions from a new aliquot of the compound. Verify the concentration of your stock solution using an appropriate analytical method such as LC-MS/MS.
Difficulty in dissolving NAGly powder NAGly may be in a crystalline solid form.Gently warm the vial to room temperature before opening. Use the recommended organic solvents for dissolution. Gentle vortexing can aid in solubilization.

Data on N-Arachidonoyl Glycine Solution Stability

While specific quantitative data on the short-term stability of N-Arachidonoyl glycine in various solvents at different temperatures is not extensively published, the following tables provide a summary of solubility and recommended storage conditions to maximize stability.

Table 1: Solubility of N-Arachidonoyl Glycine

SolventSolubility (approx.)
Ethanol50 mg/mL[1]
Dimethylformamide (DMF)20 mg/mL[1]
Dimethyl sulfoxide (DMSO)15 mg/mL[1]
Methyl Acetate10 mg/mL[1]
Phosphate-Buffered Saline (PBS, pH 7.2)2 mg/mL[1]

Table 2: Recommended Storage and Handling of N-Arachidonoyl Glycine Solutions

Condition Recommendation Rationale
Long-Term Storage (months to years) Store as a solid or in an organic solvent (e.g., ethanol) at -80°C.[1]Minimizes chemical degradation and oxidation.
Short-Term Storage (days to weeks) Store stock solutions in organic solvents at -20°C or -80°C.Reduces the rate of degradation compared to storage at higher temperatures.
Working Solutions (aqueous) Prepare fresh for each experiment. Avoid storing for more than 24 hours.NAGly is susceptible to hydrolysis in aqueous environments.
Freeze-Thaw Cycles Minimize the number of freeze-thaw cycles.Aliquot stock solutions into smaller volumes to avoid repeated temperature fluctuations that can degrade the compound.

Experimental Protocols

Protocol 1: Preparation of N-Arachidonoyl Glycine Stock and Working Solutions

Objective: To prepare stable stock solutions and aqueous working solutions of NAGly for use in biological experiments.

Materials:

  • N-Arachidonoyl glycine (solid powder)

  • Anhydrous ethanol or DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

  • Aqueous buffer (e.g., PBS or cell culture medium)

Procedure:

  • Stock Solution Preparation (e.g., 10 mg/mL in Ethanol): a. Allow the vial of NAGly powder to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of NAGly powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous ethanol to achieve the target concentration (e.g., for 10 mg of NAGly, add 1 mL of ethanol). d. Vortex the solution until the NAGly is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used if necessary. e. Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. f. Store the aliquots at -80°C for long-term storage.

  • Working Solution Preparation (e.g., 10 µM in PBS): a. Thaw an aliquot of the NAGly stock solution. b. Calculate the volume of the stock solution needed to achieve the final desired concentration in your aqueous buffer. c. Add the calculated volume of the stock solution to the aqueous buffer. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing and to prevent precipitation. d. Use the freshly prepared working solution immediately for your experiment.

Protocol 2: HPLC-MS/MS Method for Quantification and Stability Assessment of N-Arachidonoyl Glycine

Objective: To quantify the concentration of NAGly in a solution and assess its stability over time. This method is adapted from established protocols for N-acyl amino acids.

Materials:

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

  • C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 3.5 µm)

  • Mobile Phase A: Water with 10 mM ammonium acetate

  • Mobile Phase B: Methanol

  • NAGly standard for calibration curve

  • Deuterated NAGly (NAGly-d8) as an internal standard

  • Methanol for sample preparation

Procedure:

  • Sample Preparation: a. Take an aliquot of the NAGly solution to be tested. b. Add a known concentration of the internal standard (NAGly-d8). c. Dilute the sample with methanol to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase A: 10 mM ammonium acetate in water

    • Mobile Phase B: Methanol

    • Flow Rate: 0.3 mL/min

    • Gradient:

      • 0-0.5 min: 45% B

      • 0.5-1 min: Increase to 70% B

      • 1-10 min: Increase to 99% B

      • 10-14 min: Hold at 99% B

      • 14-14.5 min: Return to 45% B

      • 14.5-21 min: Re-equilibration at 45% B

    • Injection Volume: 5-10 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization may be required).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • NAGly: Monitor the transition from the precursor ion (m/z) to a specific product ion.

      • NAGly-d8 (Internal Standard): Monitor the corresponding transition for the deuterated standard.

    • Optimize other MS parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

  • Data Analysis: a. Generate a calibration curve by plotting the peak area ratio of the NAGly standard to the internal standard against the concentration of the standard. b. Calculate the concentration of NAGly in the test samples using the regression equation from the calibration curve. c. For stability studies, analyze samples at different time points and under various storage conditions. The percentage of NAGly remaining at each time point relative to the initial concentration indicates its stability.

Signaling Pathways and Experimental Workflows

N-Arachidonoyl Glycine Signaling Pathways

N-Arachidonoyl glycine primarily exerts its biological effects through the activation of G protein-coupled receptors (GPCRs), most notably GPR18 and GPR55.[3] The activation of these receptors initiates distinct downstream signaling cascades.

NAGly_Signaling_Pathways cluster_ligand Ligand cluster_receptors Receptors cluster_gproteins G Proteins cluster_effectors Downstream Effectors cluster_responses Cellular Responses NAGly N-Arachidonoyl glycine (NAGly) GPR18 GPR18 NAGly->GPR18 GPR55 GPR55 NAGly->GPR55 G_alpha_i_o Gαi/o GPR18->G_alpha_i_o G_alpha_q Gαq GPR55->G_alpha_q G_alpha_13 Gα13 GPR55->G_alpha_13 AC Adenylyl Cyclase (AC) G_alpha_i_o->AC Pain Analgesia G_alpha_i_o->Pain PLC Phospholipase C (PLC) G_alpha_q->PLC RhoA RhoA G_alpha_13->RhoA cAMP ↓ cAMP AC->cAMP Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization ERK ERK1/2 RhoA->ERK Migration Cell Migration ERK->Migration Ca_mobilization->Migration Inflammation Anti-inflammatory Effects cAMP->Inflammation

Caption: Overview of NAGly signaling through GPR18 and GPR55.

Experimental Workflow for Assessing NAGly Stability

The following diagram outlines a typical workflow for conducting an experiment to assess the stability of N-Arachidonoyl glycine solutions.

NAGly_Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_sampling Sampling cluster_analysis Analysis cluster_quantification Quantification & Data Analysis prep_solution Prepare NAGly solutions in different solvents (e.g., Ethanol, DMSO) at various concentrations storage_conditions Aliquot and store solutions under different conditions: - Room Temperature - 4°C - -20°C - -80°C prep_solution->storage_conditions sampling Collect samples at defined time points: - T=0 - T=1h, 4h, 8h, 24h - T=7 days, 30 days storage_conditions->sampling analysis Analyze samples using a stability-indicating method (e.g., HPLC-MS/MS) sampling->analysis quantification Quantify NAGly concentration and calculate percentage remaining compared to T=0 analysis->quantification

Caption: Workflow for NAGly stability assessment.

References

Technical Support Center: Optimizing Cell-Based Assays for N-Arachidonoyl Glycine (NAGly)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with N-Arachidonoyl glycine (NAGly). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your cell-based assays and overcome common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Arachidonoyl glycine (NAGly) and which signaling pathways does it activate?

A1: N-Arachidonoyl glycine (NAGly) is an endogenous lipid metabolite of anandamide.[1] It is known to be a signaling molecule that interacts with several G protein-coupled receptors (GPCRs), primarily GPR18, GPR55, and GPR92.[2][3] The activation of these receptors can lead to various downstream cellular responses, including modulation of intracellular calcium levels, activation of MAPK pathways, and regulation of cell migration and apoptosis.[2][4] It is important to note that the role of NAGly as a definitive endogenous ligand for GPR18 is a subject of ongoing research and debate.[5]

Q2: I am observing inconsistent results in my experiments. What could be the issue?

A2: Inconsistent results with NAGly can stem from several factors related to its properties as a lipid. Key areas to investigate include:

  • Solubility and Stability: NAGly is lipophilic and has limited solubility in aqueous solutions. Ensure proper solubilization, typically in ethanol or DMSO, before diluting in culture media. It is also advisable to prepare fresh dilutions for each experiment as NAGly can be unstable in aqueous media over time.

  • Non-specific Binding: Lipids can adhere to plasticware. To minimize this, consider using low-protein-binding plates and tubes.

  • Cell Health: Ensure your cells are healthy, within a consistent passage number range, and are seeded at an optimal density. Over-confluent or starved cells can exhibit altered signaling responses.

Q3: What is the recommended concentration range for NAGly in cell-based assays?

A3: The effective concentration of NAGly can vary significantly depending on the cell type and the specific assay being performed. Based on published studies, concentrations ranging from the low nanomolar (nM) to the mid-micromolar (µM) range have been used. For instance, in cell migration assays with BV-2 microglia, concentrations as low as 0.17 nM have been shown to elicit a response. In contrast, calcium mobilization and MAPK activation assays in GPR55-expressing CHO cells have used concentrations in the 3-10 µM range.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store N-Arachidonoyl glycine?

A4: NAGly is typically supplied as a solid or in an organic solvent. For stock solutions, dissolve NAGly in an appropriate organic solvent such as ethanol or DMSO. For example, a 50 mg/ml solution in ethanol is a common stock concentration. Store stock solutions at -20°C or lower to maintain stability. When preparing working solutions, dilute the stock solution in serum-free media or an appropriate assay buffer immediately before use to minimize precipitation and degradation.

Signaling Pathways of N-Arachidonoyl Glycine

NAGly interacts with multiple G protein-coupled receptors, initiating distinct downstream signaling cascades. The primary receptors and their associated pathways are outlined below.

NAGly_Signaling cluster_GPR18 GPR18 Pathway cluster_GPR55 GPR55 Pathway cluster_GPR92 GPR92 Pathway NAGly N-Arachidonoyl glycine (NAGly) GPR18 GPR18 NAGly->GPR18 GPR55 GPR55 NAGly->GPR55 GPR92 GPR92 (LPA5) NAGly->GPR92 Gi_o Gαi/o GPR18->Gi_o activates AC_inhibit Adenylate Cyclase ↓ Gi_o->AC_inhibit MAPK_GPR18 MAPK Activation (ERK1/2) Gi_o->MAPK_GPR18 Apoptosis_GPR18 Apoptosis Gi_o->Apoptosis_GPR18 cAMP_decrease cAMP ↓ AC_inhibit->cAMP_decrease Cell_Migration Cell Migration MAPK_GPR18->Cell_Migration Gq_11 Gαq/11 GPR55->Gq_11 activates PLC Phospholipase C Gq_11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca²⁺ ↑ IP3->Ca_release PKC PKC Activation DAG->PKC MAPK_GPR55 MAPK Activation (ERK1/2) PKC->MAPK_GPR55 Gq_11_92 Gαq/11 GPR92->Gq_11_92 activates Gs Gαs GPR92->Gs activates PLC_92 Phospholipase C Gq_11_92->PLC_92 AC_stim Adenylate Cyclase ↑ Gs->AC_stim IP3_92 IP3 PLC_92->IP3_92 cAMP_increase cAMP ↑ AC_stim->cAMP_increase Ca_release_92 Intracellular Ca²⁺ ↑ IP3_92->Ca_release_92 Experimental_Workflow_NAGly start Start: Hypothesis Formulation cell_culture Cell Culture and Seeding (Optimize Density) start->cell_culture prepare_nagly Prepare NAGly and Controls (Fresh Dilutions) cell_culture->prepare_nagly treatment Cell Treatment with NAGly prepare_nagly->treatment assay Perform Cell-Based Assay (e.g., Viability, Migration, etc.) treatment->assay data_acq Data Acquisition (e.g., Plate Reader, Microscope, Flow Cytometer) assay->data_acq data_analysis Data Analysis and Interpretation data_acq->data_analysis end End: Conclusion data_analysis->end Troubleshooting_Tree cluster_reagents Reagent Troubleshooting cluster_cells Cell Culture Troubleshooting cluster_protocol Protocol Troubleshooting start Inconsistent or Unexpected Results? check_reagents Check Reagents (NAGly, Buffers, Media) start->check_reagents Yes check_cells Check Cell Health and Culture Conditions start->check_cells Yes check_protocol Review Assay Protocol and Parameters start->check_protocol Yes fresh_nagly Prepare Fresh NAGly Dilutions? check_reagents->fresh_nagly passage Consistent Passage Number? check_cells->passage controls Appropriate Controls Included? check_protocol->controls reagent_quality Check Reagent Quality and Storage? fresh_nagly->reagent_quality Yes solubility Confirm NAGly Solubility? reagent_quality->solubility Yes end_reagents Re-run with optimized reagents solubility->end_reagents confluency Optimal Seeding Density? passage->confluency Yes contamination Check for Contamination? confluency->contamination Yes end_cells Re-run with healthy cells contamination->end_cells timing Incubation Times Optimized? controls->timing Yes instrument Instrument Settings Correct? timing->instrument Yes end_protocol Re-run with optimized protocol instrument->end_protocol

References

Technical Support Center: N-Arachidonoyl Glycine (NAGly) Experimental Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of N-Arachidonoyl glycine (NAGly) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-targets for N-Arachidonoyl glycine (NAGly)?

A1: While NAGly is studied for its activity on specific targets, it is known to interact with several other proteins which can lead to off-target effects. The primary known off-targets include the G protein-coupled receptors GPR18 and GPR55, the enzyme Fatty Acid Amide Hydrolase (FAAH), and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3][4][5] It has also been reported to modulate the activity of other ion channels, such as large conductance Ca2+-activated K+ (BKCa) channels.[6][7][8]

Q2: My results suggest cannabinoid receptor activation, but I'm using NAGly. What could be the cause?

A2: NAGly itself has very poor affinity for the classical cannabinoid receptors CB1 and CB2.[2][9] However, it is a known inhibitor of Fatty Acid Amide Hydrolase (FAAH), the enzyme that degrades the endocannabinoid anandamide (AEA).[3] By inhibiting FAAH, NAGly can increase the endogenous levels of anandamide, which can then activate CB1 and CB2 receptors, leading to indirect cannabimimetic effects.[2] To confirm this, you can use a CB1 antagonist like AM251 or a CB2 antagonist like JTE907 in your experimental setup.[6]

Q3: I am observing unexpected calcium mobilization in my cells treated with NAGly. What are the potential mechanisms?

A3: Unexpected calcium mobilization can be due to NAGly's activity on several targets. NAGly has been shown to be an agonist for GPR55, and its activation can lead to increases in intracellular calcium.[1][10] Additionally, while NAGly does not directly activate TRPV1 channels, some N-acyl amides with similar structures can, and experimental conditions can influence these interactions.[11] NAGly has also been shown to modulate store-operated Ca2+ entry (SOCE) by affecting the interaction between STIM1 and Orai1.[12]

Q4: How can I differentiate between GPR18 and GPR55 activation in my experiments?

A4: Differentiating between GPR18 and GPR55 activation can be challenging as NAGly has been reported to activate both.[1][4][5] A pharmacological approach using selective antagonists is recommended. For GPR55, ML193 can be used as a selective antagonist to block its activation.[1] For GPR18, while specific antagonists are less common, comparing the effects of NAGly with other GPR18 agonists like Abnormal cannabidiol (Abn-CBD) and observing inhibition with pertussis toxin (for Gi/o coupled signaling) can provide evidence for GPR18 involvement.[13]

Q5: What is the recommended solvent and concentration range for NAGly in cell culture experiments?

A5: NAGly is a lipid and has limited aqueous solubility. It is typically dissolved in ethanol or DMSO to create a stock solution.[9] For experimental use, the stock solution should be further diluted in the appropriate buffer or cell culture medium. The final concentration of the organic solvent should be kept low (typically <0.1%) to avoid solvent-induced artifacts. Effective concentrations of NAGly in cellular assays are often in the low micromolar range (e.g., 3-10 µM).[1] However, due to solubility limitations, concentrations above 30 µM are often avoided.[6]

Troubleshooting Guides

Problem 1: Inconsistent or variable experimental results with NAGly.
  • Possible Cause: Degradation of NAGly or variability in endogenous lipid levels.

  • Troubleshooting Steps:

    • Aliquot and Store Properly: Aliquot your NAGly stock solution to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

    • Use a FAAH Inhibitor: To prevent the degradation of NAGly by FAAH and to control for the effects of endogenous anandamide, consider including a selective FAAH inhibitor like URB597 in your control experiments.[6]

    • Matched Controls: Whenever possible, use matched vessels or cells from the same animal or passage number for control and NAGly-treated groups to minimize biological variability.[6]

Problem 2: Observed effects are not blocked by antagonists for the intended target.
  • Possible Cause: NAGly is acting on an alternative, off-target receptor or signaling pathway.

  • Troubleshooting Steps:

    • Broad Spectrum Antagonist Panel: Use a panel of antagonists for known NAGly off-targets. This could include a GPR55 antagonist (ML193), a CB1 antagonist (AM251), a CB2 antagonist (JTE907), and a TRPV1 antagonist (capsazepine or SB366791).[1][6]

    • Pertussis Toxin Pre-treatment: To investigate the involvement of Gi/o-coupled receptors like GPR18, pre-incubate your cells or tissues with pertussis toxin.[6][13]

    • Control for Ion Channel Effects: If you suspect modulation of ion channels, use specific blockers. For example, use iberiotoxin to block BKCa channels.[6][8]

Data Presentation

Table 1: Summary of N-Arachidonoyl Glycine (NAGly) Interactions with Key On-Target and Off-Target Proteins.

TargetInteractionReported EffectCell/Tissue TypeEffective ConcentrationReference(s)
GPR18 AgonistIncreased MAPK activity, cell migration, calcium mobilizationHEK293/GPR18, BV-2 microglia1 µM[13][14]
GPR55 AgonistIncreased intracellular calcium, ERK 1/2 phosphorylationHAGPR55/CHO cells3-10 µM[1][10]
FAAH InhibitorInhibition of anandamide hydrolysisRat and mouse enzymesPotent, species-dependent[3]
TRPV1 No direct activationDoes not directly activate TRPV1 receptorsNot specifiedNot applicable[2][6]
BKCa Channels Activator (indirect)VasorelaxationRat small mesenteric arteriespEC50 = 5.7 ± 0.2[6][8]

Experimental Protocols

Protocol 1: Investigating NAGly-Induced Vasorelaxation and the Role of Off-Targets

This protocol is adapted from studies on rat isolated small mesenteric arteries.[6]

  • Tissue Preparation:

    • Isolate third-order branches of the superior mesenteric artery and clean of adherent tissue.

    • Mount 2 mm segments in a wire myograph maintained at 37°C in gassed Krebs-Henseleit solution.

    • Assess endothelial integrity by pre-contracting with 10 µM methoxamine followed by relaxation with 10 µM carbachol.

  • Experimental Procedure:

    • Pre-contract the arterial segments with 10 µM methoxamine.

    • Construct a cumulative concentration-relaxation curve to NAGly (e.g., 1 nM to 30 µM).

  • Troubleshooting Off-Target Effects:

    • CB1/CB2 Receptors: Pre-incubate with AM251 (1 µM) and JTE907 (1 µM) for 30 minutes before adding NAGly.

    • TRPV1 Receptor: Pre-incubate with SB366791 (2 µM) for 20 minutes.

    • FAAH Inhibition: Pre-incubate with URB597 (1 µM) for 45 minutes.

    • Gi/o Protein Coupling: Pre-incubate with pertussis toxin for 2 hours.

    • BKCa Channels: Pre-incubate with iberiotoxin (50 nM).

    • Nitric Oxide Synthase: Pre-incubate with L-NAME (300 µM).

Protocol 2: Assessing GPR55-Mediated Calcium Mobilization by NAGly

This protocol is based on studies using CHO cells stably expressing human GPR55 (HAGPR55/CHO).[1]

  • Cell Preparation:

    • Plate HAGPR55/CHO cells in a 96-well plate and grow to confluence.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Calcium Mobilization Assay:

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of NAGly (e.g., 1 µM to 10 µM) and record the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.

  • Confirming GPR55 Specificity:

    • Pre-incubate the cells with the selective GPR55 antagonist ML193 (10 µM) for 15-30 minutes before the addition of NAGly. A significant reduction in the calcium response indicates GPR55-mediated signaling.

    • As a negative control, perform the same experiment on wild-type CHO cells that do not express GPR55 to ensure the response is receptor-dependent.

Visualizations

NAGly_Signaling_Pathways cluster_NAGly N-Arachidonoyl Glycine (NAGly) cluster_membrane Cellular Targets cluster_downstream Downstream Effects NAGly NAGly GPR18 GPR18 NAGly->GPR18 Agonist GPR55 GPR55 NAGly->GPR55 Agonist FAAH FAAH NAGly->FAAH Inhibitor BKCa BKCa Channel NAGly->BKCa Activator (indirect) MAPK MAPK Activation GPR18->MAPK Ca_increase ↑ Intracellular Ca²⁺ GPR55->Ca_increase Anandamide ↑ Anandamide FAAH->Anandamide Blocks Degradation Vasorelaxation Vasorelaxation BKCa->Vasorelaxation

Caption: Overview of NAGly's interactions with its primary targets.

experimental_workflow start Start Experiment with NAGly observe Observe Biological Effect start->observe is_expected Is the effect as expected for the primary target? observe->is_expected off_target Suspect Off-Target Effect is_expected->off_target No end_on_target Confirm On-Target Effect is_expected->end_on_target Yes antagonist_panel Apply Panel of Antagonists (e.g., ML193, AM251, Iberiotoxin) off_target->antagonist_panel ptx Pre-treat with Pertussis Toxin (PTX) off_target->ptx analyze Analyze Results antagonist_panel->analyze ptx->analyze end Identify Off-Target Pathway analyze->end

Caption: Troubleshooting workflow for identifying NAGly off-target effects.

References

Validation & Comparative

A Comparative Analysis of N-Arachidonoyl Glycine and Anandamide Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biochemical and physiological activities of two prominent endogenous lipid signaling molecules: N-Arachidonoyl glycine (NAG) and N-arachidonoylethanolamine (anandamide or AEA). By presenting key experimental data in a structured format, this document aims to facilitate a deeper understanding of their distinct pharmacological profiles and potential as therapeutic targets.

Introduction

Anandamide (AEA) is a well-characterized endocannabinoid that plays a crucial role in a variety of physiological processes, including pain, mood, and appetite, primarily through its interaction with cannabinoid receptors CB1 and CB2.[1][2] N-Arachidonoyl glycine (NAG), a metabolite of anandamide, has emerged as a signaling molecule in its own right, exhibiting distinct receptor affinities and biological effects.[3] This guide delves into a comparative analysis of their receptor binding, enzymatic degradation, and functional activities, supported by experimental data.

Receptor Binding and Functional Potency

The primary distinction between AEA and NAG lies in their receptor interaction profiles. While AEA is a well-established agonist for CB1 and CB2 receptors, NAG displays negligible affinity for these classical cannabinoid receptors.[1] Instead, NAG has been identified as a potent agonist of the orphan G protein-coupled receptor GPR18.[4] Both molecules have also been shown to interact with GPR55.[1][5]

Table 1: Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of Anandamide and N-Arachidonoyl Glycine

LigandReceptorKi (nM)EC50 (nM)
Anandamide (AEA) CB189[1]31[1]
CB2371[1]27[1]
GPR55-18[1]
GPR18-Agonist activity reported[6]
TRPV1pKi = 5.68[1]-
N-Arachidonoyl Glycine (NAG) CB1> 10,000-
CB2No significant activity[7]-
GPR18-44.5[4]
GPR55-Agonist activity reported[5]

Note: Ki values represent the binding affinity, where a lower value indicates higher affinity. EC50 values represent the concentration of a ligand that induces a response halfway between the baseline and maximum, with lower values indicating greater potency. Dashes indicate that data was not available in the reviewed sources.

Signaling Pathways

The differential receptor activation by AEA and NAG leads to the engagement of distinct downstream signaling cascades. AEA's activation of CB1 and CB2 receptors, which are Gi/o-coupled, typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. In contrast, NAG's primary target, GPR18, has been shown to couple to Gi/o proteins and can stimulate MAPK activity and induce cellular migration.[8]

AEA Anandamide (AEA) CB1 CB1 Receptor AEA->CB1 CB2 CB2 Receptor AEA->CB2 G_i_o_AEA Gi/o CB1->G_i_o_AEA CB2->G_i_o_AEA AC_AEA Adenylyl Cyclase G_i_o_AEA->AC_AEA MAPK_AEA MAPK Activation G_i_o_AEA->MAPK_AEA cAMP_AEA ↓ cAMP NAG N-Arachidonoyl glycine (NAG) GPR18 GPR18 NAG->GPR18 G_i_o_NAG Gi/o GPR18->G_i_o_NAG MAPK_NAG MAPK Activation G_i_o_NAG->MAPK_NAG Migration Cell Migration MAPK_NAG->Migration

Figure 1: Simplified signaling pathways of Anandamide and N-Arachidonoyl glycine.

Enzymatic Degradation

Both anandamide and N-arachidonoyl glycine are metabolized by fatty acid amide hydrolase (FAAH), however, their susceptibility to hydrolysis differs significantly. Anandamide is a preferred substrate for FAAH and is rapidly degraded, which terminates its signaling.[9][10] In contrast, NAG is a less efficacious substrate for FAAH, and can also act as an inhibitor of anandamide hydrolysis, thereby potentially prolonging the effects of anandamide.[11][12]

Table 2: Enzymatic Degradation by Fatty Acid Amide Hydrolase (FAAH)

LigandEnzymeKmVmaxRelative Hydrolysis Rate
Anandamide (AEA) FAAH25.3 ± 14.2 µM[13]0.29 ± 0.13 nmol/mg/min[13]Rapid
N-Arachidonoyl Glycine (NAG) FAAH--Slower than AEA[3]

Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. Vmax represents the maximum rate of reaction. Dashes indicate that specific quantitative data was not available in the reviewed sources.

cluster_AEA Anandamide Metabolism cluster_NAG NAG Metabolism & Interaction AEA Anandamide (AEA) FAAH_AEA FAAH AEA->FAAH_AEA Rapid Hydrolysis Products_AEA Arachidonic Acid + Ethanolamine FAAH_AEA->Products_AEA NAG N-Arachidonoyl glycine (NAG) NAG->FAAH_AEA Inhibition FAAH_NAG FAAH NAG->FAAH_NAG Slower Hydrolysis Products_NAG Arachidonic Acid + Glycine FAAH_NAG->Products_NAG

Figure 2: Comparative metabolism by Fatty Acid Amide Hydrolase (FAAH).

Functional Activity: Vasorelaxation

Both anandamide and N-arachidonoyl glycine have been demonstrated to induce vasorelaxation in arterial preparations, a key physiological response with therapeutic implications. However, the potency and underlying mechanisms of their vasodilatory effects differ.

Table 3: Vasorelaxant Effects in Rat Mesenteric Arteries

LigandpEC50Rmax (%)Endothelium-Dependence
Anandamide (AEA) 6.24 ± 0.06[14]89.4 ± 2.2[14]Partial
N-Arachidonoyl Glycine (NAG) 5.7 ± 0.2[15]98 ± 1[15]Predominantly

Note: pEC50 is the negative log of the EC50 value, with a higher value indicating greater potency. Rmax is the maximum relaxation response observed.

Start Experimental Setup: Rat Mesenteric Artery Rings Preconstriction Pre-constriction (e.g., with Phenylephrine) Start->Preconstriction Ligand_Addition Cumulative Addition of AEA or NAG Preconstriction->Ligand_Addition Measurement Measure Isometric Tension (Relaxation) Ligand_Addition->Measurement Analysis Calculate pEC50 and Rmax Measurement->Analysis

Figure 3: General experimental workflow for vasorelaxation assays.

Experimental Protocols

Receptor Binding Assay (HEK293 Cells)

This protocol outlines a general procedure for determining the binding affinity of ligands to specific receptors expressed in Human Embryonic Kidney (HEK293) cells.

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

    • Cells are transiently transfected with a plasmid encoding the receptor of interest (e.g., CB1, CB2, GPR18, or GPR55) using a suitable transfection reagent (e.g., Lipofectamine).

    • Cells are typically harvested 24-48 hours post-transfection.

  • Membrane Preparation:

    • Harvested cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer.

    • The cell lysate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.

    • The membrane pellet is resuspended in a binding buffer and protein concentration is determined using a standard assay (e.g., Bradford assay).

  • Competition Binding Assay:

    • Membrane preparations are incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]CP-55,940 for cannabinoid receptors) and increasing concentrations of the unlabeled competitor ligand (AEA or NAG).

    • The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Fluorometric)

This protocol describes a common method for measuring FAAH activity using a fluorogenic substrate.

  • Enzyme Source Preparation:

    • FAAH can be obtained from recombinant sources or from tissue homogenates (e.g., rat liver or brain) or cell lysates known to express the enzyme.

    • The protein concentration of the enzyme preparation is determined.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • The reaction mixture contains the FAAH enzyme preparation in an appropriate assay buffer (e.g., Tris-HCl, pH 9.0).

    • The reaction is initiated by the addition of a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide).

    • The plate is incubated at 37°C.

  • Fluorescence Measurement:

    • The hydrolysis of the substrate by FAAH releases a fluorescent product (7-amino-4-methylcoumarin), which can be detected using a fluorescence plate reader.

    • Fluorescence is measured kinetically over time at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.

  • Data Analysis:

    • The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot.

    • For inhibitor studies (e.g., with NAG), the assay is performed in the presence of varying concentrations of the inhibitor, and the IC50 value is determined.

    • For determining kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of the substrate (e.g., anandamide), and the data are fitted to the Michaelis-Menten equation.[16]

Vasorelaxation Assay (Rat Mesenteric Artery)

This protocol details the procedure for assessing the vasorelaxant effects of compounds on isolated rat mesenteric arteries.[12]

  • Tissue Preparation:

    • Male Wistar rats are euthanized, and the superior mesenteric artery is carefully dissected and placed in cold Krebs-Henseleit buffer.

    • Second or third-order mesenteric artery branches are isolated and cleaned of surrounding adipose and connective tissue.

    • Artery segments (approximately 2 mm in length) are mounted on a wire myograph in a chamber filled with Krebs-Henseleit buffer, maintained at 37°C, and gassed with 95% O₂/5% CO₂.

  • Experimental Protocol:

    • The arterial rings are allowed to equilibrate under a standardized resting tension.

    • The functional integrity of the endothelium is assessed by pre-contracting the arteries with an alpha-adrenergic agonist (e.g., phenylephrine or methoxamine) and then inducing relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine or carbachol).

    • After washing and re-equilibration, the arteries are pre-constricted again to a stable tone.

    • A cumulative concentration-response curve is generated by the stepwise addition of the test compound (AEA or NAG) to the organ bath.

  • Data Recording and Analysis:

    • Changes in isometric tension are continuously recorded.

    • Relaxation is expressed as a percentage of the pre-contraction induced by the agonist.

    • The EC50 (and subsequently pEC50) and Rmax values are calculated by fitting the concentration-response data to a sigmoidal curve using appropriate software.

    • To investigate the role of the endothelium, experiments can be repeated in endothelium-denuded vessels. The involvement of specific signaling pathways can be explored by pre-incubating the arteries with various inhibitors (e.g., L-NAME to inhibit nitric oxide synthase).

Conclusion

N-Arachidonoyl glycine and anandamide, while structurally related, exhibit distinct pharmacological profiles that translate to different biological activities. Anandamide's actions are predominantly mediated by the classical cannabinoid receptors CB1 and CB2, whereas N-arachidonoyl glycine's effects are largely independent of these receptors and are instead mediated by receptors such as GPR18. Their differential metabolism by FAAH further contributes to their unique in vivo effects. This comparative guide highlights the importance of considering the full spectrum of endocannabinoid-like molecules in drug discovery and development, as targeting their unique receptors and metabolic pathways may offer novel therapeutic opportunities.

References

A Comparative Guide to N-Arachidonoyl Glycine and Other FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Arachidonoyl glycine (NAGly), an endogenous fatty acid amide hydrolase (FAAH) inhibitor, with other prominent FAAH inhibitors. The information presented is supported by experimental data to aid in the evaluation and selection of these compounds for research and drug development purposes.

Introduction to Fatty Acid Amide Hydrolase (FAAH)

Fatty acid amide hydrolase (FAAH) is a crucial enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides, most notably the endocannabinoid anandamide (AEA). By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling. Inhibition of FAAH leads to elevated levels of AEA, thereby enhancing its effects on cannabinoid receptors (CB1 and CB2). This mechanism has made FAAH a significant therapeutic target for various conditions, including pain, anxiety, and inflammatory disorders.

N-Arachidonoyl Glycine (NAGly): An Endogenous Modulator

N-Arachidonoyl glycine (NAGly) is an endogenous lipid that functions as an inhibitor of FAAH.[1] While its potency is moderate compared to some synthetic inhibitors, its natural origin and physiological role make it a compound of significant interest.

Quantitative Comparison of FAAH Inhibitors

The following table summarizes the in vitro potency of NAGly and other selected FAAH inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for comparing the efficacy of these compounds.

CompoundTypeTarget(s)IC50 / KiOrganism/Source
N-Arachidonoyl glycine (NAGly) EndogenousFAAHIC50: 4.9 µMRat Brain Homogenate
MAGLIC50: >100 µMRat Brain Homogenate
N-Arachidonoyl dopamine (NADA) EndogenousFAAHIC50: 19–100 µMNot Specified
URB597 SyntheticFAAHIC50: ~5 nMRat Brain Membranes
PF-3845 SyntheticFAAHKi: 0.23 µMNot Specified
OL-135 SyntheticFAAHKi: 4.7 nMNot Specified
AM4303 SyntheticFAAHIC50: 1.9 nMRat FAAH
JZL195 SyntheticFAAH & MAGLIC50: 2 nM (FAAH)Recombinant Enzymes
IC50: 4 nM (MAGL)Recombinant Enzymes

Signaling Pathway of FAAH in the Endocannabinoid System

The following diagram illustrates the role of FAAH in the degradation of anandamide and the mechanism of action of FAAH inhibitors.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Anandamide_Precursors Anandamide Precursors Anandamide Anandamide (AEA) Anandamide_Precursors->Anandamide Synthesis CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Binds to FAAH FAAH Anandamide->FAAH Degradation by CB1_Receptor->Anandamide Retrograde Signaling Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Hydrolyzes to FAAH_Inhibitor FAAH Inhibitor (e.g., NAGly) FAAH_Inhibitor->FAAH Inhibits

Endocannabinoid signaling and FAAH inhibition.

Experimental Protocols

In Vitro FAAH Activity Assay (Radiometric)

This protocol outlines a common method for determining the inhibitory activity of compounds against FAAH using rat brain homogenates.

1. Preparation of Rat Brain Homogenate:

  • Euthanize a rat and dissect the brain on ice.

  • Homogenize the brain tissue in a suitable buffer (e.g., Tris-HCl) using a Dounce homogenizer.

  • Centrifuge the homogenate at a low speed to remove cellular debris.

  • Collect the supernatant containing the membrane fraction where FAAH is located.

2. Assay Procedure:

  • In a reaction tube, add the brain homogenate, the test compound (e.g., NAGly) at various concentrations, and a buffer solution.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding a radiolabeled substrate, such as [¹⁴C]-anandamide.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding an acidic solution.

  • Extract the reaction products (e.g., [¹⁴C]-ethanolamine) using a solvent extraction method.

3. Data Analysis:

  • Quantify the amount of radioactive product using liquid scintillation counting.

  • Calculate the percentage of FAAH inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram visualizes the workflow of a typical FAAH inhibition assay.

FAAH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Rat Brain Homogenate (Enzyme Source) D Incubate Enzyme with Test Compound A->D B Prepare Test Compound (e.g., NAGly) Dilutions B->D C Prepare Radioliabeled Anandamide (Substrate) E Add Substrate to Initiate Reaction C->E D->E F Stop Reaction E->F G Extract Reaction Products F->G H Quantify Radioactivity G->H I Calculate % Inhibition and IC50 H->I

Workflow of a radiometric FAAH inhibition assay.

Comparison of Key Features: NAGly vs. Synthetic Inhibitors

This diagram provides a logical comparison of the key characteristics of N-Arachidonoyl glycine versus synthetic FAAH inhibitors.

Comparison_Diagram cluster_attributes Attributes NAGly N-Arachidonoyl Glycine (NAGly) Origin Origin NAGly->Origin Endogenous Potency Potency NAGly->Potency Moderate Selectivity Selectivity NAGly->Selectivity Good (vs. MAGL) Mechanism Mechanism NAGly->Mechanism Competitive Synthetic Synthetic FAAH Inhibitors (e.g., URB597, PF-3845) Synthetic->Origin Exogenous Synthetic->Potency High Synthetic->Selectivity Variable to High Synthetic->Mechanism Reversible or Irreversible

Key feature comparison: NAGly vs. Synthetic Inhibitors.

Conclusion

N-Arachidonoyl glycine represents an important endogenous tool for studying the endocannabinoid system, offering good selectivity for FAAH over MAGL. While its potency is lower than many synthetic inhibitors, its physiological relevance provides a unique avenue for research. Synthetic inhibitors like URB597 and PF-3845 offer high potency and have been instrumental in elucidating the therapeutic potential of FAAH inhibition. The choice of inhibitor will ultimately depend on the specific research question, with NAGly being particularly valuable for studies focused on endogenous modulation of the endocannabinoid system.

References

N-Arachidonoyl Glycine (NAGly): A Novel Analgesic Candidate with a Unique Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Comparison with Alternative Analgesics for Researchers and Drug Development Professionals

N-Arachidonoyl glycine (NAGly), an endogenous lipid molecule, is emerging as a promising candidate for the development of novel analgesic drugs. Possessing a distinct pharmacological profile from traditional pain relievers, NAGly has demonstrated significant efficacy in preclinical models of both inflammatory and neuropathic pain. This guide provides a comprehensive comparison of NAGly's analgesic effects with those of established alternatives, supported by experimental data, detailed methodologies, and an exploration of its unique mechanism of action.

At a Glance: Comparative Efficacy of Analgesics

The following tables summarize the quantitative data from preclinical studies, offering a comparative overview of N-Arachidonoyl glycine's analgesic properties against a cannabinoid agonist, a non-steroidal anti-inflammatory drug (NSAID), and a gabapentinoid.

Table 1: Comparison of N-Arachidonoyl Glycine and the Cannabinoid Agonist HU-210 in a Rat Model of Inflammatory Pain

ParameterN-Arachidonoyl Glycine (NAGly)HU-210 (Cannabinoid Agonist)Vehicle (Control)
Dose (intrathecal) 70 - 700 nmol10 nmol-
Effect on Mechanical Allodynia Significant, dose-dependent increase in paw withdrawal threshold[1]Significant increase in paw withdrawal threshold[1]No significant effect
Effect on Thermal Hyperalgesia Significant, dose-dependent increase in paw withdrawal latency[1]Significant increase in paw withdrawal latency[1]No significant effect
Motor Coordination (Rotarod Test) No significant effect on latency to fall[1]Significant reduction in latency to fall[1]No significant effect
CB1/CB2 Receptor Antagonist Blockade No effect[1]Analgesic effects blocked by AM251 (CB1 antagonist)[1]-

Table 2: Comparative Efficacy of N-Arachidonoyl Glycine, Ibuprofen, and Celecoxib in Rodent Models of Inflammatory Pain

AnalgesicModelKey Efficacy EndpointsReported Side Effects/Limitations
N-Arachidonoyl Glycine (NAGly) Freund's Complete Adjuvant (FCA)-induced inflammation (Rat)Dose-dependent reduction of mechanical allodynia and thermal hyperalgesia.[1]Primarily preclinical data available.
Ibuprofen Adjuvant-induced arthritis (Rat)Significant decrease in paw swelling; non-significant increase in pain threshold.[2]Gastrointestinal and cardiovascular risks with long-term use.[3][4]
Celecoxib Adjuvant-induced arthritis (Rat)Significant suppression of inflammatory response (paw volume, PGE2, inflammatory cytokines).[5]Potential for cardiovascular and renal adverse events.[6]

Table 3: Comparative Efficacy of N-Arachidonoyl Glycine and Gabapentin in Rodent Models of Neuropathic Pain

AnalgesicModelKey Efficacy EndpointsReported Side Effects/Limitations
N-Arachidonoyl Glycine (NAGly) Chronic Constriction Injury (CCI) (Rat)Reverses mechanical and cold allodynia.Primarily preclinical data available.
Gabapentin Chronic Constriction Injury (CCI) (Rat) / Taxol-induced neuropathy (Rat)Reduces mechanical allodynia and thermal hyperalgesia.[7][8]Dizziness, somnolence, and potential for reduced efficacy over time.[7]

Mechanism of Action: A Dual-Pronged Approach to Pain Relief

N-Arachidonoyl glycine's analgesic effects are attributed to a unique mechanism of action that sets it apart from many existing pain therapies. It primarily targets two key players in the nervous system: the orphan G protein-coupled receptor 18 (GPR18) and the glycine transporter 2 (GlyT2).[9]

GPR18-Mediated Signaling

While some conflicting reports exist, a body of evidence suggests that NAGly acts as a ligand for GPR18.[10][11][12] Activation of this receptor, particularly on immune cells like macrophages, is thought to contribute to NAGly's anti-inflammatory properties by inducing apoptosis in pro-inflammatory macrophages.[10] This action may help to resolve inflammation at the site of injury, thereby reducing pain.

GPR18_Signaling NAGly N-Arachidonoyl glycine (NAGly) GPR18 GPR18 NAGly->GPR18 Binds to Macrophage Pro-inflammatory Macrophage GPR18->Macrophage Activates Apoptosis Apoptosis Macrophage->Apoptosis Induces Inflammation Inflammation Apoptosis->Inflammation Reduces Pain Pain Inflammation->Pain Contributes to

GPR18-mediated anti-inflammatory pathway of NAGly.
GlyT2 Inhibition and Enhancement of Glycinergic Neurotransmission

A key component of NAGly's analgesic effect lies in its ability to inhibit the glycine transporter 2 (GlyT2).[9] GlyT2 is responsible for the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft in the spinal cord. By blocking GlyT2, NAGly increases the concentration of glycine in the synapse, thereby enhancing inhibitory signaling and dampening pain signals.[13] This action is particularly relevant in the dorsal horn of the spinal cord, a critical area for pain processing.

GlyT2_Inhibition cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glycine_vesicle Glycine Vesicles Synaptic_Cleft Synaptic Glycine Glycine_vesicle->Synaptic_Cleft Release GlyT2 GlyT2 GlyT2->Synaptic_Cleft Reuptake Glycine_receptor Glycine Receptor Synaptic_Cleft->Glycine_receptor Binds to Hyperpolarization Hyperpolarization (Inhibition of Pain Signal) Glycine_receptor->Hyperpolarization NAGly N-Arachidonoyl glycine (NAGly) NAGly->GlyT2 Inhibits

NAGly enhances inhibitory neurotransmission via GlyT2 inhibition.

Experimental Protocols

The validation of N-Arachidonoyl glycine's analgesic effects relies on standardized preclinical models of pain. Below are detailed methodologies for key experiments cited in the comparison tables.

Inflammatory Pain Model: Freund's Complete Adjuvant (FCA)-Induced Inflammation
  • Animal Model: Adult male Sprague-Dawley rats are typically used.

  • Induction of Inflammation: A subcutaneous injection of 100 µl of Freund's Complete Adjuvant (FCA) is administered into the plantar surface of one hind paw. This induces a localized and persistent inflammation, characterized by paw edema, mechanical allodynia, and thermal hyperalgesia.

  • Drug Administration: N-Arachidonoyl glycine, vehicle, or comparator drugs are administered intrathecally to target the spinal cord directly.

  • Assessment of Mechanical Allodynia: The paw withdrawal threshold in response to a mechanical stimulus is measured using von Frey filaments. An increase in the force required to elicit a withdrawal response indicates an analgesic effect.

  • Assessment of Thermal Hyperalgesia: The paw withdrawal latency in response to a thermal stimulus (e.g., radiant heat) is measured using a plantar test apparatus. An increase in the time taken to withdraw the paw signifies analgesia.

  • Motor Coordination Assessment: The rotarod test is used to assess any potential motor impairments caused by the test compounds. The latency to fall from a rotating rod is recorded.

FCA_Workflow cluster_assessment Assessments Start FCA Injection (Day 0) Develop Development of Inflammation Start->Develop Treatment Intrathecal Drug Administration Develop->Treatment Assess Behavioral Testing Treatment->Assess vonFrey von Frey Test (Mechanical Allodynia) Assess->vonFrey Plantar Plantar Test (Thermal Hyperalgesia) Assess->Plantar Rotarod Rotarod Test (Motor Coordination) Assess->Rotarod End Data Analysis vonFrey->End Plantar->End Rotarod->End

Experimental workflow for the FCA-induced inflammatory pain model.
Neuropathic Pain Model: Chronic Constriction Injury (CCI)

  • Animal Model: Adult male Sprague-Dawley rats are commonly used.

  • Induction of Neuropathy: Under anesthesia, the sciatic nerve is exposed, and four loose ligatures are tied around it. This procedure leads to the development of chronic neuropathic pain symptoms, including mechanical and cold allodynia.

  • Drug Administration: Test compounds are typically administered intrathecally or systemically.

  • Assessment of Mechanical Allodynia: As described in the FCA model, von Frey filaments are used to measure the paw withdrawal threshold.

  • Assessment of Cold Allodynia: The response to a non-noxious cold stimulus (e.g., a drop of acetone) applied to the paw is observed. An increased frequency or duration of paw lifting and licking indicates cold allodynia, and a reduction in this response suggests an analgesic effect.

Clinical Development and Future Directions

To date, there is a lack of publicly available information on clinical trials of N-Arachidonoyl glycine for pain management. The current body of evidence is derived from preclinical studies. The promising results from these animal models, particularly the demonstration of a strong analgesic effect without the motor side effects associated with cannabinoid agonists, underscore the potential of NAGly as a novel therapeutic.

Further research is warranted to fully elucidate the downstream signaling pathways of GPR18 and the precise molecular interactions with GlyT2. Moreover, comprehensive toxicology and pharmacokinetic studies are necessary prerequisites for advancing NAGly into clinical development. The unique, dual mechanism of action targeting both inflammation and synaptic transmission suggests that NAGly could be a valuable addition to the armamentarium for treating chronic pain conditions that are often refractory to existing therapies. Researchers and drug development professionals are encouraged to explore this promising molecule further as a potential non-opioid, non-cannabinoid analgesic with a favorable side-effect profile.

References

A Comparative Analysis of N-Arachidonoyl Amino Acids in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The landscape of pain management is continually evolving, with a growing interest in endogenous lipid signaling molecules that offer novel therapeutic targets. Among these, N-arachidonoyl amino acids (NAAAs), structurally related to the endocannabinoid anandamide, have emerged as a promising class of compounds with significant analgesic potential. This guide provides a comparative analysis of the preclinical efficacy of various NAAAs in different pain models, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this burgeoning field.

Introduction to N-Arachidonoyl Amino Acids

N-arachidonoyl amino acids are biologically active lipids formed by the conjugation of arachidonic acid with an amino acid or neurotransmitter.[1][2][3] These compounds modulate nociceptive pathways through various mechanisms, often distinct from classical cannabinoid receptor agonism, presenting an opportunity for developing analgesics with potentially fewer side effects. This guide focuses on a comparative analysis of several key NAAAs, including N-arachidonoyl-glycine (NA-glycine), N-arachidonoyl-serotonin (NA-5-HT), and N-arachidonoyl-dopamine (NADA), among others.

Comparative Efficacy in Pain Models

The analgesic properties of NAAAs have been evaluated in a range of preclinical pain models, primarily focusing on inflammatory and neuropathic pain states. The following tables summarize the quantitative data from key studies, offering a clear comparison of their efficacy.

Table 1: Efficacy of N-Arachidonoyl Amino Acids in Inflammatory Pain Models

CompoundPain ModelAdministration RouteDoseOutcomeReference
NA-glycine Freund's Complete Adjuvant (FCA)-induced inflammation in ratsIntrathecal700 nmolSignificant reduction in mechanical allodynia and thermal hyperalgesia[1]
NA-GABA FCA-induced inflammation in ratsIntrathecal700 nmolNo significant effect on allodynia and hyperalgesia[1]
NA-alanine FCA-induced inflammation in ratsIntrathecal700 nmolNo significant effect on allodynia and hyperalgesia[1]
NA-5-HT Formalin-induced pain in rats and miceSystemic>5 mg/kgStrong analgesic activity[4]
NADA Systemic inflammation (LPS, bacterial lipopeptide, sepsis) in miceIntravenous0.2 mg/kg (capsaicin)Potently decreases systemic inflammatory responses[5][6]

Table 2: Efficacy of N-Arachidonoyl Amino Acids in Neuropathic Pain Models

CompoundPain ModelAdministration RouteDoseOutcomeReference
NA-glycine Partial sciatic nerve ligation in ratsIntrathecal700 nmolDose-dependent reduction in mechanical allodynia[7]
NA-5-HT Chronic constriction injury of the sciatic nerve in ratsSystemicNot specifiedStrong analgesic activity[4][8]

Detailed Experimental Protocols

A clear understanding of the experimental methodologies is crucial for interpreting the comparative efficacy data.

Freund's Complete Adjuvant (FCA)-Induced Inflammatory Pain Model

This widely used model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.

  • Subjects: Adult male Sprague-Dawley rats.

  • Induction: A single intraplantar injection of Freund's Complete Adjuvant (FCA) into the hind paw.

  • Pain Assessment:

    • Mechanical Allodynia: Measured using von Frey filaments to determine the paw withdrawal threshold in response to a non-noxious mechanical stimulus.

    • Thermal Hyperalgesia: Assessed using a plantar test to measure the paw withdrawal latency in response to a noxious thermal stimulus.

  • Drug Administration: Compounds are typically administered intrathecally to target spinal mechanisms of pain processing.[1]

Partial Sciatic Nerve Ligation Model of Neuropathic Pain

This model replicates the mechanical allodynia characteristic of neuropathic pain resulting from nerve injury.

  • Subjects: Adult male Sprague-Dawley rats.

  • Procedure: The dorsal third of the sciatic nerve is tightly ligated.

  • Pain Assessment: Mechanical allodynia is quantified by measuring the paw withdrawal threshold using von Frey filaments.

  • Drug Administration: Intrathecal administration is often employed to investigate the spinal effects of the compounds.[7]

Formalin-Induced Pain Model

The formalin test is a model of acute and persistent pain, characterized by two distinct phases of nociceptive behavior.

  • Subjects: Rats and mice.

  • Procedure: A dilute solution of formalin is injected subcutaneously into the plantar surface of the hind paw.

  • Pain Assessment: Nocifensive behaviors, such as licking and flinching of the injected paw, are observed and quantified during the early (acute) and late (inflammatory) phases.[4]

Signaling Pathways and Mechanisms of Action

The analgesic effects of N-arachidonoyl amino acids are mediated by their interaction with multiple molecular targets. The following diagrams illustrate the key signaling pathways involved.

Signaling_Pathways cluster_NA_Glycine NA-glycine cluster_NA_5HT NA-5-HT (AA-5-HT) cluster_NADA NADA NA_Glycine NA-glycine Unknown_Receptor Unknown Receptor/ Target NA_Glycine->Unknown_Receptor Non-CB1/CB2 Non-TRPV1 Analgesia_Glycine Analgesia Unknown_Receptor->Analgesia_Glycine NA_5HT NA-5-HT FAAH FAAH Inhibition NA_5HT->FAAH TRPV1_ant TRPV1 Antagonism NA_5HT->TRPV1_ant Anandamide ↑ Anandamide FAAH->Anandamide Analgesia_5HT Analgesia TRPV1_ant->Analgesia_5HT CB1 CB1 Receptor Activation Anandamide->CB1 CB1->Analgesia_5HT NADA NADA CB1_agonist CB1 Receptor Agonism NADA->CB1_agonist TRPV1_agonist TRPV1 Receptor Agonism NADA->TRPV1_agonist Analgesia_NADA Analgesia CB1_agonist->Analgesia_NADA TRPV1_agonist->Analgesia_NADA

Caption: Signaling pathways of key N-arachidonoyl amino acids in pain modulation.

Mechanism of Action Summary:

  • N-arachidonoyl-glycine (NA-glycine): Produces analgesia in inflammatory and neuropathic pain models, but its effects are not mediated by cannabinoid CB1 or CB2 receptors.[1][7] This suggests a novel mechanism of action that warrants further investigation.

  • N-arachidonoyl-serotonin (NA-5-HT): Exhibits a dual mechanism of action. It inhibits fatty acid amide hydrolase (FAAH), leading to increased levels of the endocannabinoid anandamide, which in turn activates CB1 receptors.[4][8] Additionally, it acts as a direct antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel.[3][4][8] This combined action makes it a potent analgesic in various pain models.

  • N-arachidonoyl-dopamine (NADA): Functions as an agonist at both CB1 and TRPV1 receptors.[2][9][10] Its dual agonism contributes to its complex effects on nociception, which can be either pro- or anti-nociceptive depending on the context and site of action.[11]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the analgesic effects of N-arachidonoyl amino acids in a preclinical pain model.

Experimental_Workflow Animal_Model Pain Model Induction (e.g., FCA, Nerve Ligation) Baseline Baseline Pain Assessment (e.g., von Frey, Plantar Test) Animal_Model->Baseline Drug_Admin NAAA Administration (e.g., Intrathecal, Systemic) Baseline->Drug_Admin Post_Treatment Post-Treatment Pain Assessment Drug_Admin->Post_Treatment Data_Analysis Data Analysis and Comparison Post_Treatment->Data_Analysis

Caption: Generalized experimental workflow for preclinical pain studies.

Conclusion

N-arachidonoyl amino acids represent a diverse and promising class of endogenous lipids with significant potential for the development of novel analgesics. Their varied mechanisms of action, ranging from dual FAAH/TRPV1 inhibition (NA-5-HT) and dual CB1/TRPV1 agonism (NADA) to novel, non-cannabinoid pathways (NA-glycine), offer multiple avenues for therapeutic intervention. The data presented in this guide highlight the comparative efficacies of these compounds in preclinical models of inflammatory and neuropathic pain, providing a valuable resource for researchers and drug development professionals. Further investigation into the specific targets and signaling pathways of these compounds will be crucial in unlocking their full therapeutic potential and translating these preclinical findings into effective clinical pain management strategies.

References

N-Arachidonoyl Glycine Receptor (GPR18): A Comparative Selectivity Analysis Against Classical Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the receptor selectivity of N-Arachidonoyl glycine (NAGly) versus classical cannabinoids, supported by experimental data and protocols.

N-Arachidonoyl glycine (NAGly), an endogenous lipid metabolite of the endocannabinoid anandamide, has emerged as a ligand for the orphan G protein-coupled receptor GPR18.[1][2] This discovery has prompted significant interest in understanding the pharmacological profile of NAGly and its receptor, particularly in comparison to the well-characterized classical cannabinoid receptors, CB1 and CB2. This guide provides a comprehensive comparison of the receptor selectivity of NAGly and various cannabinoids, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Receptor Binding and Functional Potency: A Quantitative Comparison

The selectivity of a ligand for its receptor is a critical determinant of its pharmacological effects. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of NAGly and other key cannabinoid ligands at GPR18, CB1, and CB2 receptors. The data clearly illustrate the remarkable selectivity of NAGly for GPR18 over the classical cannabinoid receptors.

LigandReceptorBinding Affinity (Ki, nM)Reference
Δ9-Tetrahydrocannabinol (Δ9-THC) GPR180.96[3]
GPR558.1[3]
CB125.1[3]
CB235.2[3]

Table 1: Comparative binding affinities of Δ9-THC at GPR18 and cannabinoid receptors.

LigandReceptorFunctional Potency (EC50, nM) - pERK ActivationReference
N-Arachidonoyl glycine (NAGly) GPR1844.5[4]
O-1602 GPR1865.3[4]
Abnormal cannabidiol (Abn-CBD) GPR18836[4]
Δ9-Tetrahydrocannabinol (Δ9-THC) GPR18960[4]
Anandamide (AEA) GPR183,830[4]
Arachidonylcyclopropylamide (ACPA) GPR1851,100[4]

Table 2: Functional potency of various ligands at GPR18 determined by pERK activation assay in HEK-hGPR18 cells.

Multiple studies have consistently demonstrated that NAGly exhibits negligible affinity for CB1 and CB2 receptors.[4][5][6][7] This pronounced selectivity distinguishes it from classical cannabinoids like Δ9-THC, which interact with both CB1 and CB2 receptors, in addition to GPR18.[3]

Signaling Pathways: A Divergence in Downstream Effects

The functional outcomes of receptor activation are dictated by the downstream signaling cascades they initiate. GPR18, CB1, and CB2 receptors, while all being G protein-coupled receptors (GPCRs), exhibit distinct signaling profiles.

GPR18 has been shown to couple to both Gαi/o and Gαq/11 proteins.[8] Activation of Gαi/o typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, while Gαq/11 activation stimulates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn leads to an increase in intracellular calcium.[8][9] In contrast, the classical cannabinoid receptors, CB1 and CB2, primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase.[10]

cluster_gpr18 GPR18 Signaling cluster_cb1_cb2 CB1/CB2 Signaling GPR18 GPR18 Gai_o_gpr18 Gαi/o GPR18->Gai_o_gpr18 Gaq_11 Gαq/11 GPR18->Gaq_11 AC_gpr18 Adenylyl Cyclase Gai_o_gpr18->AC_gpr18 inhibits MAPK_gpr18 MAPK (ERK) Gai_o_gpr18->MAPK_gpr18 activates PLC Phospholipase C Gaq_11->PLC activates cAMP_gpr18 cAMP AC_gpr18->cAMP_gpr18 decreases IP3 IP3 PLC->IP3 produces Ca2_gpr18 Ca2+ IP3->Ca2_gpr18 increases CB1_CB2 CB1/CB2 Gai_o_cb Gαi/o CB1_CB2->Gai_o_cb AC_cb Adenylyl Cyclase Gai_o_cb->AC_cb inhibits MAPK_cb MAPK (ERK) Gai_o_cb->MAPK_cb activates cAMP_cb cAMP AC_cb->cAMP_cb decreases A Prepare Reagents (Membranes, Radioligand, Test Compound) B Incubate (e.g., 30°C, 60-90 min) A->B C Filtration & Washing B->C D Scintillation Counting C->D E Data Analysis (IC50, Ki calculation) D->E A Cell Seeding B Dye Loading (e.g., Fluo-4 AM) A->B C Baseline Fluorescence Measurement B->C D Compound Injection & Fluorescence Reading C->D E Data Analysis (EC50 calculation) D->E

References

A Comparative Guide to the Validation of GPR18 as the Receptor for N-Arachidonoyl Glycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of N-Arachidonoyl glycine (NAGly), a lipid metabolite of the endocannabinoid anandamide, as the endogenous ligand for the orphan G protein-coupled receptor 18 (GPR18) has been a subject of intense research and considerable debate.[1][2] This guide provides an objective comparison of the experimental data supporting this pairing against evidence suggesting alternative receptors or questioning the validity of the interaction. Detailed methodologies and signaling pathways are presented to provide a comprehensive resource for researchers in this field.

Comparative Analysis of Receptor Activation by N-Arachidonoyl Glycine

The following table summarizes quantitative data from key studies, comparing the potency and efficacy of NAGly at GPR18 with its activity at other proposed targets. The data highlights a significant discrepancy in the literature, with some studies showing potent activation of GPR18 while others find it unresponsive.

ReceptorSpeciesCell LineAssay TypeKey ParameterValueSupporting/ContradictoryReference
GPR18 HumanCHOcAMP InhibitionIC₅₀20 nMSupporting[3][4]
GPR18 HumanHEK293pERK ActivationEC₅₀44.5 nMSupporting[5]
GPR18 HumanBV-2, HEK293Cell Migration-Potent AgonistSupporting[6]
GPR18 HumanHEK293Calcium Mobilization-AgonistSupporting[7]
GPR18 HumanCHO-K1β-arrestin Recruitment-No ActivationContradictory[4][7]
GPR18 RatSympathetic NeuronsCa²⁺ Current Inhibition-No ActivationContradictory[8][9]
GPR55HumanCHOCalcium Mobilization-AgonistAlternative[10]
GPR92HumanDRG NeuronsCalcium Mobilization-AgonistAlternative[2]
CB₁ / CB₂--Binding AffinityKᵢ> 10 µMAlternative (Inactive)[5][8]
GABA-A-Xenopus oocytesAllosteric Modulation-PotentiatorAlternative[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are essential for understanding the basis of the conflicting findings in the literature.

cAMP Inhibition Assay

This assay measures the ability of a Gαi/o-coupled receptor to inhibit the production of cyclic AMP (cAMP) typically stimulated by forskolin.

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably transfected with human GPR18 are cultured to ~80% confluency.

  • Assay Procedure:

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

    • Cells are then treated with varying concentrations of NAGly in the presence of a fixed concentration of forskolin (e.g., 5 µM) to stimulate adenylyl cyclase.

    • The incubation is carried out at 37°C for 30 minutes.

    • The reaction is stopped, and cells are lysed.

    • The intracellular cAMP concentration is quantified using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: The percentage of inhibition of the forskolin-induced cAMP response is plotted against the NAGly concentration, and an IC₅₀ value is determined using a non-linear regression model.

ERK1/2 Phosphorylation (pERK) Assay

This assay quantifies the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a common downstream target of GPCRs.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing GPR18 are serum-starved for 4-12 hours prior to the assay to reduce basal ERK phosphorylation.

  • Assay Procedure:

    • Cells are stimulated with various concentrations of NAGly for a short period (typically 5-10 minutes) at 37°C.

    • The stimulation is terminated by aspirating the media and adding ice-cold lysis buffer containing phosphatase and protease inhibitors.

    • Cell lysates are collected, and protein concentration is determined.

    • Phosphorylated ERK1/2 (pERK) and total ERK1/2 levels are quantified using methods such as Western Blot, In-Cell Western, or specific ELISA kits.

  • Data Analysis: The ratio of pERK to total ERK is calculated and normalized to the vehicle control. EC₅₀ values are determined by plotting the normalized response against the ligand concentration.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and G protein-independent signaling.

  • Cell System: A specialized cell line is used, such as the PathHunter® CHO-K1 GPR18 β-arrestin cell line, where the receptor and β-arrestin are tagged with complementary fragments of a reporter enzyme (e.g., β-galactosidase).

  • Assay Procedure:

    • Cells are seeded in microplates and incubated.

    • Cells are treated with a range of NAGly concentrations and incubated for 60-90 minutes at 37°C.

    • The detection reagent for the reporter enzyme is added.

    • Following a further incubation period, the chemiluminescent signal is read on a plate reader.

  • Data Analysis: A luminescent signal is generated only upon ligand-induced receptor-β-arrestin interaction. The signal is plotted against ligand concentration to determine agonist activity. Studies have reported that while ligands like Δ⁹-THC can induce β-arrestin recruitment via GPR18, NAGly does not.[7][12]

Visualizing the Data: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for GPR18 and a typical experimental workflow for its validation.

GPR18_Signaling cluster_Gprotein G Protein-Dependent Signaling cluster_arrestin G Protein-Independent (Disputed for NAGly) NAGly N-Arachidonoyl glycine (NAGly) GPR18 GPR18 NAGly->GPR18 G_protein Gαi/o GPR18->G_protein Activates Arrestin β-Arrestin Recruitment GPR18->Arrestin No Activation by NAGly AC Adenylyl Cyclase G_protein->AC MAPK ↑ pERK1/2 G_protein->MAPK Ca_Mobil ↑ Intracellular Ca²⁺ G_protein->Ca_Mobil cAMP ↓ cAMP AC->cAMP

Caption: Proposed biased signaling of GPR18 upon activation by NAGly.

Experimental_Validation_Workflow cluster_prep 1. System Preparation cluster_assay 2. Functional Assays cluster_analysis 3. Data Analysis & Comparison Cell_Line Select Host Cell Line (e.g., HEK293, CHO) Transfection Stable Transfection with GPR18 construct Cell_Line->Transfection Validation Validate Receptor Expression (e.g., qPCR, ICC) Transfection->Validation Ligand_Prep Prepare NAGly Dilutions Validation->Ligand_Prep Assay_Select Perform Assays: - cAMP Inhibition - pERK Activation - Ca²⁺ Mobilization - β-Arrestin Recruitment Ligand_Prep->Assay_Select Data_Acq Acquire Raw Data Assay_Select->Data_Acq Analysis Calculate EC₅₀/IC₅₀ Values Data_Acq->Analysis Compare Compare with Alternative Receptors (e.g., GPR55) Analysis->Compare

Caption: A generalized workflow for validating the GPR18-NAGly interaction.

References

N-Arachidonoyl Glycine: A Potent Driver of Cell Migration Explored

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the role of N-Arachidonoyl glycine (NAG) in cell migration, offering a comparative analysis with alternative signaling lipids, detailed experimental methodologies, and visual representations of its mechanism of action.

N-Arachidonoyl glycine (NAG), an endogenous lipid metabolite of the endocannabinoid anandamide, has emerged as a powerful chemoattractant, potently driving the directed migration of various cell types, most notably immune cells of the central nervous system and endometrial cells.[1][2][3][4][5][6][7][8] This guide delves into the experimental validation of NAG's role in cell migration, presenting a comparative analysis with other bioactive lipids, detailed experimental protocols for key assays, and visual diagrams of the involved signaling pathways and experimental workflows.

Comparative Analysis of Pro-Migratory Lipids

The efficacy of N-Arachidonoyl glycine in inducing cell migration has been benchmarked against several other endogenous and synthetic lipids. The data presented below, primarily from studies on BV-2 microglial cells, highlights the sub-nanomolar potency of NAG.

CompoundConcentration for Response Double that of 1 µM fMLPCell TypeKey Findings
N-Arachidonoyl glycine (NAG) 0.17 nM BV-2 microgliaPotently drives directed migration through GPR18.[4]
O-16020.27 nMBV-2 microgliaA synthetic compound that also potently induces migration.[4]
2-Arachidonoyl glycerol (2-AG)5.2 nMBV-2 microgliaAn endocannabinoid that stimulates microglial cell migration.[4][5]
Abnormal cannabidiol (Abn-CBD)13.1 nMBV-2 microgliaA synthetic cannabidiol isomer that acts as a selective agonist at the putative "Abn-CBD" receptor (GPR18).[1][2][3][4]
Anandamide (AEA)123 nMBV-2 microgliaAn endocannabinoid with lower potency in inducing migration compared to NAG and 2-AG.[4][5]
N-arachidonoyl-serine (ARA-S)Not ApplicableBV-2 microgliaA low-efficacy agonist that can attenuate NAG-induced migration.[1][2][3]
Cannabidiol (CBD)Not ApplicableBV-2 microglia, HEC-1BA weak partial agonist/antagonist of the GPR18 receptor.[1][2][3][5]
O-1918Not ApplicableBV-2 microgliaAn antagonist of the "Abn-CBD" receptor that blocks NAG-induced migration.[1][2][3]

Signaling Pathway of N-Arachidonoyl Glycine in Cell Migration

N-Arachidonoyl glycine exerts its pro-migratory effects primarily through the G-protein coupled receptor 18 (GPR18), which was previously suggested to be the "abnormal cannabidiol" receptor.[1][2][3][6][8] The binding of NAG to GPR18 initiates a signaling cascade involving a Gi/o protein, leading to the activation of the mitogen-activated protein kinase (MAPK) pathway.[1][2][3][5] This signaling ultimately results in the cytoskeletal rearrangements and directed movement characteristic of cell migration. The involvement of a Gi/o-coupled receptor is confirmed by the complete inhibition of NAG-induced migration following pre-treatment with pertussis toxin (PTX), a specific inhibitor of Gi/o proteins.[4]

NAG_Signaling_Pathway NAG N-Arachidonoyl glycine (NAG) GPR18 GPR18 NAG->GPR18 Binds to Gio Gi/o Protein GPR18->Gio Activates MAPK MAP Kinase Activation Gio->MAPK Leads to Migration Cell Migration MAPK->Migration Promotes PTX Pertussis Toxin (Inhibitor) PTX->Gio Inhibits

NAG Signaling Pathway in Cell Migration

Experimental Validation: Methodologies

The primary assay used to quantify the pro-migratory effects of N-Arachidonoyl glycine and its analogues is the Boyden chamber migration assay .[1][2][3][4][8] This assay provides a robust and quantitative measure of directed cell movement in response to a chemoattractant.

Boyden Chamber (Transwell) Migration Assay Protocol

This protocol is a generalized representation based on methodologies cited in the referenced studies.[9][10][11]

Materials:

  • Boyden chamber apparatus (or Transwell® inserts with appropriate pore size)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Chemoattractants (NAG, other lipids, fMLP as positive control)

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., methanol)

  • Staining solution (e.g., Giemsa or DAPI)

  • Microscope

Procedure:

  • Cell Culture: Culture cells (e.g., BV-2 microglia, HEK293-GPR18 transfected cells) to sub-confluency.

  • Starvation: Serum-starve the cells for 2-4 hours prior to the assay to reduce background migration.

  • Chemoattractant Preparation: Prepare dilutions of NAG and other test compounds in serum-free medium. Add these solutions to the lower wells of the Boyden chamber. Use serum-free medium alone as a negative control and a known chemoattractant like fMLP as a positive control.

  • Cell Seeding: Harvest and resuspend the starved cells in serum-free medium at a desired concentration. Seed the cells into the upper chamber (the insert).

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for a period determined by the cell type's migratory capacity (typically 4-24 hours).

  • Removal of Non-migrated Cells: After incubation, carefully remove the insert from the well. Use a cotton swab to gently wipe the inside of the insert to remove cells that have not migrated through the porous membrane.

  • Fixation and Staining: Fix the cells on the underside of the membrane with a fixing solution. Subsequently, stain the migrated cells with a suitable staining solution.

  • Quantification: Mount the membrane on a microscope slide. Count the number of migrated cells in several random fields of view under a microscope. The results are often expressed as the number of migrated cells per field or as a percentage of the migration induced by the positive control.

Boyden Chamber Assay Workflow

Conclusion

The collective evidence strongly supports the role of N-Arachidonoyl glycine as a highly potent, endogenous signaling molecule that drives directed cell migration through the GPR18 receptor and the subsequent activation of the MAP kinase pathway. Its superior potency compared to other well-known endocannabinoids and related lipids makes it a compelling target for further investigation in physiological and pathological processes involving cell motility, such as neuroinflammation and endometriosis.[5][6] The experimental protocols and comparative data provided herein offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of modulating the NAG-GPR18 signaling axis.

References

N-Arachidonoyl Glycine vs. 2-Arachidonoylglycerol: A Comparative Analysis of their Effects on GABAa Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the modulatory effects of two endogenous lipids, N-Arachidonoyl glycine (NAGly) and 2-Arachidonoylglycerol (2-AG), on Gamma-aminobutyric acid type A (GABAa) receptors. The information presented is based on experimental data from peer-reviewed scientific literature.

Overview of N-Arachidonoyl Glycine and 2-Arachidonoylglycerol

N-Arachidonoyl glycine (NAGly) and 2-Arachidonoylglycerol (2-AG) are both naturally occurring lipid molecules in the mammalian central nervous system.[1][2] While structurally similar, they exhibit distinct pharmacological profiles. 2-AG is a well-characterized endocannabinoid that acts as an agonist for cannabinoid receptors (CB1 and CB2).[3] In contrast, NAGly does not bind to cannabinoid receptors but has been shown to interact with other receptor systems, including GPR18 and GPR92.[1][2] Both molecules have been identified as direct positive allosteric modulators of GABAa receptors, the primary inhibitory neurotransmitter receptors in the brain.[1][4][5] This direct interaction is independent of cannabinoid receptor activation.[1][2]

Comparative Effects on GABAa Receptor Function

Both NAGly and 2-AG enhance the function of GABAa receptors by increasing the current elicited by the binding of GABA.[1][5] This potentiation is allosteric, meaning they bind to a site on the receptor that is different from the GABA binding site.[1][6]

Quantitative Comparison of Potentiation

The following table summarizes the quantitative data on the potentiation of GABA-evoked currents by NAGly and 2-AG on the most common synaptic GABAa receptor subtype, α1β2γ2s.

Table 1: Potentiation of GABA-Evoked Currents by N-Arachidonoyl glycine (NAGly) and 2-Arachidonoylglycerol (2-AG) on α1β2γ2s GABAa Receptors

CompoundConcentrationGABA ConcentrationPotentiation (% of control)Efficacy (Maximal Potentiation)EC50Reference
NAGly 3 µM1 µM (EC0.5-1.0)~180%Higher than 2-AGNot specified[1]
2-AG 3 µM1 µM (EC1.0-3.2)~100%Lower than NAGly2.1 ± 0.5 µM[1][5]

EC0.5-1.0 and EC1.0-3.2 refer to GABA concentrations that elicit 0.5-1.0% and 1.0-3.2% of the maximal GABA-induced current, respectively.

Subunit Specificity

The modulatory effects of both NAGly and 2-AG are highly dependent on the subunit composition of the GABAa receptor.

Table 2: Subunit Specificity of N-Arachidonoyl glycine (NAGly) and 2-Arachidonoylglycerol (2-AG) on GABAa Receptors

CompoundReceptor Subunit CompositionEffectReference
NAGly Receptors with β2 subunitsStrong potentiation[1]
Receptors with two β1 subunitsVery weak potentiation[1]
Receptors with one β1 and one β2 subunitIntermediate potentiation[1]
2-AG α1-6βγ2Positive allosteric modulator[7][8]
α2-containing subtypes~4-fold enhancement of GABA EC5 evoked current[7][8]
β2/β3-containing subtypesHigher modulatory activity[7][8]
β1-containing subtypesLower modulatory activity[7][8]
α4β2δ (extrasynaptic)Enhanced GABA EC5 evoked currents[7][8]
Receptors with β1 subunitsPotentiation abolished[5]
Receptors with β3 subunitsPotentiation reduced to ~1/3[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for the direct modulation of GABAa receptors by NAGly and 2-AG, and a typical experimental workflow used to study these effects.

G cluster_membrane Cell Membrane GABAa GABAa Receptor (α, β, γ subunits) Cl_ion Cl- influx GABAa->Cl_ion Channel Opening GABA GABA GABA->GABAa Binds to α/β subunit interface NAGly N-Arachidonoyl glycine (NAGly) NAGly->GABAa Positive Allosteric Modulation (Binds to β2 subunit) Two_AG 2-Arachidonoylglycerol (2-AG) Two_AG->GABAa Positive Allosteric Modulation (Binds to β2 subunit)

Caption: Signaling pathway of direct GABAa receptor modulation by NAGly and 2-AG.

G cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject GABAa Receptor cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for 2-4 days cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Baseline_Current Apply GABA (EC1-5) - Establish Baseline Current TEVC_Setup->Baseline_Current Co_application Co-apply GABA with NAGly or 2-AG Baseline_Current->Co_application Record_Current Record Modulated Current Co_application->Record_Current Calculate_Potentiation Calculate % Potentiation Record_Current->Calculate_Potentiation Generate_Curves Generate Concentration-Response Curves Calculate_Potentiation->Generate_Curves Determine_Parameters Determine EC50 and Efficacy Generate_Curves->Determine_Parameters

Caption: Experimental workflow for TEVC electrophysiology.

Experimental Protocols

The primary method used to characterize the effects of NAGly and 2-AG on GABAa receptors is two-electrode voltage-clamp (TEVC) electrophysiology using Xenopus laevis oocytes expressing recombinant human GABAa receptors.[4][5][8]

1. Oocyte Preparation and Receptor Expression:

  • Oocytes are surgically removed from Xenopus laevis frogs and treated to remove the follicular cell layer.

  • Complementary RNAs (cRNAs) encoding the specific human GABAa receptor subunits of interest (e.g., α1, β2, γ2s) are microinjected into the oocytes.

  • The injected oocytes are then incubated for 2 to 4 days to allow for the translation and assembly of functional GABAa receptors on the oocyte's plasma membrane.

2. Electrophysiological Recording:

  • An oocyte expressing the desired GABAa receptors is placed in a recording chamber continuously perfused with a saline solution.

  • Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, while the second injects electrical current to maintain, or "clamp," the membrane potential at a predetermined level (typically -80 mV).[4]

  • This setup allows for the precise measurement of ion flow across the oocyte membrane through the expressed GABAa receptor channels.

3. Drug Application and Measurement:

  • A baseline current is established by applying a low concentration of GABA (e.g., a concentration that elicits 1-5% of the maximal GABA response, denoted as EC1-5).[5][7][8]

  • NAGly or 2-AG is then applied in combination with GABA.

  • The resulting change in the GABA-evoked current is recorded. An increase in the inward current (typically carried by chloride ions) indicates a potentiation of the GABAa receptor function.

  • To determine the potency and efficacy of the modulators, a range of concentrations are tested, and the data are used to construct concentration-response curves.

4. Data Analysis:

  • The degree of potentiation is quantified as the percentage increase in the current amplitude in the presence of the modulator compared to the control current elicited by GABA alone.

  • Key pharmacological parameters, such as the EC50 (the concentration of the modulator that produces 50% of its maximal effect) and the maximal efficacy (the maximum level of potentiation), are derived from the concentration-response curves.

Conclusion

Both N-Arachidonoyl glycine and 2-Arachidonoylglycerol are endogenous positive allosteric modulators of GABAa receptors. Their effects are direct and independent of cannabinoid receptor activation. A key determinant of their activity is the subunit composition of the GABAa receptor, with a pronounced preference for receptors containing the β2 subunit. While both compounds potentiate GABA-evoked currents, available data suggests that NAGly may have a higher efficacy than 2-AG at the α1β2γ2s receptor subtype. These findings highlight the potential for developing novel therapeutic agents that selectively target specific GABAa receptor subtypes to modulate inhibitory neurotransmission.

References

N-Arachidonoyl Glycine's Dichotomous Dance with Glycine Receptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between endogenous lipids and ion channels is paramount. N-Arachidonoyl glycine (NAGly), an endogenous cannabinoid-like molecule, presents a fascinating case of subtype-specific modulation of glycine receptors (GlyRs), the primary mediators of inhibitory neurotransmission in the spinal cord and brainstem. This guide provides a comparative analysis of NAGly's differential effects on GlyR subtypes, supported by quantitative data and detailed experimental protocols.

N-Arachidonoyl glycine exhibits a complex and divergent modulatory profile on different glycine receptor subtypes. Experimental evidence demonstrates that NAGly potentiates the function of α1 and α1β-containing GlyRs while inhibiting α2 and α3 subtypes[1][2]. This differential activity highlights the potential for developing subtype-selective drugs targeting the glycinergic system for therapeutic applications such as pain management.

Quantitative Comparison of N-Arachidonoyl Glycine Activity on Glycine Receptor Subtypes

The following table summarizes the quantitative data on the effects of N-Arachidonoyl glycine on various glycine receptor subtypes, as determined by electrophysiological studies on recombinant human GlyRs expressed in Human Embryonic Kidney (HEK293) cells.

GlyR SubtypeEffect of NAGlyQuantitative MeasureValue (µM)
α1 PotentiationEC₅₀Not Determined
α1β PotentiationEC₅₀Not Determined
α2 InhibitionIC₅₀>10
α3 InhibitionIC₅₀>10

Data sourced from studies on recombinant GlyRs expressed in HEK293 cells[1]. The EC₅₀ for potentiation was not explicitly determined, but potentiation was observed at submicromolar concentrations. The IC₅₀ for inhibition was found to be greater than 10 µM, indicating low-potency inhibition.

Experimental Protocols

The functional effects of NAGly on GlyR subtypes were predominantly assessed using whole-cell patch-clamp electrophysiology on HEK293 cells transiently expressing specific GlyR α subunits.

Cell Culture and Transfection:

HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For electrophysiological recordings, cells were plated onto glass coverslips and transfected with cDNA encoding the desired human GlyR α subunit (α1, α2, or α3) using a lipofection-based method. Recordings were typically performed 24-48 hours post-transfection.

Whole-Cell Patch-Clamp Electrophysiology:

Glycine-activated currents were recorded in the whole-cell configuration at a holding potential of -60 mV. The extracellular solution contained (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. The intracellular pipette solution consisted of (in mM): 145 CsCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, and 10 EGTA, with the pH adjusted to 7.2.

Glycine and NAGly were applied to the cells using a rapid solution exchange system. To determine the effect of NAGly, concentration-response curves for glycine were generated in the absence and presence of various concentrations of NAGly. For potentiation of α1 GlyRs, NAGly was co-applied with a low concentration of glycine (EC₁₀-EC₂₀). For inhibition of α2 and α3 GlyRs, NAGly was co-applied with an EC₅₀ concentration of glycine.

Data Analysis:

The potentiation by NAGly was quantified by the leftward shift in the glycine concentration-response curve and the increase in the maximal current response. The inhibition was measured as a reduction in the current elicited by an EC₅₀ concentration of glycine. IC₅₀ values were determined by fitting the concentration-inhibition data to a sigmoidal dose-response equation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the differential signaling pathways of NAGly on GlyR subtypes and the general experimental workflow for their characterization.

cluster_alpha1 GlyR α1 Subtype cluster_alpha2_3 GlyR α2/α3 Subtypes NAGly1 N-Arachidonoyl glycine GlyR_alpha1 GlyR α1 NAGly1->GlyR_alpha1 Potentiation Potentiation (Increased Cl⁻ influx) GlyR_alpha1->Potentiation NAGly2 N-Arachidonoyl glycine GlyR_alpha2_3 GlyR α2 / α3 NAGly2->GlyR_alpha2_3 Inhibition Inhibition (Decreased Cl⁻ influx) GlyR_alpha2_3->Inhibition

Differential modulation of GlyR subtypes by NAGly.

HEK_Culture HEK293 Cell Culture Transfection Transfection with GlyR Subtype cDNA HEK_Culture->Transfection Patch_Clamp Whole-Cell Patch-Clamp Recording Transfection->Patch_Clamp Drug_Application Application of Glycine +/- N-Arachidonoyl glycine Patch_Clamp->Drug_Application Data_Analysis Data Analysis (EC₅₀ / IC₅₀ Determination) Drug_Application->Data_Analysis

Experimental workflow for assessing NAGly effects.

References

Safety Operating Guide

Proper Disposal of N-Arachidonoyl Glycine: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of N-Arachidonoyl glycine (NAGly), a bioactive lipid molecule frequently used in research.

N-Arachidonoyl glycine is an endogenous signaling molecule belonging to the class of N-acyl-alpha amino acids.[1] While its toxicological properties have not been exhaustively investigated, it is often supplied in a flammable solvent, such as ethanol, necessitating careful handling and disposal.[2] Adherence to proper disposal protocols is crucial to mitigate potential hazards and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and your laboratory's Chemical Hygiene Plan. The following are general safety precautions for handling N-Arachidonoyl glycine:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle N-Arachidonoyl glycine, especially when in a volatile solvent, in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[2]

  • Ignition Sources: Since N-Arachidonoyl glycine is often in an ethanol solution, which is a highly flammable liquid, keep it away from open flames, sparks, and other potential ignition sources.[2]

  • Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.

Step-by-Step Disposal Procedures

The proper disposal method for N-Arachidonoyl glycine is dictated by its chemical properties, the solvent it is dissolved in, and local, state, and federal regulations. As a general rule, chemical waste should never be disposed of down the drain or in regular trash.

1. Waste Identification and Classification:

  • N-Arachidonoyl glycine itself is a lipid compound. While not specifically listed as a hazardous waste, its solution in flammable solvents like ethanol classifies the entire waste stream as hazardous.[2]

  • The waste should be classified as flammable liquid hazardous waste due to the ethanol solvent.

2. Waste Segregation and Collection:

  • Dedicated Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting N-Arachidonoyl glycine waste. The container should be clearly labeled as "Hazardous Waste," "Flammable Liquid," and list all chemical constituents, including "N-Arachidonoyl glycine" and "Ethanol."

  • Avoid Mixing: Do not mix N-Arachidonoyl glycine waste with incompatible chemicals. N-acyl amino acids can undergo hydrolysis in the presence of strong acids or bases. While this is a known chemical reaction, mixing with strong reagents in a waste container is not a recommended disposal method and can lead to unforeseen hazardous reactions.

3. Storage of Chemical Waste:

  • Secondary Containment: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. The container should be placed in secondary containment to prevent spills.

  • Closed Container: Keep the waste container tightly sealed when not in use to prevent the evaporation of flammable vapors.

  • Storage Location: Store the waste container away from heat sources and in a well-ventilated area.

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) office to arrange for a pickup.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to N-Arachidonoyl glycine.

PropertyValue
Chemical Formula C₂₂H₃₅NO₃
Molecular Weight 361.52 g/mol
Physical State Typically supplied as a solid or in solution
Common Solvent Ethanol
Ethanol Flash Point ~13 °C (Highly Flammable)

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of N-Arachidonoyl glycine.

DisposalWorkflow start Start: N-Arachidonoyl Glycine Waste Generation ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste into a Labeled, Compatible Container ppe->segregate label_info Label Container: 'Hazardous Waste' 'Flammable Liquid' List all contents segregate->label_info storage Store in a Designated Satellite Accumulation Area with Secondary Containment segregate->storage ehs Contact Environmental Health & Safety (EHS) for Pickup storage->ehs end End: Proper Disposal ehs->end

N-Arachidonoyl Glycine Disposal Workflow

Disclaimer: This information is intended as a general guide. Always consult your institution's specific protocols and the Safety Data Sheet (SDS) for N-Arachidonoyl glycine and any solvents used. Your institution's Environmental Health and Safety office is the primary resource for guidance on chemical waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Arachidonylglycine
Reactant of Route 2
Reactant of Route 2
N-Arachidonylglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.